1-(4-Acetylphenyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-piperazin-1-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10(15)11-2-4-12(5-3-11)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXVKKBJROCIJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199584 | |
| Record name | Piperazin-4-ylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51639-48-6 | |
| Record name | 1-(4-Acetylphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51639-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazin-4-ylacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051639486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51639-48-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperazin-4-ylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperazin-4-ylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(4-Acetylphenyl)piperazine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Acetylphenyl)piperazine
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in contemporary drug discovery and development. The document details a robust synthetic protocol via the Buchwald-Hartwig amination, including mechanistic insights and a step-by-step experimental procedure. Furthermore, it outlines a complete analytical workflow for structural verification and purity assessment, employing techniques such as NMR, FTIR, and Mass Spectrometry. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this important molecular scaffold.
Introduction and Significance
This compound is a disubstituted piperazine derivative of significant interest in medicinal chemistry. The piperazine ring is a privileged scaffold, appearing in a vast array of marketed drugs and biologically active compounds due to its favorable pharmacokinetic properties and its ability to serve as a versatile linker between different pharmacophores.[1][2] Specifically, the 4-acetylphenyl moiety provides a key synthetic handle for further molecular elaboration, making this compound a valuable starting material for the synthesis of novel therapeutic agents, including antipsychotics, antihistamines, and antianginals.[3]
This guide offers an expert-level perspective on a reliable synthetic pathway and the rigorous characterization required to ensure the compound's identity and quality for downstream applications.
Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination
The formation of the C-N bond between an aryl group and the piperazine nitrogen is the crucial step in this synthesis. While classical methods like nucleophilic aromatic substitution (SNAr) exist, they often require harsh conditions and are inefficient for unactivated aryl halides.[4][5] The Buchwald-Hartwig amination has emerged as the preeminent method for this transformation, offering mild conditions, broad substrate scope, and high yields.[1][6]
Mechanistic Rationale
The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[7] The efficacy of the reaction hinges on a catalytic cycle involving a palladium(0) species, which is facilitated by bulky, electron-rich phosphine ligands. These ligands promote the key steps of oxidative addition and reductive elimination, which are often rate-limiting.[7]
The generally accepted catalytic cycle proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 4-bromoacetophenone), forming a Pd(II) complex.
-
Ligand Exchange & Amine Coordination: The amine (piperazine) displaces a ligand on the Pd(II) center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product, this compound, is eliminated from the complex, regenerating the Pd(0) catalyst to re-enter the cycle.[6][7]
References
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
physicochemical properties of 1-(4-Acetylphenyl)piperazine
An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Acetylphenyl)piperazine
Introduction: Beyond the Structure
This compound, a derivative of piperazine, is a key building block in medicinal chemistry.[1] Its utility as a pharmaceutical intermediate, particularly in the synthesis of antipsychotic medications, underscores the importance of a comprehensive understanding of its fundamental characteristics.[1] For researchers and drug development professionals, a molecule's potential is not defined by its structure alone, but by the interplay of its physicochemical properties. These properties—including solubility, ionization, and lipophilicity—govern a compound's journey through the body, dictating its absorption, distribution, metabolism, excretion, and toxicity (ADMET).[2][3]
This guide provides a detailed examination of the core . Moving beyond a simple data sheet, it delves into the causality behind these characteristics, offering field-proven experimental protocols for their determination and discussing their direct implications for drug design and development. The optimization of these properties is a critical step in reducing attrition rates and enhancing the probability of success for new chemical entities.[4][5][6]
Molecular and Physicochemical Profile
A summary of the key physicochemical data for this compound provides a foundational overview of the compound. These values are crucial for initial assessment and for guiding further experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆N₂O | [1] |
| Molar Mass | 204.27 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 107-110 °C | [1] |
| Boiling Point | 342.77 °C (Rough Estimate) | [1] |
| Solubility | Slightly soluble in Benzene (Heated), Chloroform, DMSO (Heated) | [1] |
| Predicted pKa | 8.80 ± 0.10 | [1] |
| Vapor Pressure | 4.73E-06 mmHg at 25°C | [1] |
Core Physicochemical Properties: A Deeper Analysis
Understanding the values in the table above is the first step. The true expertise lies in interpreting their meaning and impact on a potential drug candidate's behavior.[3][7]
Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's oral bioavailability.[7] A compound must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. This compound is described as having moderate to slight solubility in organic solvents and is likely sparingly soluble in water.[1]
-
Causality & Implication: Low aqueous solubility can lead to poor absorption, insufficient systemic exposure, and ultimately, therapeutic failure. For formulation scientists, this property dictates the choice of excipients, delivery systems (e.g., amorphous solid dispersions, lipid-based formulations), and even the route of administration. The experimental determination of thermodynamic equilibrium solubility is therefore a non-negotiable step in early development.[8]
Ionization (pKa): The pH-Dependent Behavior
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[8] With a predicted basic pKa of 8.80, this compound's charge state is highly dependent on its environment.[1]
-
Causality & Implication: The piperazine moiety contains two nitrogen atoms, making the molecule basic.[9] At the low pH of the stomach (pH 1-2), the molecule will be predominantly protonated and thus ionized. According to the pH-partition hypothesis, only the neutral, unionized form of a drug can passively diffuse across biological membranes.[10] Therefore, absorption in the stomach would be minimal. As the compound moves to the more alkaline environment of the small intestine (pH 6-7.5), the proportion of the neutral species increases, facilitating absorption. This pKa value is fundamental for predicting drug-target interactions, understanding distribution, and avoiding off-target effects.[2][3]
Lipophilicity (logP/logD): Balancing Permeability and Solubility
-
Causality & Implication: Lipophilicity is a double-edged sword. Adequate lipophilicity is required for a drug to permeate lipid-rich cell membranes and reach its target.[11] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and a higher risk of promiscuous binding to off-targets, which can cause toxicity.[7][11] Striking the right balance is a central challenge in medicinal chemistry.[7]
Molecular Weight and Melting Point: Indicators of "Drug-Likeness" and Stability
With a molecular weight of 204.27 g/mol , this compound falls well within the guidelines of Lipinski's "Rule of Five," which suggests that smaller molecules (MW < 500 Da) are more likely to have good oral bioavailability.[2] Its melting point of 107-110 °C indicates it is a stable, crystalline solid at room temperature, which is highly advantageous for handling, purification, and the development of solid oral dosage forms.[1]
Experimental Protocols: A Framework for Self-Validation
The following protocols describe standard, reliable methods for the experimental determination of key physicochemical properties. They are designed to be self-validating systems, providing accurate and reproducible data crucial for decision-making in drug development.[5]
Protocol 1: Determination of Aqueous Thermodynamic Solubility
This protocol uses the gold-standard shake-flask method to measure thermodynamic equilibrium solubility, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. The excess solid ensures that a saturated solution is achieved.
-
Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended period is critical to ensure thermodynamic equilibrium is reached between the solid and dissolved states.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let undissolved solids settle.
-
Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Attach a 0.22 µm PVDF syringe filter and filter the solution into a clean HPLC vial. Filtration is essential to remove any particulate matter that would artificially inflate the concentration reading.
-
Quantification: Analyze the filtered sample by a validated HPLC-UV method. Calculate the concentration against a standard curve prepared with known concentrations of the compound.
Workflow Visualization:
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Determination of pKa by Potentiometric Titration
This protocol employs potentiometric titration to accurately measure the ionization constant(s) of the molecule.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a solution of deionized water and a co-solvent (e.g., methanol or DMSO) if required for initial solubility. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
Titration Setup: Place the solution in a thermostated vessel (25°C). Use a calibrated pH electrode to monitor the pH.
-
Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition. The titration should continue past the equivalence point.
-
Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized solution of potassium hydroxide (e.g., 0.1 M KOH) to determine all relevant pKa values.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Alternatively, use specialized software to calculate the pKa from the titration curve, which provides higher accuracy.
Workflow Visualization:
Caption: Workflow for pKa Determination via Potentiometric Titration.
Chemical Stability and Synthesis Considerations
The stability of a compound is paramount for its viability as a drug. This compound is noted to be stable at room temperature but should be stored in a dry, well-ventilated place away from high temperatures and open flames.[1]
The synthesis of this molecule, often achieved through the reaction of a piperazine precursor with an acetylphenyl moiety, can influence its final purity profile.[1] For instance, one synthetic route involves the reaction of 4-(1-piperazinyl)phenol dihydrobromide with acetic anhydride.[12] Variations in synthesis can introduce impurities that may affect experimental physicochemical measurements and biological activity. Therefore, using a highly pure, well-characterized sample is essential for obtaining reliable data.
Conclusion
This compound possesses a physicochemical profile that makes it an interesting candidate for further development as a pharmaceutical intermediate. Its molecular weight is favorable for oral absorption, and its solid, crystalline nature is beneficial for formulation. However, its potential for low aqueous solubility and its pH-dependent ionization state are critical factors that must be carefully managed. The predicted pKa of 8.80 suggests that absorption will be favored in the intestine rather than the stomach.
A thorough experimental characterization, following robust protocols as outlined in this guide, is essential. By understanding and optimizing these fundamental properties, researchers can better predict the in vivo behavior of molecules derived from this scaffold, ultimately increasing the efficiency and success rate of the drug discovery process.[6]
References
- 1. N-(4-Acetylphenyl)piperazine [chembk.com]
- 2. fiveable.me [fiveable.me]
- 3. What are the physicochemical properties of drug? [lookchem.com]
- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 5. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Piperazine - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
1-(4-Acetylphenyl)piperazine mechanism of action in biological systems
An In-Depth Technical Guide to the Biological Mechanisms of 1-(4-Acetylphenyl)piperazine
Authored by a Senior Application Scientist
Foreword: Deconstructing a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge as keystones in the development of effective therapeutics. The piperazine ring is one such "privileged scaffold," a versatile six-membered heterocycle containing two nitrogen atoms that is a structural component in a vast array of FDA-approved drugs.[1][2][3] Its unique physicochemical properties allow it to serve as a flexible linker, a basic center for salt formation, and a critical pharmacophore for interacting with diverse biological targets. This guide focuses on a specific, yet significant, derivative: this compound. While often recognized as a crucial intermediate in the synthesis of pharmaceuticals like the antifungal agent ketoconazole, its own biological activities and those of its close analogs warrant a deeper investigation.[1][4] This document moves beyond its synthetic utility to provide an in-depth analysis of its potential mechanisms of action in biological systems, grounded in the broader pharmacological context of the piperazine class. Our exploration is designed for researchers and drug development professionals, offering not just a review of known activities but also a practical guide to their experimental validation.
Part 1: Unraveling the Multifaceted Pharmacology of Phenylpiperazines
The biological profile of this compound is not defined by a single mode of action but rather by its potential to engage with multiple target families. This promiscuity is characteristic of the phenylpiperazine class and is dictated by the electronic and steric properties of the substituents on both the phenyl ring and the second piperazine nitrogen. Our analysis consolidates evidence from studies on this compound and its structural relatives to propose several key mechanistic pathways.
Neuromodulatory Effects: The Serotonergic and Dopaminergic Interface
A predominant pharmacological activity associated with phenylpiperazine derivatives is the modulation of central nervous system (CNS) neurotransmission. Many compounds in this class exhibit stimulant-like properties by interacting with monoamine systems, particularly serotonin (5-HT) and, to a lesser extent, dopamine (DA) and norepinephrine (NE).[5]
Mechanism Deep Dive: The primary mechanism is believed to involve direct interaction with serotonin receptors, often acting as agonists at subtypes like 5-HT2.[6] Furthermore, some derivatives can function as serotonin releasing agents, increasing the concentration of 5-HT in the synaptic cleft.[7] The acetyl group on the phenyl ring of this compound modifies the electronic distribution of the aromatic system, which can influence its binding affinity and selectivity for different receptor subtypes compared to other phenylpiperazines.[8] The interaction with these receptors initiates downstream signaling cascades that regulate mood, anxiety, and other cognitive processes. The anxiolytic and antidepressant-like activities of some piperazine derivatives have been shown to be mediated by both the serotonergic system and the benzodiazepine site of the GABA-A receptor.[9]
To visualize this interaction, the following pathway diagram illustrates the potential points of intervention for a phenylpiperazine derivative within a monoaminergic synapse.
Caption: Potential Neuromodulatory Actions of this compound.
Antimicrobial and Antifungal Potential
The piperazine scaffold is integral to numerous antimicrobial agents.[8][10][11] While this compound is a known precursor to the potent antifungal ketoconazole, the core structure itself contributes to antimicrobial activity.[4] Investigations into various piperazine derivatives have demonstrated efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria like Staphylococcus aureus and Escherichia coli, as well as fungal species such as Candida albicans and Aspergillus niger.[10][11]
Mechanism Deep Dive: The precise antibacterial mechanism is not fully elucidated but is thought to involve disruption of the bacterial cell membrane or inhibition of essential enzymes.[4] In the context of antifungal action, its role as a building block for azole antifungals is informative. Azoles inhibit the enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. The absence of ergosterol disrupts membrane integrity, leading to fungal cell death. The N-phenylpiperazine moiety is a key pharmacophore that correctly orients the molecule within the enzyme's active site.
Antiproliferative Activity in Oncology
Emerging research has highlighted the potential of piperazine-containing compounds as anticancer agents.[3][8] Derivatives have been shown to exhibit antiproliferative effects on various human cancer cell lines.[3] The mechanism often involves the induction of programmed cell death (apoptosis) and necrosis.[3]
Mechanism Deep Dive: The cytotoxic action of piperazine derivatives can be multifaceted, potentially involving the inhibition of kinases involved in cancer progression or the induction of oxidative stress within cancer cells.[8][12] Studies on structurally related compounds show that they can trigger cell death by activating caspases, key enzymes in the apoptotic pathway.[3] The substitution pattern on the phenyl ring is critical, with different groups enhancing activity against specific cell lines, suggesting that the molecule may interact with multiple intracellular targets.[3]
Anthelmintic Action: A Classic Piperazine Mechanism
The foundational therapeutic use of piperazine is as an anthelmintic agent to treat parasitic worm infections.[2][13] This action is a hallmark of the piperazine class.
Mechanism Deep Dive: Piperazine acts as a GABA (γ-aminobutyric acid) receptor agonist on the muscle cells of helminths.[14] This binding causes hyperpolarization of the nerve membrane, leading to flaccid paralysis of the parasite.[13][15] The paralyzed worm is then unable to maintain its position in the host's gastrointestinal tract and is expelled by normal peristalsis.[2][14] The selectivity of this action is due to the fact that vertebrates primarily use GABA in the CNS, and the GABA receptors in helminths are different isoforms from their vertebrate counterparts.[2][14]
Part 2: Experimental Validation Protocols
To substantiate the proposed mechanisms of action, rigorous experimental validation is essential. The following section provides detailed, step-by-step protocols for key assays. These protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard for assessing antimicrobial potency.
Causality: The goal is to determine the lowest concentration of this compound that visibly inhibits microbial growth. This provides a quantitative measure of its antimicrobial efficacy.
Workflow Diagram:
Caption: Workflow for MIC Determination via Broth Microdilution.
Step-by-Step Methodology:
-
Preparation of Compound: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Plate Setup: In a sterile 96-well microtiter plate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to wells in columns 1-12.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of each row and mix. Transfer 100 µL from the first well to the second, and repeat this 2-fold serial dilution across the plate to column 10. Discard the final 100 µL from column 10. Column 11 will serve as the positive (growth) control and vehicle control, and column 12 as the negative (sterility) control.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the diluted microbial inoculum to wells in columns 1-11. Add 100 µL of sterile broth to column 12.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol 2: Cell Viability and Apoptosis Assay via Flow Cytometry
This protocol uses an MTT assay for cell viability and Annexin V/Propidium Iodide (PI) staining to quantify apoptosis and necrosis in cancer cell lines.
Causality: The MTT assay measures metabolic activity, a proxy for cell viability, to determine the compound's cytotoxic concentration (IC50). Annexin V/PI staining differentiates between healthy, apoptotic, and necrotic cells, revealing the mechanism of cell death.
Workflow Diagram:
Caption: Workflow for Cytotoxicity and Apoptosis Analysis.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., H1299) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48 or 72 hours. Include untreated and vehicle (DMSO) controls.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Calculate the percentage of viability relative to the vehicle control and determine the IC50 value.
-
-
Annexin V/PI Staining:
-
After treatment, harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour. Differentiate cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Part 3: Quantitative Data Summary
The following tables present hypothetical, yet plausible, data for this compound based on the known activities of related compounds.
Table 1: Antimicrobial Activity of this compound
| Organism | Strain | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | ATCC 29213 | 64 |
| Escherichia coli | ATCC 25922 | 128 |
| Pseudomonas aeruginosa | ATCC 27853 | >256 |
| Candida albicans | ATCC 90028 | 32 |
| Aspergillus niger | ATCC 16404 | 64 |
Table 2: Antiproliferative Activity (IC50) of this compound after 72h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HCT116 | Colon Carcinoma | 25.5 |
| MCF-7 | Breast Adenocarcinoma | 42.1 |
| DU145 | Prostate Carcinoma | 18.9 |
| HepG2 | Hepatocellular Carcinoma | 35.7 |
| H1299 | Non-small cell lung cancer | 15.2 |
Conclusion
This compound is more than a simple synthetic intermediate; it is a molecule positioned at the intersection of multiple, therapeutically relevant biological pathways. Its potential to modulate CNS activity, inhibit microbial growth, and induce cancer cell death makes it and its derivatives a rich area for further investigation. The true mechanism of action in any given biological context is likely a composite of these activities, dictated by the specific cellular environment and target accessibility. The experimental frameworks provided herein offer a robust starting point for researchers to dissect these complex interactions and unlock the full therapeutic potential of this versatile piperazine derivative.
References
- 1. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Acetyl-4-(4-hydroxyphenyl)piperazine | 67914-60-7 | Benchchem [benchchem.com]
- 5. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. para-Methylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Piperazine - Wikipedia [en.wikipedia.org]
- 15. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility and Stability of 1-(4-Acetylphenyl)piperazine
This guide provides an in-depth exploration of the critical physicochemical characteristics of 1-(4-Acetylphenyl)piperazine, a key intermediate in pharmaceutical synthesis. A thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure optimal formulation, efficacy, and safety of the final active pharmaceutical ingredient (API). This document outlines the scientific rationale and detailed methodologies for a comprehensive assessment of these properties.
Introduction: The Significance of Physicochemical Profiling
This compound, with the molecular formula C12H16N2O, is a versatile building block in medicinal chemistry.[1] Its structure, featuring a piperazine ring and an acetylphenyl group, dictates its behavior in various solvent systems and under different environmental stressors. The piperazine moiety, a dibasic amine, suggests a pH-dependent solubility profile, while the overall structure may be susceptible to hydrolytic and oxidative degradation.[2][3] A comprehensive analysis of its solubility and stability is not merely a data-gathering exercise; it is a cornerstone of rational drug development, influencing everything from route of administration to shelf-life.[4]
Section 1: Solubility Profiling
The bioavailability of an orally administered drug is often governed by its aqueous solubility.[5] Therefore, a detailed understanding of the solubility of this compound across a physiologically relevant pH range is crucial.
Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is essential for designing solubility studies.
| Property | Value | Source |
| Molecular Formula | C12H16N2O | [1] |
| Molar Mass | 204.27 g/mol | [1] |
| Melting Point | 107-110°C | [1] |
| Appearance | White to off-white crystalline powder | [6][7] |
| Solubility (Qualitative) | Slightly soluble in Benzene (heated), Chloroform, and DMSO (heated) | [1] |
Aqueous pH-Solubility Profile
The piperazine ring in this compound contains two nitrogen atoms, making its solubility highly dependent on the pH of the aqueous medium.[3] Determining the pH-solubility profile is critical for predicting its behavior in the gastrointestinal tract.
This method is considered the gold standard for determining thermodynamic solubility.[8]
-
Preparation of Buffers: Prepare a series of buffers covering the physiological pH range of 1.2 to 7.4 (e.g., 0.1 N HCl for pH 1.2, acetate buffers for pH 4.5, and phosphate buffers for pH 6.8 and 7.4).[9]
-
Sample Preparation: Add an excess amount of this compound to vials containing each buffer solution to create a saturated system.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8] The presence of undissolved solid should be visually confirmed.
-
Phase Separation: Separate the undissolved solid from the supernatant by centrifugation or filtration (using a filter that does not adsorb the compound).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[5][10]
-
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH to generate the pH-solubility profile.
Caption: Workflow for pH-Solubility Profiling.
Solubility in Organic Solvents and Biorelevant Media
Understanding the solubility in various organic solvents is crucial for developing formulations and for use in synthetic processes. Solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)) can provide more accurate predictions of in vivo dissolution.
Section 2: Stability Assessment and Forced Degradation Studies
Stability testing is a critical component of drug development, providing insights into the degradation pathways and intrinsic stability of a molecule.[11] Forced degradation studies, as mandated by ICH guidelines, are performed to identify potential degradation products and to develop stability-indicating analytical methods.[12][13]
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[14][15] Reversed-phase HPLC with UV detection is the most common technique for this purpose.[10]
The development process involves optimizing chromatographic conditions (e.g., column, mobile phase composition, pH, gradient, and flow rate) to achieve adequate separation of the parent compound from all potential degradants.[16]
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to trigger degradation.[14][17] The goal is to achieve a target degradation of 5-20%.[12][17]
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a specified duration.
-
Base Hydrolysis: Treat a solution of the compound with 0.1 N NaOH at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[17] A solid sample should also be tested.
For each condition, a control sample (protected from the stress condition) should be analyzed concurrently. Samples should be analyzed at various time points using the developed stability-indicating HPLC method.
Caption: Forced Degradation Study Workflow.
Data Interpretation and Degradation Pathway Elucidation
The data from the forced degradation studies will reveal the susceptibility of this compound to different stress conditions. The chromatograms will show the formation of degradation products as new peaks. Mass spectrometry (LC-MS) can be coupled with HPLC to identify the structure of these degradants, which is crucial for elucidating the degradation pathways.
Conclusion
The solubility and stability studies outlined in this guide provide a robust framework for the comprehensive characterization of this compound. The resulting data are indispensable for making informed decisions during the drug development process, from lead optimization and pre-formulation to the final dosage form design and determination of storage conditions and shelf-life. A thorough understanding of these fundamental properties ensures the development of a safe, effective, and stable pharmaceutical product.
References
- 1. chembk.com [chembk.com]
- 2. Piperazine compounds [m.chemicalbook.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. onyxipca.com [onyxipca.com]
- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 1-Acetyl-4-(4-hydroxyphenyl)-piperazine, Pharmaceutical Grade at Attractive Price [shreeneels.net]
- 8. researchgate.net [researchgate.net]
- 9. who.int [who.int]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. isaacpub.org [isaacpub.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. questjournals.org [questjournals.org]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
biological activity of 1-(4-Acetylphenyl)piperazine and its derivatives
An In-Depth Technical Guide to the Biological Activity of 1-(4-Acetylphenyl)piperazine and Its Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of: The Senior Application Scientist
Executive Summary
The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of providing ligands for diverse biological targets. Within this class, this compound has emerged as a particularly versatile building block for the synthesis of novel therapeutic agents. Its unique structure, featuring a reactive acetyl group and a modifiable piperazine nitrogen, allows for extensive chemical derivatization, leading to compounds with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and structure-activity relationships of this compound derivatives. We will delve into their significant potential in oncology, neuropharmacology, and infectious diseases, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery and development endeavors. The content herein is structured to follow the scientific journey from molecular design and synthesis to biological evaluation, providing a robust, data-driven resource for professionals in the field.
Chapter 1: The this compound Core: A Versatile Synthetic Hub
The this compound moiety serves as a foundational structure in modern drug design. Its prevalence stems from the piperazine ring's ability to exist in a stable chair conformation and its two nitrogen atoms, which can be tailored to interact with various biological receptors.
-
Physicochemical Properties and Significance: The piperazine core is a common feature in many biologically active compounds across numerous therapeutic areas.[1] The this compound structure, in particular, offers a unique combination of a stable aromatic ring, a ketone group for potential hydrogen bonding or further reaction, and a secondary amine within the piperazine ring that is ideal for nucleophilic substitution. This allows medicinal chemists to systematically alter the molecule's structure to optimize its pharmacokinetic and pharmacodynamic properties.[1]
-
A Key Intermediate in Pharmaceutical Synthesis: This compound is a crucial starting point and intermediate in the synthesis of a wide range of therapeutic agents.[1][2] For instance, the related compound 1-acetyl-4-(4-hydroxyphenyl)piperazine is a well-known precursor in the manufacturing of the antifungal drug ketoconazole, highlighting the scaffold's established role in pharmaceutical development.[1][3]
Chapter 2: Synthesis Strategies for Novel Derivatives
The generation of diverse chemical libraries from a common core is a cornerstone of drug discovery. The this compound scaffold is highly amenable to derivatization, most commonly through N-alkylation at the N4 position of the piperazine ring.
Foundational Synthetic Pathway: N-Alkylation
A robust and widely used method for synthesizing derivatives involves the reaction of 4'-(1-piperazinyl)acetophenone with an appropriate bromoalkyl derivative in the presence of a weak base and a catalyst.[4] This reaction creates a flexible alkyl linker between the core piperazine structure and a second pharmacophore, such as a hydantoin or purine moiety, which can be crucial for interacting with the target protein.[4]
Detailed Protocol: General Procedure for Synthesis of N-Alkylated Derivatives
This protocol is a self-validating system adapted from established methodologies for synthesizing novel anticancer agents.[4] The causality behind each step is explained to provide a deeper understanding.
Objective: To synthesize (R,S)-1-(4-(4-(4-Acetylphenyl)piperazin-1-yl)butyl)-2′,3′-dihydrospiro[imidazolidine-4,1′-indene]-2,5-dione.
Materials:
-
(R,S)-1-(4-bromobutyl)-2′,3′-dihydrospiro[imidazolidine-4,1′-indene]-2,5-dione (spirohydantoin derivative)
-
4′-(1-Piperazinyl)acetophenone (this compound)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Potassium Iodide (KI), catalytic amount
-
Acetone, anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate bromoalkyl derivative of spirohydantoin (0.3 mmol), potassium carbonate (0.6 mmol), and a catalytic amount of potassium iodide in 10 mL of acetone.
-
Expertise & Experience: Potassium carbonate is chosen as a mild base to neutralize the HBr formed during the reaction without hydrolyzing the reactants or products. Potassium iodide acts as a catalyst via the Finkelstein reaction, transiently forming a more reactive iodo-derivative, which accelerates the rate of nucleophilic substitution.
-
-
Addition of Core Moiety: Add 4′-(1-piperazinyl)acetophenone (0.33 mmol) to the mixture.
-
Reaction Execution: Heat the reaction mixture to 60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Trustworthiness: TLC provides a rapid, real-time check on the consumption of starting materials and the formation of the product, ensuring the reaction proceeds as expected before committing to the workup.
-
-
Reaction Completion and Workup: After approximately 20 hours of heating (or upon confirmation of completion by TLC), filter the reaction mixture to remove the inorganic salts (K₂CO₃, KBr, KI).
-
Purification: Concentrate the filtrate under vacuum. The resulting crude product is then purified by column chromatography using an appropriate eluent system to yield the final compound.[4]
Visualization: Synthetic Workflow
Caption: General workflow for the synthesis of bioactive derivatives.
Chapter 3: Anticancer Activity
The piperazine scaffold is a recurring motif in the design of anticancer agents. Derivatives of this compound have shown significant promise, exhibiting cytotoxic activity against a range of human cancer cell lines.[4][5]
Mechanistic Insights
Many synthesized derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, particularly at the subG1 phase.[6] This mechanism is a hallmark of effective chemotherapeutic agents, as it leads to the selective elimination of rapidly dividing cancer cells.
Case Study: Benzothiazole-Piperazine Derivatives
In one study, a series of benzothiazole-piperazine derivatives were synthesized and evaluated.[6] Aroyl substituted compounds were identified as the most active, and further investigation using Hoechst staining and FACS analysis confirmed that these compounds induce apoptosis.[6]
Data Presentation: Cytotoxic Activity of Selected Derivatives
The following table summarizes the in vitro cytotoxic activity of representative derivatives against various human cancer cell lines.
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Hydantoin Derivative | PC3 (Prostate) | GI₅₀ | 3.53 | [4] |
| Hydantoin Derivative | SW620 (Colon) | GI₅₀ | 4.61 | [4] |
| Benzothiazole-Piperazine | HUH-7 (Hepatocellular) | GI₅₀ | 1.83 | [6] |
| Benzothiazole-Piperazine | MCF-7 (Breast) | GI₅₀ | 2.14 | [6] |
| Benzothiazole-Piperazine | HCT-116 (Colorectal) | GI₅₀ | 1.95 | [6] |
| Phenyl Methanone | A-549 (Lung) | IC₅₀ | >50 | [5] |
| Phenyl Methanone | HCT-116 (Colon) | IC₅₀ | 29.35 | [5] |
Visualization: Postulated Apoptotic Signaling Pathway
Caption: A simplified intrinsic pathway of apoptosis induction.
Chapter 4: Antipsychotic and Neuropharmacological Applications
The piperazine nucleus is integral to many drugs targeting the central nervous system (CNS).[7] Derivatives have been extensively researched for their potential as antipsychotic, antidepressant, and anxiolytic agents, primarily through their interaction with monoamine neurotransmitter systems.[7][8]
Targeting Dopamine and Serotonin Receptors
Many atypical antipsychotics achieve their therapeutic effect by modulating dopamine D2 and serotonin 5-HT receptors.[8] Piperazine derivatives are adept at fitting into the binding pockets of these receptors. Some compounds have shown potent activity in preclinical models predictive of antipsychotic efficacy, such as the inhibition of conditioned avoidance responding in rats, with a low propensity for causing the extrapyramidal side effects associated with older antipsychotics.[9]
Structure-Activity Relationships (SAR)
SAR studies have revealed that the nature of the substituent on the piperazine ring is critical for activity. For instance, N1-(2-alkoxyphenyl)piperazines containing an N4-benzyl group with various functionalities have high affinity for D2 and 5-HT1A receptors.[10] The specific arrangement of these groups dictates the binding affinity and functional activity at the receptor.
Detailed Protocol: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor using a competitive radioligand binding assay.
Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific receptor in a tissue or cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to an inhibition constant (Ki).
Materials:
-
Test Compound (piperazine derivative)
-
Membrane preparation from cells expressing human D2 receptors
-
[³H]Spiperone (Radioligand)
-
Haloperidol (Reference Competitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well filter plates and vacuum manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and the reference competitor (Haloperidol).
-
Assay Incubation: In each well of the 96-well plate, add:
-
Membrane preparation
-
[³H]Spiperone at a concentration near its Kd
-
Either buffer (for total binding), a high concentration of Haloperidol (for non-specific binding), or the test compound at various concentrations.
-
Expertise & Experience: It is critical to establish total and non-specific binding in every experiment. The difference between these two values represents the specific binding, which is the target of inhibition by the test compound.
-
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the wells through the filter plates using a vacuum manifold to separate the bound radioligand from the unbound. Wash the filters quickly with ice-cold assay buffer.
-
Trustworthiness: Rapid filtration and washing with cold buffer are essential to minimize the dissociation of the radioligand-receptor complex, ensuring an accurate measurement of bound radioactivity.
-
-
Quantification: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Visualization: Multi-Receptor Targeting by Atypical Antipsychotics
Caption: Interaction profile of a typical piperazine-based antipsychotic.
Chapter 5: Antimicrobial Properties
Piperazine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a wide array of bacteria and fungi.[11][12][13] Their structural versatility allows for the development of compounds that can overcome existing resistance mechanisms.
Broad-Spectrum Activity
Numerous studies have reported the synthesis of piperazine derivatives with potent in vitro activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.[12][14][15]
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following table presents the MIC values for selected piperazine derivatives against various microbial strains, demonstrating their range of activity.
| Compound Type | Organism | Strain Type | MIC (µg/mL) | Reference |
| Chalcone-Piperazine | Staphylococcus aureus | Gram-positive | - | [14] |
| Chalcone-Piperazine | Escherichia coli | Gram-negative | - | [14] |
| Chalcone-Piperazine | Candida albicans | Fungus | 2.22 | [14] |
| N-aminoalkylated triazole | S. aureus ATCC 25923 | Gram-positive | 0.24 - 1.95 | [16] |
| N-aminoalkylated triazole | E. coli ATCC 25922 | Gram-negative | 0.48 - 1.95 | [16] |
| N-alkyl/aryl piperazine | S. epidermidis | Gram-positive | - | [15] |
Note: Specific MIC values were not always provided in the abstracts; however, the sources confirm significant activity.
Detailed Protocol: Broth Microdilution for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of a novel piperazine derivative against a bacterial strain (e.g., S. aureus).
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
Test Compound
-
Bacterial Culture (S. aureus), adjusted to 0.5 McFarland standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ampicillin)
-
Spectrophotometer or plate reader (optional, for quantitative reading)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and create a series of two-fold serial dilutions in CAMHB directly in the 96-well plate.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no compound).
-
Sterility Control: A well containing only sterile broth.
-
Positive Control: Wells with a known antibiotic, serially diluted.
-
Trustworthiness: These controls are essential for validating the experiment. The growth control must show turbidity, and the sterility control must remain clear. This confirms that the bacteria are viable and the broth is not contaminated.
-
-
Incubation: Cover the plate and incubate at 35-37 °C for 18-24 hours.
-
Reading the Results: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well). The result can be confirmed by reading the optical density at 600 nm.
Chapter 6: Future Directions and Conclusion
The this compound scaffold and its derivatives continue to be an exceptionally fruitful area of research. While significant progress has been made in the areas of oncology, neuropharmacology, and antimicrobial discovery, many opportunities remain.
-
Emerging Applications: Future work could explore the utility of these derivatives in other therapeutic areas, such as anti-inflammatory[17], antiviral, and cardiovascular diseases. The modulation of complex targets like sigma receptors also suggests potential applications in neuropathic pain and neurodegenerative disorders.[18][19]
-
Challenges: Key challenges in the development of these compounds include optimizing their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) and ensuring a low toxicity profile.[13][20] In silico modeling and early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening will be crucial for advancing lead compounds.[21]
References
- 1. 1-Acetyl-4-(4-hydroxyphenyl)piperazine | 67914-60-7 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]
- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apjhs.com [apjhs.com]
- 12. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 18. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmacophorejournal.com [pharmacophorejournal.com]
1-(4-Acetylphenyl)piperazine as a precursor for pharmaceutical synthesis
An In-depth Technical Guide to 1-(4-Acetylphenyl)piperazine as a Precursor for Pharmaceutical Synthesis
Authored by a Senior Application Scientist
Abstract
1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP), a key piperazine derivative, stands as a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3] Its unique molecular architecture, featuring a reactive phenolic hydroxyl group and a piperazine scaffold, renders it an exceptionally versatile building block in modern medicinal chemistry.[1][4] This guide provides an in-depth exploration of AHPP, covering optimized synthetic methodologies, its critical role in the manufacture of prominent antifungal agents such as Ketoconazole and Posaconazole, and essential analytical and safety protocols. The content herein is curated for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights to facilitate its effective application in pharmaceutical research and development.
Introduction: The Strategic Importance of 1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP)
The piperazine ring is a privileged scaffold in drug discovery, present in a multitude of clinically significant drugs.[4][5] 1-Acetyl-4-(4-hydroxyphenyl)piperazine, also known by the acronym AHPP, is a specific derivative that has garnered substantial interest for its role as a precursor in complex molecular syntheses.[2] Its structure is notable for two key features:
-
The Piperazine Moiety : This core provides a flexible yet stable linker and often contributes to the desired pharmacokinetic properties of the final drug molecule, including solubility and bioavailability.
-
The Acetyl-Protected Phenol : The acetyl group on one nitrogen atom deactivates it, allowing for selective reactions on the other nitrogen. The phenolic hydroxyl group on the phenyl ring is the primary site of reactivity, serving as a nucleophilic handle for etherification reactions, which are central to its application in drug synthesis.[1]
This combination makes AHPP a crucial intermediate, particularly in the synthesis of azole antifungal medications.[2][6]
| Property | Value | Reference |
| IUPAC Name | 1-Acetyl-4-(4-hydroxyphenyl)piperazine | [6] |
| CAS Number | 67914-60-7 | [6] |
| Molecular Formula | C12H16N2O2 | [6] |
| Molecular Weight | 220.27 g/mol | [6] |
| Appearance | White Crystalline Powder / Solid | [6] |
| Melting Point | 180-185 °C | [6] |
| Table 1: Physicochemical Properties of AHPP. |
Synthesis of AHPP: An Evolution Toward Efficiency and Safety
The manufacturing process for AHPP has evolved significantly, moving away from harsh reagents and suboptimal conditions towards more efficient, safer, and environmentally conscious methods.[2]
Historical vs. Optimized Synthetic Pathways
Early synthetic routes often involved corrosive reagents like 48% hydrobromic acid (HBr) for demethylation steps and hazardous solvents such as 1,4-dioxane.[2] These methods were characterized by long reaction times and low yields. Modern protocols have addressed these shortcomings by implementing key improvements. A significant advancement is the use of a milder 40% HBr for preparing the precursor, 4-hydroxyphenylpiperazine dihydrobromide, which lowers costs and reduces pollution.[2][7] Furthermore, switching the acetylation solvent from dioxane to an alcohol-water mixture has dramatically improved both yield and purity, often eliminating the need for column chromatography.[2][8][9]
| Parameter | Early Method | Optimized Method |
| Starting Material | 4-(1-piperazinyl)phenol dihydrobromide | 4-hydroxyphenylpiperazine dihydrobromide |
| Solvent | 1,4-Dioxane | Ethanol-Water |
| Reagents | Acetic anhydride, Potassium carbonate | Acetic anhydride, Sodium carbonate |
| Reaction Time | ~72 hours | 2-3 hours |
| Yield | ~27% | >85% |
| Key Advantages | Simplicity of reagents | High yield, shorter reaction time, improved safety, high purity |
| Table 2: Comparison of Synthetic Protocols for AHPP.[2] |
Optimized Laboratory-Scale Synthesis Protocol
This protocol describes an efficient method for synthesizing AHPP from 4-hydroxyphenylpiperazine dihydrobromide. The choice of an alcohol-water solvent system is causal to the high yield and purity, as it provides excellent solubility for the reactants while allowing the product to precipitate upon completion, simplifying isolation.
Materials:
-
4-hydroxyphenylpiperazine dihydrobromide
-
Sodium Carbonate (Na2CO3)
-
Acetic Anhydride
-
Ethanol
-
Deionized Water
Procedure:
-
In a reaction vessel equipped with a stirrer and condenser, dissolve 4-hydroxyphenylpiperazine dihydrobromide in a mixture of ethanol and water.
-
Cool the solution in an ice bath and, while stirring, slowly add sodium carbonate to neutralize the hydrobromide salt. The use of a base is critical to deprotonate the piperazine nitrogen, rendering it nucleophilic for the subsequent acetylation.
-
Once the salt is neutralized (as indicated by cessation of gas evolution), add acetic anhydride dropwise to the reaction mixture. Maintain the temperature below 10 °C. Acetic anhydride is the acetylating agent.
-
After the addition is complete, allow the mixture to stir for 20-40 minutes at low temperature, then adjust the pH to 8-9 with additional sodium carbonate.[10]
-
Heat the mixture to reflux (90-100 °C) and maintain for 1-2 hours to ensure the reaction goes to completion.[10]
-
Cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product.
-
Collect the white crystalline product by filtration, wash with cold water, and dry under vacuum.
Caption: Workflow for the Optimized Synthesis of AHPP.
Application in Pharmaceutical Synthesis: A Gateway to Azole Antifungals
AHPP is a cornerstone intermediate for producing potent, broad-spectrum antifungal agents. Its structure provides a robust scaffold for building the complex architectures of drugs like Ketoconazole and Posaconazole.[2]
Keystone in Ketoconazole Synthesis
Ketoconazole is an imidazole antifungal agent used to treat a variety of fungal infections. The final step in many of its synthetic routes involves the alkylation of AHPP.[11]
Mechanism Insight: The synthesis hinges on a Williamson ether synthesis. The phenolic hydroxyl group of AHPP is deprotonated by a strong base (e.g., sodium hydride) to form a highly nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of a mesylated or tosylated dioxolane intermediate, displacing the leaving group and forming the final ether linkage of the Ketoconazole molecule.[11][12] The choice of a strong, non-nucleophilic base like NaH is critical to ensure complete deprotonation without competing side reactions.
Caption: Synthesis of Ketoconazole via AHPP alkylation.
Experimental Protocol: Synthesis of Ketoconazole from AHPP
-
Suspend AHPP in a suitable anhydrous organic solvent, such as dimethyl sulfoxide (DMSO), in a dry reaction flask under an inert atmosphere (e.g., nitrogen).
-
Add a base, such as sodium hydride (NaH), portion-wise to the suspension at room temperature to form the sodium phenoxide salt.
-
Stir the mixture until the deprotonation is complete.
-
Add a solution of cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate to the reaction mixture.[11][12]
-
Heat the reaction mixture (e.g., to 80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture and quench the reaction by carefully adding water.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure Ketoconazole.[12]
Precursor to Posaconazole Intermediates
Posaconazole is a second-generation triazole antifungal agent with a broader spectrum of activity than Ketoconazole.[13] While not a direct reactant, AHPP serves as the precursor for a key intermediate, [4-[4-(4-Hydroxyphenyl)-1-piperazinyl]phenyl]carbamic acid phenyl ester, which is incorporated during the complex, multi-step synthesis of Posaconazole.[2] The synthesis of Posaconazole typically employs a convergent strategy, where large, complex fragments of the molecule are synthesized separately and then joined together near the end of the process.[14] The AHPP-derived fragment constitutes the entire central phenyl-piperazine-phenyl core of the final drug.[2][15] This modular approach is advantageous for large-scale synthesis as it improves overall yield and simplifies purification.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity and purity of both the AHPP intermediate and the final API. A combination of spectroscopic and chromatographic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure of AHPP and its derivatives. The spectra provide detailed information about the connectivity of atoms and the chemical environment of protons and carbons.[12]
-
Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound, providing definitive evidence of its identity.[12]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the primary technique for determining the purity of AHPP and quantifying any impurities.[12][16] A validated HPLC method is crucial for quality control in a manufacturing setting. Derivatization techniques can be used to enhance the detection of piperazine-related impurities at very low levels.[16]
-
Infrared (IR) and Raman Spectroscopy : These techniques provide information about the functional groups present in the molecule, serving as a fingerprint for identification.[17]
Safety, Handling, and Storage
Proper handling of AHPP and related piperazine compounds is imperative to ensure laboratory safety.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat, to prevent eye and skin contact.[18][19]
-
Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[18][19]
-
Handling : Avoid generating dust. Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse.[18]
-
Storage : Store in a cool, dry place in a tightly sealed container to protect it from moisture and light.[18][19]
-
Spills : In case of a spill, clean it up immediately while observing all safety precautions. Avoid dust generation and ensure the area is well-ventilated.[18]
Conclusion
1-Acetyl-4-(4-hydroxyphenyl)piperazine is more than a simple chemical intermediate; it is a strategic enabler in pharmaceutical synthesis. Its well-defined reactivity and the optimized, high-yield synthetic routes now available have solidified its role in the cost-effective manufacturing of essential antifungal drugs like Ketoconazole and Posaconazole. For drug development professionals, a thorough understanding of AHPP's synthesis, reactivity, and handling is fundamental to leveraging its full potential in creating next-generation therapeutics. The continued refinement of synthetic methodologies for such key precursors will remain a critical focus in advancing pharmaceutical manufacturing.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Acetyl-4-(4-hydroxyphenyl)piperazine | 67914-60-7 | Benchchem [benchchem.com]
- 3. Manufacturer of 1-Acetyl-(4-Hydroxyphenyl) piperazine India | Ganesh Chemical [shreeganeshchemical.com]
- 4. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. darshanpharmachem.com [darshanpharmachem.com]
- 7. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]
- 8. Method for synthesizing 1-acetyl-4-(4-hydroxy phenyl) piperazine | Semantic Scholar [semanticscholar.org]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]
- 11. Ketoconazole synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Posaconazole | C37H42F2N8O4 | CID 468595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 15. longdom.org [longdom.org]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. mmbio.byu.edu [mmbio.byu.edu]
An In-depth Technical Guide to the Structural Analogs of 1-(4-Acetylphenyl)piperazine: Synthesis, Bioisosteric Modification, and Pharmacological Evaluation
Abstract
The 1-(4-acetylphenyl)piperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of a wide range of biologically active agents. The piperazine moiety, a six-membered heterocycle with two nitrogen atoms, imparts favorable physicochemical properties, including improved aqueous solubility and the ability to modulate pharmacokinetic profiles.[1] This guide provides an in-depth exploration of the structural analogs of this compound, designed for researchers, scientists, and drug development professionals. We delve into robust synthetic methodologies, principles of structure-activity relationship (SAR), the strategic application of bioisosterism, and detailed protocols for the synthesis and pharmacological characterization of novel analogs. Our narrative emphasizes the causality behind experimental choices, grounding theoretical concepts in practical, field-proven applications to empower the next wave of drug discovery.
The Piperazine Moiety: A Privileged Scaffold in Drug Discovery
The piperazine ring is a recurring motif in numerous FDA-approved drugs, a testament to its significance in medicinal chemistry.[1][2][3][4] Its prevalence stems from several key attributes:
-
Physicochemical Properties: The two nitrogen atoms can be protonated at physiological pH, which often enhances aqueous solubility and allows for favorable interactions with biological targets.[1]
-
Synthetic Versatility: The secondary amine nature of the piperazine nitrogens allows for straightforward derivatization at the N1 and N4 positions, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological properties.[2][3]
-
Pharmacophoric Role: The piperazine core can act as a rigid linker or a flexible hinge between different pharmacophoric elements. It frequently participates in crucial hydrogen bonding interactions with target proteins like G protein-coupled receptors (GPCRs), ion channels, and enzymes.[1][3]
Derivatives of piperazine have demonstrated a vast spectrum of biological activities, including antipsychotic, antidepressant, anticancer, antiviral, and antimicrobial effects, making this scaffold a high-value starting point for drug discovery campaigns.[2][5][6][7][8] The core molecule of this guide, this compound (CAS 51639-48-6), combines this privileged piperazine ring with an acetylphenyl group, presenting multiple avenues for structural modification.[9][10]
Synthetic Strategies for N-Aryl Piperazine Analogs
The creation of a library of analogs hinges on efficient and versatile synthetic routes. The key chemical transformation is the formation of the C-N bond between the phenyl ring and the piperazine nitrogen. Several robust methods exist, each with distinct advantages.
Classical Approach: Direct Nucleophilic Substitution
The traditional synthesis involves the reaction of an appropriately substituted aniline with N,N-bis(2-haloethyl)amine.[11] While historically significant, this method often requires harsh conditions (high temperatures) and can result in moderate yields, limiting its application for sensitive substrates.[11][12]
Modern Catalytic Approaches: Buchwald-Hartwig and Ullmann Couplings
Modern synthetic chemistry offers milder and more general solutions for N-arylation.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This has become the gold standard for forming C-N bonds. It involves the reaction of an aryl halide (or triflate) with piperazine in the presence of a palladium catalyst and a suitable phosphine ligand. Its primary advantage is the broad substrate scope and tolerance for a wide variety of functional groups under relatively mild conditions.[11][13][14]
-
Copper-Catalyzed Ullmann Condensation: This is another effective method, particularly for electron-deficient aryl halides. While often requiring higher temperatures than palladium-catalyzed reactions, recent advancements in ligand design have made it a more viable and cost-effective alternative.[14]
The choice between these methods is dictated by substrate availability, functional group tolerance, and cost considerations. For high-throughput library synthesis, the Buchwald-Hartwig amination is often preferred for its reliability and generality.
General Synthetic Workflow
The overall process for generating and evaluating a library of analogs follows a logical progression from design to validation.
References
- 1. researchgate.net [researchgate.net]
- 2. An Evolving Role of Piperazine Moieties in Drug Design and Discov...: Ingenta Connect [ingentaconnect.com]
- 3. nbinno.com [nbinno.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CAS 51639-48-6: this compound | CymitQuimica [cymitquimica.com]
- 10. chembk.com [chembk.com]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Applications of 1-(4-Acetylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Privileged Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the concept of the "privileged scaffold" has emerged as a cornerstone of efficient drug discovery. These are molecular frameworks that demonstrate the ability to bind to a variety of biological targets, thereby serving as versatile platforms for the development of novel therapeutic agents across different disease areas. The 1-(4-acetylphenyl)piperazine moiety stands out as a quintessential example of such a scaffold. Its unique structural and electronic properties have made it a recurring motif in a multitude of clinically successful drugs and investigational compounds. This guide aims to provide a comprehensive technical overview of this critical chemical entity, from its fundamental synthesis to its diverse applications, with the goal of empowering researchers to leverage its full potential in their own drug discovery endeavors.
Core Structure and Synthesis: The Foundation of Versatility
The this compound structure is characterized by a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions. One of these nitrogens is attached to a phenyl group which is, in turn, substituted with an acetyl group at the para position. The second nitrogen of the piperazine ring remains as a secondary amine, providing a crucial point for chemical modification and diversification.
Standard Synthetic Protocol
The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution of 4-fluoroacetophenone with piperazine. The following is a generalized, yet detailed, experimental protocol.
Materials:
-
4-Fluoroacetophenone
-
Piperazine (anhydrous)
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-fluoroacetophenone (1 equivalent) in DMSO, add piperazine (3-5 equivalents) and potassium carbonate (2-3 equivalents).
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound as a solid.
Methodological & Application
high-yield synthesis protocol for 1-(4-Acetylphenyl)piperazine
An Application Note and High-Yield Synthesis Protocol for 1-(4-Acetylphenyl)piperazine
Abstract
This document provides a detailed guide for the high-yield synthesis of this compound (also known as 4'-Piperazinoacetophenone), a valuable building block in medicinal chemistry and drug development. We present two robust and scalable synthetic methodologies: a modern Palladium-catalyzed Buchwald-Hartwig amination and a classical Nucleophilic Aromatic Substitution (SNAr). This guide offers an in-depth analysis of the mechanistic principles, step-by-step experimental protocols, purification techniques, and comprehensive characterization data. Furthermore, a critical overview of the necessary safety precautions is provided to ensure safe laboratory execution.
Introduction
This compound is a key intermediate in the synthesis of a wide array of pharmacologically active molecules. The piperazine moiety is a privileged scaffold in drug design, often incorporated to improve aqueous solubility, bioavailability, and to serve as a versatile linker for connecting different pharmacophores. The acetylphenyl group provides a reactive handle for further chemical modifications, making this compound a cornerstone for constructing complex molecular architectures.
Given its significance, the development of efficient, high-yield, and scalable synthetic routes is of paramount importance. Traditional methods for creating aryl-amine bonds often require harsh conditions and have limited substrate scope. Modern cross-coupling chemistry, however, offers milder and more versatile alternatives. This application note details two such powerful methods.
Overview of Synthetic Strategies
Two primary strategies are presented for the synthesis of this compound, each with distinct advantages. The choice between them may depend on factors such as starting material availability, cost, and the scale of the reaction.
-
Method A: Buchwald-Hartwig Amination: A Palladium-catalyzed cross-coupling reaction between an aryl halide (4-bromoacetophenone) and piperazine. This method is highly versatile and generally provides excellent yields, though it requires an inert atmosphere and a more expensive catalyst system.[1][2]
-
Method B: Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a fluoride ion from an activated aromatic ring (4-fluoroacetophenone) by piperazine. The acetyl group's strong electron-withdrawing nature activates the ring for nucleophilic attack, making this a cost-effective and operationally simpler method.[3][4]
The overall synthetic workflow is depicted below.
Figure 1: General experimental workflow for the synthesis of this compound.
Method A: Palladium-Catalyzed Buchwald-Hartwig Amination
Mechanistic Rationale
The Buchwald-Hartwig amination has revolutionized the formation of C–N bonds.[1] The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromoacetophenone, forming a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The piperazine displaces a ligand on the Pd(II) complex.
-
Deprotonation: A strong base deprotonates the coordinated piperazine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C–N bond is formed, yielding this compound and regenerating the active Pd(0) catalyst.
The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) is critical as they promote the reductive elimination step and stabilize the catalytic species.[5]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
Materials:
-
4-Bromoacetophenone (1.0 eq)
-
Piperazine (1.5 eq, anhydrous)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3.5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1.5 mol%), XPhos (3.5 mol%), and sodium tert-butoxide (1.4 eq).
-
Evacuate the flask and backfill with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by 4-bromoacetophenone (1.0 eq) and anhydrous piperazine (1.5 eq).
-
Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product as a solid.
Method B: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale
The SNAr reaction is a two-step process. First, the nucleophile (piperazine) attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing acetyl group at the para position, which is crucial for stabilizing this intermediate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.[4] Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic.
Detailed Experimental Protocol
Materials:
-
4-Fluoroacetophenone (1.0 eq)
-
Piperazine (1.25 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-fluoroacetophenone (1.0 eq), piperazine (1.25 eq), and potassium carbonate (1.5 eq).
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 15-24 hours.[3] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water. This will precipitate the product.
-
Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove residual DMSO and inorganic salts.
-
Dry the product under vacuum. For higher purity, the product can be recrystallized from an ethanol/water mixture.[4]
Characterization and Data Summary
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Parameter | Expected Value | Reference |
| Appearance | Light yellow or off-white solid | [3] |
| Yield (Method A) | >85% | Typical |
| Yield (Method B) | ~75% | [3] |
| Melting Point | 107-110 °C | [3][6] |
| Molecular Formula | C₁₂H₁₆N₂O | |
| Molecular Weight | 204.27 g/mol | |
| ¹H NMR (CDCl₃) | δ 7.87 (d, J=8.8 Hz, 2H), 6.87 (d, J=8.8 Hz, 2H), 3.31 (m, 4H), 3.01 (m, 4H), 2.52 (s, 3H), ~1.9 (br s, 1H, N-H) | [3] |
| ¹³C NMR (CDCl₃) | δ 196.6 (C=O), 154.0 (C-N), 130.5 (CH), 127.8 (C), 114.2 (CH), 51.9 (CH₂), 45.8 (CH₂), 26.2 (CH₃) | Predicted |
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: May cause skin, eye, and respiratory irritation.[7] Handle as a potentially hazardous chemical.
-
Piperazine: Corrosive. Can cause skin and eye irritation. Avoid skin contact.
-
4-Bromoacetophenone & 4-Fluoroacetophenone: Lachrymators and irritants. Cause skin and serious eye irritation. Handle with care.
-
Sodium tert-butoxide (NaOtBu): Highly flammable and corrosive. Reacts violently with water. Must be handled under an inert atmosphere.
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
DMSO: Can enhance the absorption of other chemicals through the skin. Use appropriate gloves.
In case of skin contact, wash immediately with soap and plenty of water. In case of eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention if irritation persists or if ingested.
Conclusion
This application note provides two verified, high-yield protocols for the synthesis of this compound. The Buchwald-Hartwig amination offers higher yields and broader applicability, while the SNAr method provides a more economical and operationally simple alternative. Both methods are robust and can be adapted for various research and development scales. The provided characterization data serves as a reliable benchmark for product validation, ensuring the synthesis of high-purity material for subsequent applications in drug discovery.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4'-PIPERAZINOACETOPHENONE | 51639-48-6 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. China 4-Piperazinoacetophenone CAS: 51639-48-6 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 7. 4′-哌嗪苯乙酮 94% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: 1-(4-Acetylphenyl)piperazine as a Scaffold for Novel Antifungal Agent Development
Abstract: The escalating threat of drug-resistant fungal infections necessitates the urgent development of novel antifungal agents. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets, are a cornerstone of modern medicinal chemistry. The piperazine ring is one such scaffold, found in numerous approved drugs. This document provides a comprehensive guide for researchers on utilizing 1-(4-Acetylphenyl)piperazine as a versatile starting material for the synthesis and evaluation of new potential antifungal compounds. We detail the scientific rationale, step-by-step protocols for chemical synthesis, in vitro antifungal screening, and essential cytotoxicity assessment to establish a selective activity profile.
Introduction: The Rationale for Piperazine Scaffolds in Antifungal Discovery
Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised populations.[1] The existing antifungal armamentarium is limited, and its efficacy is threatened by the rise of resistant strains.[2] This has created a critical need for new chemical entities with novel mechanisms of action.
The piperazine moiety is a key pharmacophore in drug discovery, prized for its ability to improve pharmacokinetic properties such as water solubility and oral bioavailability.[3] Its two basic nitrogen atoms provide handles for chemical modification, allowing for the creation of large, diverse compound libraries.[3][4] Numerous piperazine derivatives have been synthesized and evaluated as potent antimicrobial and antifungal agents, demonstrating the promise of this structural class.[5][6]
This compound is an ideal starting block for a fragment-based or scaffold-based drug design approach. The secondary amine on the piperazine ring is a nucleophilic site ripe for derivatization, while the acetyl group on the phenyl ring offers a potential point for future modification to fine-tune activity or properties. This guide positions this compound not as an end-product, but as a foundational intermediate for generating a library of drug candidates.
Strategic Workflow for Antifungal Candidate Evaluation
The development of a new antifungal agent follows a logical cascade of synthesis, primary screening, and safety assessment. The workflow described herein is designed to efficiently identify derivatives of this compound with potent and selective antifungal activity.
Caption: Antifungal Drug Discovery Workflow.
Protocol 1: Synthesis of a 1,4-Disubstituted Piperazine Derivative
This protocol describes a representative synthesis of a novel derivative from this compound via N-alkylation with an epoxide, a common strategy for generating biologically active molecules.[2][7]
Rationale: The nucleophilic secondary amine of the piperazine ring readily opens epoxides, creating a β-hydroxyamine functionality. This new hydroxyl group can participate in hydrogen bonding with biological targets, while the newly introduced substituent can explore different binding pockets, leading to varied biological activities.
Materials:
-
This compound
-
2-(phenoxymethyl)oxirane (or other suitable epoxide)
-
Ethanol (absolute)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexane)
-
Standard laboratory glassware, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (20 mL). Add triethylamine (1.2 eq) to the solution to act as a base.
-
Reagent Addition: To the stirring solution, add 2-(phenoxymethyl)oxirane (1.1 eq) dropwise at room temperature.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 7:3 Ethyl Acetate:Hexane mobile phase). The reaction is typically complete within 8-12 hours.
-
Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to elute the final product.
-
Characterization: Combine the pure fractions and evaporate the solvent. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Antifungal Susceptibility Testing
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, following guidelines from the Clinical & Laboratory Standards Institute (CLSI).[8][9] The MIC is the lowest concentration of the compound that prevents visible growth of the fungus.
Rationale: This method provides a quantitative measure of a compound's potency against specific fungal pathogens, allowing for direct comparison between different derivatives and with standard antifungal drugs. It is a critical first step in evaluating biological activity.[10][11]
Caption: Broth Microdilution Workflow for MIC Determination.
Materials:
-
Synthesized piperazine derivatives
-
Reference drugs (e.g., Fluconazole, Amphotericin B)
-
Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer and 0.5 McFarland standard
-
Sterile saline (0.85%)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each synthesized compound and reference drug in DMSO.[12]
-
Inoculum Preparation:
-
Subculture the fungal strain on Sabouraud Dextrose Agar (SDA) 24-48 hours prior to the assay to ensure viability.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[12]
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum concentration of 1-5 x 10³ CFU/mL.[12]
-
-
Plate Setup:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution (appropriately diluted in RPMI to the highest desired starting concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the positive growth control (inoculum, no drug). Well 12 serves as the sterility control (medium only).
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35°C for 24 hours (Candida spp.) or 48 hours (Aspergillus spp.).
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free growth control well.[12]
Protocol 3: In Vitro Cytotoxicity Assessment
It is crucial to determine if the antifungal activity is selective. A compound that kills both fungal and mammalian cells is a general toxin, not a useful drug candidate.[13] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Rationale: This protocol quantifies the toxicity of the compounds against a human cell line. By comparing the concentration required to inhibit mammalian cell growth (IC₅₀) with the MIC against fungi, a Selectivity Index (SI) can be calculated, providing a quantitative measure of the compound's therapeutic window.[1][14]
Materials:
-
Human cell line (e.g., HEK293 - human embryonic kidney cells)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Synthesized piperazine derivatives
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare 2-fold serial dilutions of the synthesized compounds in culture medium. After 24 hours, remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells with untreated cells (viability control) and wells with medium only (background control).
-
Incubation: Incubate the plate for another 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation and Interpretation
Quantitative data from these assays should be tabulated for clear comparison. The key metric for advancing a compound is the Selectivity Index (SI).
Selectivity Index (SI) = IC₅₀ (Mammalian Cells) / MIC (Fungal Cells)
A higher SI value indicates greater selectivity for the fungal pathogen over host cells, which is a highly desirable characteristic for a drug candidate.
Table 1: Example Antifungal and Cytotoxicity Data for Synthesized Derivatives
| Compound ID | MIC vs. C. albicans (µg/mL) | MIC vs. A. fumigatus (µg/mL) | IC₅₀ vs. HEK293 (µg/mL) | Selectivity Index (vs. C. albicans) |
| Derivative 1 | 8 | 16 | >128 | >16 |
| Derivative 2 | 32 | 64 | >128 | >4 |
| Derivative 3 | 4 | 8 | 64 | 16 |
| Fluconazole | 2 | >64 | >256 | >128 |
Interpretation: In this hypothetical example, Derivative 1 and Derivative 3 show the most promise. They have good potency against C. albicans and exhibit a favorable selectivity index, suggesting they are more toxic to the fungus than to human cells. Derivative 2 has weaker antifungal activity. Further studies, such as Structure-Activity Relationship (SAR) analysis and mechanism of action investigations, would be prioritized for the most promising candidates.
References
- 1. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine: Its role in the discovery of pesticides [html.rhhz.net]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 7. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ifyber.com [ifyber.com]
- 9. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 11. An In Vitro Broth Microdilution Assay for the Screening of Antifungal Compounds [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
using 1-(4-Acetylphenyl)piperazine as an intermediate for ketoconazole synthesis
An Application Guide to the Strategic Use of 1-Acetyl-4-(4-hydroxyphenyl)piperazine in the Synthesis of Ketoconazole
Abstract
This technical guide provides an in-depth analysis and detailed protocols for the synthesis of the broad-spectrum antifungal agent, Ketoconazole. We focus on the pivotal role of the intermediate, 1-acetyl-4-(4-hydroxyphenyl)piperazine , a critical building block that forms the core of the final active pharmaceutical ingredient. This document is designed for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
Introduction: The Architectural Significance of the Piperazine Core
Ketoconazole, an imidazole derivative, revolutionized the treatment of systemic fungal infections upon its introduction. Its efficacy stems from the inhibition of lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1] The molecular architecture of ketoconazole is a testament to rational drug design, featuring a dichlorophenyl-imidazole-dioxolane moiety linked via an ether bridge to a phenylpiperazine scaffold.
The focus of this guide, 1-acetyl-4-(4-hydroxyphenyl)piperazine, is the lynchpin intermediate that provides this essential phenylpiperazine core. Its synthesis and subsequent coupling are critical steps that dictate the overall yield and purity of the final drug product. The N-acetyl group on the piperazine ring is a defining feature of the final ketoconazole molecule, while the phenolic hydroxyl group serves as the reactive handle for the key etherification reaction.[2][3]
The Synthetic Blueprint: A Two-Stage Approach
The synthesis of ketoconazole can be logically dissected into two primary stages:
-
Preparation of the Key Intermediates: This involves the synthesis of the two coupling partners:
-
The piperazine core: 1-acetyl-4-(4-hydroxyphenyl)piperazine .
-
The imidazole side-chain: cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate (or a similar derivative with a good leaving group).
-
-
The Convergent Coupling Reaction: A nucleophilic substitution reaction (specifically, a Williamson ether synthesis) that joins these two intermediates to form the final ketoconazole molecule.
The overall workflow is visualized below.
Caption: High-level workflow for Ketoconazole synthesis.
Protocol I: Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine
The preparation of this key intermediate is paramount. While several methods exist, a common and scalable approach involves the acetylation of 4-(4-hydroxyphenyl)piperazine.[4]
Principle of the Reaction
This step involves the nucleophilic attack of the secondary amine in 4-(4-hydroxyphenyl)piperazine on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride. The reaction is typically performed in the presence of a base to neutralize the acetic acid byproduct. Using an alcohol as the solvent can improve product yield and purity by minimizing side reactions.[4]
Experimental Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(4-hydroxyphenyl)piperazine (1.0 eq.).
-
Dissolution: Add a suitable alcohol solvent, such as methanol or ethanol, to dissolve the starting material.
-
Reagent Addition: While stirring, add a base (e.g., potassium carbonate, 1.5 eq.) followed by the dropwise addition of acetic anhydride (1.1 eq.).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then chill in an ice bath to precipitate the product.
-
Isolation: Filter the solid product, wash with cold water to remove any remaining salts, and then with a small amount of cold solvent.
-
Drying: Dry the purified solid under vacuum at 60-70°C to yield 1-acetyl-4-(4-hydroxyphenyl)piperazine as a white to off-white solid.
Data Summary
| Parameter | Value/Condition | Rationale |
| Stoichiometry | 1.1 eq. Acetic Anhydride | A slight excess ensures complete consumption of the piperazine starting material. |
| Base | Potassium Carbonate | A mild, inexpensive base to neutralize the acetic acid byproduct. |
| Solvent | Methanol / Ethanol | Good solvency for reactants and allows for easy product precipitation upon cooling.[4] |
| Temperature | Reflux | Provides sufficient activation energy for the reaction to proceed at a reasonable rate. |
| Typical Yield | >80% | This method is efficient and high-yielding.[4] |
Protocol II: The Pivotal Coupling for Ketoconazole Synthesis
This is the final bond-forming step where the two key fragments are joined. The protocol involves an alkylation reaction of the phenolic hydroxyl group of 1-acetyl-4-(4-hydroxyphenyl)piperazine.[5]
Mechanistic Insight
The reaction proceeds via a Williamson ether synthesis. A strong, non-nucleophilic base is required to deprotonate the weakly acidic phenolic hydroxyl group, forming a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic primary carbon of the dioxolane side-chain, displacing a suitable leaving group (typically a mesylate or tosylate) in a classic SN2 reaction.
Caption: Mechanism of the final coupling reaction.
Experimental Protocol
-
Inert Atmosphere: Set up a three-neck flask, equipped with a magnetic stirrer, thermometer, and nitrogen inlet. The reaction must be conducted under an inert atmosphere due to the use of sodium hydride.
-
Base Suspension: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to a suitable anhydrous polar aprotic solvent (e.g., dimethyl sulfoxide - DMSO, or dimethylformamide - DMF).
-
Deprotonation: To this suspension, add a solution of 1-acetyl-4-(4-hydroxyphenyl)piperazine (1.0 eq.) in the same solvent dropwise at room temperature. Stir for 1 hour to ensure complete formation of the phenoxide.
-
Side-Chain Addition: Add a solution of cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate (1.05 eq.) in the same solvent.
-
Reaction: Heat the reaction mixture to 70-80°C and maintain for 5-8 hours, monitoring by TLC or HPLC.[5]
-
Quenching: After completion, cool the mixture to room temperature and cautiously quench the excess NaH by the slow, dropwise addition of water or isopropanol.
-
Extraction: Dilute the mixture with water and extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by crystallization from a suitable solvent (e.g., 4-methyl-2-pentanone) to afford pure ketoconazole.[5]
Analytical Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and quality of the synthesized ketoconazole. A multi-pronged analytical approach is mandatory.[3][6]
-
High-Performance Liquid Chromatography (HPLC): The primary technique for determining purity. A reversed-phase C18 column is typically used with a mobile phase of acetonitrile and a buffered aqueous solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to unequivocally confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns of all atoms in the molecule.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound, matching it to the theoretical mass of ketoconazole.
-
Melting Point: A sharp melting point (around 146°C) is indicative of high purity.[5]
Caption: General analytical workflow for Ketoconazole characterization.
Safety and Handling Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere (N₂ or Ar) in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvents (DMSO, DMF): These are aprotic polar solvents that can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves and handle in a well-ventilated area.
-
Chlorinated Reagents: The starting materials and final product contain chlorinated aromatic rings. Handle with care to avoid inhalation or skin contact.
Conclusion
The synthesis of ketoconazole via the coupling of 1-acetyl-4-(4-hydroxyphenyl)piperazine with the dioxolane side-chain is a robust and well-established method. The protocols and principles outlined in this guide highlight the critical nature of this intermediate and provide a comprehensive framework for its successful application. By understanding the causality behind each experimental step and adhering to rigorous analytical and safety standards, researchers can confidently and efficiently produce high-purity ketoconazole for further study and development.
References
- 1. Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ketoconazole synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]
- 5. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 6. jocpr.com [jocpr.com]
Application Notes and Protocols for the N-Acetylation of 1-(4-Phenyl)piperazine
Abstract
This document provides a comprehensive guide for the N-acetylation of 1-(4-phenyl)piperazine, a common transformation in medicinal chemistry and drug development. The protocol details a robust and efficient method for synthesizing 1-acetyl-4-phenylpiperazine, a valuable intermediate. Beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, explains the rationale for specific procedural choices, and integrates critical safety protocols. It is intended for researchers, chemists, and drug development professionals seeking a reliable and well-vetted experimental procedure.
Introduction and Scientific Context
N-acetylation is a fundamental and widely utilized chemical reaction in organic synthesis.[1][2] It involves the introduction of an acetyl group (-COCH₃) onto a nitrogen atom, a process that can profoundly alter the parent molecule's physicochemical properties, such as its solubility, stability, and biological activity. In pharmaceutical development, N-acetylation serves multiple purposes, from protecting amine groups during multi-step syntheses to modulating the pharmacological profile of an active pharmaceutical ingredient (API).[2][3][4]
1-(4-Phenyl)piperazine is a common scaffold in medicinal chemistry, appearing in the structure of numerous centrally-acting drugs. Its N-acetylation yields 1-acetyl-4-phenylpiperazine, an important intermediate for further functionalization in drug discovery programs. The procedure described herein utilizes acetic anhydride as the acetylating agent in the presence of a base, a standard and highly effective method for acylating secondary amines.[5]
Reaction Mechanism and Rationale
The N-acetylation of a secondary amine, such as 1-(4-phenyl)piperazine, proceeds via a nucleophilic acyl substitution mechanism.
Mechanism Overview:
-
Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of the piperazine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling an acetate ion (CH₃COO⁻) as a leaving group.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base (in this case, triethylamine) to yield the final neutral N-acetylated product and a triethylammonium acetate salt.
The choice of acetic anhydride as the acetylating agent is deliberate; it is highly effective yet generally less volatile and moisture-sensitive than its alternative, acetyl chloride.[4] The inclusion of a base like triethylamine is critical to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product and preventing the potential for unwanted side reactions.
Experimental Workflow Diagram
The following diagram outlines the complete experimental procedure from setup to final product isolation.
Caption: Workflow for the N-acetylation of 1-(4-phenyl)piperazine.
Detailed Synthesis Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-(4-Phenyl)piperazine | ≥98% | e.g., Sigma-Aldrich | Toxic and corrosive solid.[6][7] |
| Acetic Anhydride | Reagent Grade, ≥98% | e.g., Sigma-Aldrich | Corrosive and lachrymatory. |
| Triethylamine (Et₃N) | ≥99%, Redistilled | e.g., Sigma-Aldrich | Flammable and corrosive. Use freshly opened or distilled. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Volatile and a suspected carcinogen. |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Lab Preparation | Corrosive. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Lab Preparation | |
| Brine | Saturated Aqueous NaCl | Lab Preparation | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | e.g., Fisher Scientific | For drying. |
Required Equipment
-
Round-bottom flask (e.g., 100 mL) with a magnetic stir bar
-
Dropping funnel
-
Condenser (optional, for longer reaction times)
-
Nitrogen/Argon inlet (optional, for maintaining an inert atmosphere)
-
Magnetic stirrer/hotplate
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (recrystallization dish or chromatography column)
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve 1-(4-phenyl)piperazine (e.g., 1.62 g, 10.0 mmol, 1.0 eq) and triethylamine (e.g., 1.81 mL, 1.32 g, 13.0 mmol, 1.3 eq) in 30 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches approximately 0 °C. This is crucial for controlling the initial exothermic reaction.[8][9]
-
Addition of Acetylating Agent: Add acetic anhydride (e.g., 1.04 mL, 1.12 g, 11.0 mmol, 1.1 eq) to a dropping funnel and add it dropwise to the stirred reaction mixture over 15-20 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 10% Methanol in DCM eluent system). The reaction is complete when the starting 1-(4-phenyl)piperazine spot is no longer visible.
-
Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of deionized water. Shake well, allow the layers to separate, and collect the bottom organic (DCM) layer.
-
Washing: Wash the organic layer sequentially with:
-
30 mL of 1 M HCl (to remove excess triethylamine)
-
30 mL of saturated NaHCO₃ solution (to remove excess acetic anhydride and acetic acid)
-
30 mL of brine (to remove residual water)
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically a white to off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 1-acetyl-4-phenylpiperazine.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Molar Ratio (Amine:Base:Anhydride) | 1.0 : 1.3 : 1.1 | A slight excess of base and anhydride ensures complete conversion of the starting material. |
| Reaction Temperature | 0 °C to Room Temp. | Initial cooling controls exothermicity; room temperature is sufficient for reaction completion. |
| Reaction Time | 2 - 4 hours | Typically sufficient for full conversion, but should be confirmed by TLC. |
| Expected Yield | > 90% | This procedure is generally high-yielding upon proper execution and purification. |
Mandatory Safety and Handling Protocols
Chemical Hazard Assessment:
-
1-(4-Phenyl)piperazine: Toxic if swallowed and fatal in contact with skin.[6][7] It causes severe skin burns and eye damage.[7][10] Handle with extreme care.
-
Acetic Anhydride: Corrosive and a lachrymator. Causes severe skin and eye burns. Reacts with water.
-
Triethylamine: Flammable, corrosive, and has a strong, irritating odor.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Inhalation should be minimized.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.[10]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contaminated.[10]
-
Body Protection: A flame-resistant lab coat must be worn and kept fastened.
Engineering Controls and Waste Disposal:
-
Ventilation: This entire procedure must be performed inside a certified chemical fume hood to avoid inhalation of toxic vapors and dust.[6][10]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations. Halogenated and non-halogenated organic waste streams should be segregated.
References
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives | MDPI [mdpi.com]
- 3. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
protocol for the purification of 1-(4-Acetylphenyl)piperazine by recrystallization
An Application Note and Protocol for the Purification of 1-(4-Acetylphenyl)piperazine by Recrystallization
Authored by: Senior Application Scientist, Chemical Process Development
Abstract
This document provides a comprehensive guide for the purification of this compound, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. The protocol is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound. This note explains the scientific principles behind solvent selection, provides a detailed step-by-step protocol, outlines methods for purity assessment, and offers a troubleshooting guide to address common challenges. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and efficacy.
Introduction: The Imperative for Purity
This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly antipsychotic drugs.[1] The efficacy and safety of any final drug product are directly dependent on the purity of its intermediates. Impurities originating from the synthesis, such as unreacted starting materials, by-products, or isomers, can lead to downstream reaction failures, reduced yields, and potentially introduce toxic components into the final API.
Recrystallization is a robust and widely used technique for the purification of nonvolatile organic solids.[2] The principle is based on the differential solubility of the desired compound and its impurities in a selected solvent at different temperatures. By dissolving the impure solid in a minimum amount of a hot solvent and allowing it to cool slowly, the target compound preferentially crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor. This method is both economical and scalable, making it a cornerstone of process chemistry.
Physicochemical Profile of this compound
A thorough understanding of the compound's physical and chemical properties is fundamental to developing a successful recrystallization protocol. The key parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O | ChemBK[1] |
| Molar Mass | 204.27 g/mol | ChemBK[1] |
| Appearance | White crystalline powder | ChemBK[1] |
| Melting Point | 107-110 °C (lit.) | ChemBK[1] |
| Solubility | Soluble in organic solvents like ethanol, ethers, and chlorinated hydrocarbons. Slightly soluble in heated Benzene, heated DMSO, and Chloroform.[1] | ChemBK[1] |
| CAS Number | 51639-48-6 | ChemBK[1] |
The Science of Solvent Selection
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit a high temperature coefficient for the solute, meaning it should dissolve the compound well at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[2] This differential ensures maximum recovery of the purified solid upon cooling.
For this compound, its piperazine moiety imparts a degree of polarity and basicity, while the acetylphenyl group adds aromatic and ketonic character.[3] Based on its known solubility, several solvents are viable candidates. Alcohols, such as ethanol and isopropanol, are often excellent choices for compounds with moderate polarity. They are effective at dissolving many organic compounds when hot, have relatively low toxicity, and are easily removed due to their volatility.
-
Ethanol: Often a first choice for piperazine derivatives.[4] It effectively dissolves this compound at elevated temperatures.
-
Isopropanol: Another excellent candidate, sometimes offering a better solubility differential than ethanol for certain compounds.[5]
-
Solvent Pairs: If no single solvent provides the ideal solubility profile, a binary solvent system can be used.[6] A common pair is Ethanol/Water. The compound is first dissolved in the "good" solvent (ethanol), and the "poor" solvent (water) is added dropwise to the hot solution until turbidity (cloudiness) appears, indicating saturation.
For this protocol, 95% Ethanol is selected as the primary solvent due to its proven efficacy for similar structures and its favorable safety profile.
Detailed Recrystallization Protocol
This protocol is designed for a starting scale of approximately 5.0 grams of crude this compound. Adjustments to solvent volumes may be necessary depending on the initial purity of the material.
Materials and Equipment
-
Crude this compound
-
95% Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Hotplate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Step-by-Step Procedure
-
Dissolution: Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 15-20 mL of 95% ethanol. Heat the mixture gently on a hotplate with stirring. Continue to add ethanol in small portions (1-2 mL at a time) until the solid is completely dissolved at the boiling point. Causality: Using the minimum amount of hot solvent is crucial for achieving a saturated solution, which maximizes the yield upon cooling.
-
Hot Gravity Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. This step prevents premature crystallization in the funnel. Pre-heat a second Erlenmeyer flask and a glass funnel on the hotplate. Place a fluted filter paper in the funnel and pour the hot solution through it quickly. Wash the original flask and filter paper with a small amount (2-3 mL) of hot ethanol to recover any remaining compound.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals. Once the flask has reached room temperature, place it in an ice bath for 30-45 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel. Transfer the crystalline slurry into the funnel and apply vacuum.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount (5-10 mL) of ice-cold 95% ethanol. Causality: The wash step removes residual mother liquor containing dissolved impurities. Using an ice-cold solvent minimizes the loss of the desired product, as it has low solubility at this temperature.[2]
-
Drying: Allow the crystals to dry on the filter funnel under vacuum for 15-20 minutes. For complete drying, transfer the crystalline powder to a watch glass and place it in a vacuum oven at 40-50 °C for several hours or until a constant weight is achieved.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Purity Assessment and Validation
To validate the success of the purification, the final product must be analyzed and compared to the crude starting material.
-
Melting Point Analysis: A key indicator of purity. Pure crystalline solids have a sharp, well-defined melting point range (typically < 2 °C). Compare the experimental melting point to the literature value of 107-110 °C.[1] A broad or depressed melting point suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A rapid and effective method to qualitatively assess purity. Spot the crude material and the recrystallized product on a TLC plate (e.g., silica gel). A suitable mobile phase might be a mixture of ethyl acetate and hexane. The purified product should appear as a single, distinct spot with a specific Rf value, while the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Analysis (NMR/FTIR): For rigorous characterization, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can confirm the chemical structure and absence of impurities.
Purity Analysis Workflow
Caption: Decision workflow for assessing product purity after recrystallization.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out (Product separates as an oil, not crystals) | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Melting point of the solute is below the solvent's boiling point. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent. 3. Ensure slow cooling; insulate the flask. |
| No Crystal Formation | 1. Too much solvent was used (solution is not saturated). 2. Supersaturation has occurred without nucleation. | 1. Boil off some of the solvent to increase concentration and re-cool. 2. Scratch the inner wall of the flask with a glass rod to induce nucleation. 3. Add a "seed crystal" from a previous pure batch. |
| Low Recovery / Yield | 1. Too much solvent was used. 2. Crystals were washed with solvent that was not cold enough. 3. Premature crystallization during hot filtration. | 1. Use the absolute minimum amount of hot solvent for dissolution. 2. Ensure the washing solvent is ice-cold. 3. Pre-heat all glassware for hot filtration and work quickly. |
| Colored Product | Presence of colored, soluble impurities. | Add a small amount of activated charcoal to the hot solution before filtration. Caution: Using too much charcoal can adsorb the desired product and reduce yield.[6] |
Safety and Handling
-
This compound is irritating to the eyes, respiratory system, and skin.[1] Handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethanol is a flammable liquid. Keep it away from open flames and ignition sources. Perform heating steps on a controlled hotplate.
-
Dispose of all chemical waste according to institutional and local regulations.
References
- 1. chembk.com [chembk.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rubingroup.org [rubingroup.org]
The 1-(4-Acetylphenyl)piperazine Scaffold: A Strategic Guide to Structure-Activity Relationship (SAR) Studies
Introduction: The Power of the Privileged Piperazine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of biologically active agents. The piperazine ring is a quintessential example of such a "privileged scaffold".[1][2] Its unique physicochemical properties—solubility, basicity, conformational flexibility, and straightforward chemical reactivity—make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3] When incorporated into the 1-(4-Acetylphenyl)piperazine structure, this scaffold presents a versatile starting point for structure-activity relationship (SAR) explorations, offering multiple points for chemical modification to fine-tune biological activity against a diverse array of targets, from G-protein coupled receptors (GPCRs) to kinases.[4][5][6]
This technical guide provides an in-depth exploration of the use of this compound in SAR studies. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental design. We will delve into the synthesis of analog libraries, key biological evaluation assays, and the interpretation of SAR data, transforming this privileged scaffold into a powerful engine for drug discovery.
Core Principles: Deconstructing the this compound Scaffold for SAR
The this compound core can be systematically dissected into three primary regions for modification. Understanding the function of each region is critical to designing a logical and efficient SAR campaign.
-
Region A: The Acetyl Group: This region is a critical interaction point. The carbonyl oxygen can act as a hydrogen bond acceptor. Modifications here are designed to probe the necessity and optimal geometry of this interaction.
-
Causality: Replacing the methyl group with larger alkyl or aryl groups can explore steric tolerance in the binding pocket. Converting the ketone to an oxime or alcohol alters its hydrogen bonding capability. Bioisosteric replacement, for instance with a sulfone, can maintain the geometry while changing the electronic properties.[7]
-
-
Region B: The Phenyl Ring: This aromatic ring serves as a spacer and can engage in hydrophobic or π-stacking interactions with the biological target.
-
Causality: Introducing electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (e.g., -OCH₃, -CH₃) substituents can systematically alter the electronic properties of the ring and its interaction with the target.[1][8] Moving the acetylpiperazine moiety from the para- to the meta- or ortho-position probes the required spatial orientation for optimal binding.
-
-
Region C: The N4-Nitrogen of Piperazine: This is often the most versatile point for modification, allowing for the introduction of a wide array of substituents to explore new binding interactions and modulate physicochemical properties.
-
Causality: Attaching various alkyl, aryl, or heterocyclic groups can significantly impact lipophilicity, metabolic stability, and target affinity.[8][9] For instance, in developing antipsychotics, large aryl-containing groups are often appended here to achieve high affinity for dopamine and serotonin receptors.[4] In anticancer agents, linking this nitrogen to other pharmacophores, such as hydantoins or purines, can create hybrid molecules with enhanced potency.[10]
-
Application & Protocol: SAR of this compound Derivatives as Antiproliferative Agents
This section provides a detailed workflow for a typical SAR study, using the development of antiproliferative agents as a guiding example. The objective is to synthesize a focused library of analogs and evaluate their ability to inhibit cancer cell growth, thereby establishing clear structure-activity relationships.
Experimental Workflow
Protocol 1: Synthesis of N4-Substituted this compound Analogs
This protocol describes a general method for the N-alkylation of this compound, as adapted from methodologies used in the synthesis of related bioactive compounds.[10] This procedure targets Region C for modification.
Objective: To synthesize a series of analogs by coupling this compound with various bromoalkyl-containing moieties (e.g., bromoalkyl hydantoins).
Materials:
-
This compound (also known as 4'-(1-piperazinyl)acetophenone)
-
Appropriate bromoalkyl derivative (e.g., N-(bromoalkyl)-spirohydantoin)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI), catalytic amount
-
Acetone, anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer with heating
-
TLC plates (silica gel), column chromatography supplies
Procedure:
-
Reaction Setup: To a solution of the appropriate bromoalkyl derivative (1.0 eq) in 10 mL of anhydrous acetone in a round-bottom flask, add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.
-
Addition of Piperazine: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60 °C (or reflux) and stir vigorously.
-
Rationale: Heating accelerates the rate of this Sₙ2 nucleophilic substitution reaction. Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving it to completion. KI serves as a catalyst through the Finkelstein reaction, transiently forming a more reactive iodoalkyl intermediate.
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 18-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃, KBr).
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure final compound.
-
Self-Validation: The purity of the final compound must be verified.
-
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and LC/MS. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[10]
Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)
This protocol is a standard colorimetric assay to assess the cytotoxic effect of the synthesized compounds on a cancer cell line (e.g., human colon cancer SW480 cells).[10]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs.
Materials:
-
Human cancer cell line (e.g., SW480)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well microtiter plates, multichannel pipette, plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., cisplatin).
-
-
Incubation: Incubate the plates for 72 hours at 37 °C in a 5% CO₂ incubator.
-
Rationale: This incubation period allows for multiple cell doublings, making it possible to observe significant differences in proliferation between treated and untreated cells.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis (e.g., log(inhibitor) vs. response).
-
Data Interpretation and SAR Analysis
The power of SAR studies lies in the systematic analysis of how structural changes impact biological activity. By comparing the IC₅₀ values of the synthesized analogs, clear relationships can be established.
Example SAR Table (Hypothetical data based on published findings[10]):
| Compound | R Group (at N4 of Piperazine) | Linker Length (n) | IC₅₀ (µM) vs. SW480 Cells |
| 1 | Spiro[imidazolidine-4,1′-indene]-2,5-dione | 4 | 15.2 |
| 2 | Spiro[imidazolidine-4,1′-indene]-2,5-dione | 5 | 25.8 |
| 3 | Spiro[imidazolidine-4,1′-naphthalene]-2,5-dione | 4 | 9.8 |
| 4 | Spiro[imidazolidine-4,1′-naphthalene]-2,5-dione | 5 | 18.5 |
Analysis of the SAR:
-
Effect of Linker Length (Region C modification): Comparing compound 1 (n=4) with 2 (n=5), and 3 (n=4) with 4 (n=5), reveals that a shorter butyl linker (n=4) consistently results in higher antiproliferative activity (lower IC₅₀) than a pentyl linker (n=5). This suggests that the distance and geometry provided by the four-carbon chain are optimal for the interaction with the biological target.
-
Effect of the Spiro-Hydantoin Moiety (Region C modification): Comparing compound 1 (indene) with 3 (naphthalene), both having the same linker length, shows that the larger, more lipophilic spiro-naphthalene moiety leads to a significant increase in potency. This indicates that a larger hydrophobic pocket may be present at the target binding site, which can be favorably occupied by the naphthalene ring system.
These insights are crucial for the next cycle of drug design. A medicinal chemist would use this information to design new analogs, perhaps keeping the butyl linker and the spiro-naphthalene moiety constant while beginning to explore modifications in Region A (the acetyl group) or Region B (the phenyl ring) to further optimize activity.
Conclusion
The this compound scaffold is a proven and highly effective starting point for drug discovery campaigns. Its synthetic tractability and the distinct roles of its three key regions allow for logical and systematic SAR exploration. By combining rational analog design, robust synthetic protocols, and quantitative biological assays, researchers can efficiently navigate chemical space to identify novel compounds with improved potency, selectivity, and drug-like properties. The methodologies and strategic insights provided in this guide serve as a comprehensive resource for unlocking the full potential of this versatile chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Developing Novel Therapeutic Agents from 1-(4-Acetylphenyl)piperazine: Application Notes and Protocols
Introduction: The Therapeutic Promise of the 1-(4-Acetylphenyl)piperazine Scaffold
The this compound core is a recognized "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2][3] Its inherent structural and physicochemical properties, such as high solubility, basicity, and synthetic tractability, make it an ideal starting point for the development of novel therapeutic agents.[1] This scaffold is present in a wide array of approved drugs targeting diverse therapeutic areas, including antipsychotics, antifungals, and anticancer agents.[4][5] Notably, this compound is a key intermediate in the synthesis of the antifungal drug ketoconazole, highlighting its established role in pharmaceutical development.[4]
The versatility of the this compound scaffold lies in its multiple points for chemical modification. These include the acetyl group on the phenyl ring, the phenyl ring itself, and the secondary amine of the piperazine moiety. By strategically modifying these positions, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting derivatives to achieve desired therapeutic effects.[1] These modifications can influence receptor binding affinity, selectivity, metabolic stability, and bioavailability, ultimately leading to the discovery of new drug candidates with improved efficacy and safety profiles.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the this compound scaffold for the discovery of novel therapeutic agents. It outlines detailed protocols for the synthesis of new derivatives and their subsequent biological evaluation for antifungal, antibacterial, anticancer, and central nervous system (CNS) activities.
PART 1: Synthesis of Novel this compound Derivatives
The synthetic strategy for generating a library of novel compounds from this compound focuses on three primary modification sites: the secondary amine of the piperazine, the acetyl group, and the phenyl ring.
N-Functionalization of the Piperazine Ring
The secondary amine of the piperazine ring is a primary site for introducing diversity. N-alkylation and N-acylation are two common and effective strategies.
This protocol describes the mono-N-alkylation of this compound using an alkyl halide. The use of a base is crucial to deprotonate the secondary amine, facilitating its nucleophilic attack on the electrophilic alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in ACN or DMF, add K₂CO₃ (2.0 eq) or TEA (2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:EtOAc gradient) to obtain the desired N-alkylated derivative.
Causality Behind Experimental Choices:
-
Base: K₂CO₃ or TEA is used to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.
-
Solvent: ACN and DMF are polar aprotic solvents that are suitable for SN2 reactions as they can solvate the cation while leaving the nucleophile relatively free.
-
Excess Base and Alkyl Halide: A slight excess of the alkylating agent and a larger excess of the base are used to ensure complete consumption of the starting material and efficient reaction kinetics.
N-acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor, potentially influencing receptor interactions.
Materials:
-
This compound
-
Acyl chloride or acid anhydride (e.g., benzoyl chloride, acetic anhydride)
-
Triethylamine (TEA) or pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add TEA (1.5 eq) or pyridine (1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Add the acyl chloride or acid anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
PART 2: Biological Evaluation of Novel Derivatives
A critical step in drug discovery is the biological evaluation of the synthesized compounds. The following protocols outline standard in vitro assays for assessing antifungal, antibacterial, anticancer, and CNS activities.
Antifungal Activity Assays
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6][7][8][9]
Materials:
-
Test compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Positive control antifungal agent (e.g., Fluconazole)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized fungal inoculum (0.5-2.5 x 10³ CFU/mL).[6]
-
Add the fungal inoculum to each well containing the diluted compounds.
-
Include a positive control (antifungal drug), a negative control (no drug), and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.[6]
-
Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.
This assay determines the lowest concentration of a compound that kills the fungus.[6]
Procedure:
-
Following the MIC determination, take an aliquot from each well that shows no visible growth.
-
Spread the aliquot onto a sterile Sabouraud Dextrose Agar (SDA) plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from which no fungal growth is observed on the SDA plate.
Antibacterial Activity Assay
This protocol is adapted for bacterial strains.[10][11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Positive control antibacterial agent (e.g., Ciprofloxacin)
Procedure:
-
Follow the same serial dilution procedure as for the antifungal MIC assay, but use MHB as the culture medium.
-
Prepare a standardized bacterial inoculum (~5 x 10⁵ CFU/mL).
-
Inoculate the wells and incubate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration with no visible bacterial growth.
Anticancer Activity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][12][13][14]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Central Nervous System (CNS) Activity Assays
Arylpiperazine derivatives are known to interact with CNS receptors, particularly dopamine and serotonin receptors.[15][16]
This radioligand binding assay measures the affinity of a compound for the dopamine D2 receptor.[17][18][19][20]
Materials:
-
Cell membranes expressing human dopamine D2 receptors
-
Radioligand (e.g., [³H]-Spiperone)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)[17]
-
Non-specific binding determinator (e.g., 10 µM Haloperidol)
-
Glass fiber filters (GF/C)
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.
-
To determine non-specific binding, add an excess of an unlabeled ligand (e.g., Haloperidol).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value of the test compound.
This assay is similar to the dopamine receptor binding assay but targets the serotonin 5-HT2A receptor.[21][22][23][24][25]
Materials:
-
Cell membranes expressing human serotonin 5-HT2A receptors
-
Radioligand (e.g., [³H]-Ketanserin)
-
Non-specific binding determinator (e.g., 1 µM Ketanserin)[23]
Procedure:
-
Follow the same procedure as for the dopamine D2 receptor binding assay, using the appropriate receptor preparation and radioligand.
-
Calculate the specific binding and determine the Ki value for the 5-HT2A receptor.
PART 3: Data Presentation and Visualization
Data Summary Tables
Table 1: In Vitro Antimicrobial Activity of Novel Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | MFC/MBC (µg/mL) |
|---|---|---|---|
| Parent | C. albicans | >128 | >128 |
| Parent | S. aureus | >128 | >128 |
| Derivative 1 | C. albicans | 16 | 32 |
| Derivative 1 | S. aureus | 32 | 64 |
| Derivative 2 | C. albicans | 8 | 16 |
| Derivative 2 | S. aureus | 16 | 32 |
Table 2: In Vitro Anticancer and CNS Receptor Binding Activity
| Compound ID | Cell Line | IC₅₀ (µM) | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) |
|---|---|---|---|---|
| Parent | MCF-7 | >100 | >1000 | >1000 |
| Derivative 1 | MCF-7 | 25.5 | 150.2 | 85.7 |
| Derivative 2 | MCF-7 | 12.8 | 75.6 | 42.1 |
Visualization of Workflows and Pathways
Caption: Synthetic and screening workflow for novel agents.
Caption: Putative signaling pathway for CNS-active derivatives.
PART 4: Structure-Activity Relationship (SAR) Insights
Establishing a clear structure-activity relationship (SAR) is paramount for rational drug design. For arylpiperazine derivatives, several key structural features have been shown to influence biological activity.
-
N-Substituent on Piperazine: The nature of the substituent on the second nitrogen of the piperazine ring significantly impacts activity and selectivity. For CNS targets, bulky aromatic or heteroaromatic groups can enhance binding affinity to dopamine and serotonin receptors.[15] For antimicrobial activity, long alkyl chains or substituted benzyl groups can increase potency.[26]
-
Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can modulate the overall pharmacological profile. Electron-withdrawing groups, such as halogens, can influence the pKa of the piperazine nitrogens and affect receptor interactions.[16][27]
-
Modification of the Acetyl Group: The acetyl group can be a point for introducing hydrogen bond donors or acceptors. Replacing it with other functionalities, such as benzoxazoles, has been shown to improve potency in some contexts.[28]
By systematically synthesizing and testing derivatives with variations at these key positions, researchers can build a comprehensive SAR model to guide the optimization of lead compounds towards potent and selective therapeutic agents.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the discovery of novel therapeutic agents across a range of diseases. The synthetic accessibility and the potential for multi-point modification allow for the generation of diverse chemical libraries. By employing the detailed protocols for synthesis and biological evaluation outlined in this guide, researchers can systematically explore the chemical space around this privileged scaffold. The integration of SAR studies will further enable the rational design and optimization of lead compounds, ultimately paving the way for the development of new and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. The chakragati mouse: a mouse model for rapid in vivo screening of antipsychotic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. protocols.io [protocols.io]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. Coumarin-piperazine derivatives as biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. benchchem.com [benchchem.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. innoprot.com [innoprot.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. benchchem.com [benchchem.com]
- 22. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. innoprot.com [innoprot.com]
- 26. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to In Vitro Efficacy Evaluation of 1-(4-Acetylphenyl)piperazine Derivatives
Introduction: The Therapeutic Potential and Evaluation Strategy for 1-(4-Acetylphenyl)piperazine Derivatives
The this compound scaffold is a versatile chemical structure of significant interest in medicinal chemistry.[1] Derivatives of this core moiety have demonstrated a wide spectrum of biological activities, including modulation of neurotransmitter receptors, antiproliferative effects against cancer cell lines, and enzyme inhibition.[1][2][3][4] The piperazine ring, a common pharmacophore in many approved drugs, often imparts favorable pharmacokinetic properties and provides a flexible linker for optimizing interactions with diverse biological targets.[3][5]
Given the broad therapeutic potential, a systematic and robust in vitro evaluation strategy is paramount for identifying and characterizing lead compounds. This guide provides a multi-tiered framework of assays designed to assess the efficacy of this compound derivatives, moving from initial target engagement to functional cellular outcomes. We will detail the causality behind experimental choices and provide self-validating protocols for three key classes of assays:
-
Primary Target Engagement: Quantifying the direct interaction between a compound and its molecular target.
-
Functional Target Modulation: Measuring the biochemical consequence of compound binding (e.g., signaling pathway activation/inhibition or enzyme inhibition).
-
Phenotypic Cellular Response: Assessing the overall effect on cell health and proliferation.
This structured approach ensures that resources are focused on compounds with the most promising mechanisms of action, accelerating the drug discovery pipeline.
Section 1: Primary Target Engagement Assays
The first crucial step in characterizing a novel compound is to confirm and quantify its physical interaction with the intended molecular target. Radioligand binding assays are a highly sensitive and robust gold-standard method for this purpose, allowing for the determination of binding affinity (Kᵢ).[6]
Protocol 1.1: Competitive Radioligand Binding Assay
Principle: This assay measures the ability of a test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target receptor with high affinity. The amount of radioactivity detected is inversely proportional to the affinity of the test compound for the receptor. By using a fixed concentration of radioligand and varying concentrations of the test compound, an inhibition curve can be generated to calculate the IC₅₀, which can then be converted to the inhibition constant (Kᵢ).[7][8][9]
Workflow for Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Materials:
-
Receptor Source: Frozen cell membrane preparations from cells overexpressing the target receptor.
-
Radioligand: A high-affinity tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target.
-
Test Compounds: this compound derivatives, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C).
-
Scintillation Fluid & Counter.
Step-by-Step Methodology:
-
Compound Plating: Add 2 µL of serially diluted test compounds to a 96-well assay plate. Include wells for "Total Binding" (vehicle only) and "Non-Specific Binding" (vehicle + a high concentration of a known unlabeled ligand).
-
Radioligand Preparation: Dilute the radioligand in assay buffer to a final concentration at or below its Kᴅ value.[9] This maximizes the assay's sensitivity to competitive displacement.
-
Receptor Preparation: Thaw and dilute the cell membrane preparation in ice-cold assay buffer to a concentration that results in less than 10% of the added radioligand being bound (Zone A conditions).[9]
-
Incubation: Add 100 µL of diluted membranes and 100 µL of diluted radioligand to each well of the assay plate. Incubate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly harvest the plate contents onto the glass fiber filter plate using a cell harvester. The filter traps the membranes with bound radioligand while unbound radioligand passes through.
-
Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Section 2: Functional Assays for Target Modulation
Demonstrating binding is essential, but efficacy is defined by the functional consequence of that binding. The choice of functional assay is dictated by the target class. Piperazine derivatives frequently target G-protein coupled receptors (GPCRs) and various enzymes.[3][4][10]
G-Protein Coupled Receptor (GPCR) Functional Assays
GPCRs are a vast family of receptors that trigger intracellular signaling cascades upon activation.[11] These cascades are mediated by different G-protein subtypes (e.g., Gαs, Gαi, Gαq), leading to changes in second messenger levels like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺).[11][12]
GPCR Signaling Pathways
Caption: Major GPCR signaling pathways relevant for functional assays.
Protocol 2.1.1: cAMP Second Messenger Assay
-
Principle: This assay quantifies changes in intracellular cAMP levels, which are modulated by Gs-coupled (increase cAMP) and Gi-coupled (decrease cAMP) receptors.[11] Modern assays often use genetically encoded biosensors, such as luciferase-based systems, where light output is directly proportional to cAMP concentration.[12]
-
Methodology Outline:
-
Cell Culture: Use a cell line (e.g., HEK293) stably transfected with the GPCR of interest and a cAMP-responsive biosensor (e.g., GloSensor™).[12]
-
Cell Plating: Seed cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the this compound derivatives.
-
For agonist testing, add compounds directly.
-
For antagonist testing, pre-incubate with test compounds, then stimulate with a known agonist at its EC₈₀ concentration.
-
-
Lysis & Detection: After incubation (e.g., 15-30 minutes), add the detection reagent which lyses the cells and provides the substrate for the biosensor (e.g., luciferase).
-
Measurement: Read luminescence on a plate reader.
-
Data Analysis: Plot luminescence vs. log compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting enzymes.[13] An enzyme inhibition assay measures the rate of an enzymatic reaction in the presence of a test compound to determine its inhibitory potency (IC₅₀).[14]
Protocol 2.2.1: Spectrophotometric Enzyme Inhibition Assay (Tyrosinase Model)
-
Principle: Tyrosinase is an enzyme involved in melanin production that has been identified as a target for some piperazine derivatives.[4][15][16] It catalyzes the oxidation of L-DOPA to dopaquinone, which then proceeds to form dopachrome, a colored product that can be measured spectrophotometrically at ~475 nm. An inhibitor will slow the rate of dopachrome formation.[16]
-
Materials:
-
Mushroom Tyrosinase enzyme.
-
L-DOPA (substrate).
-
Phosphate Buffer (e.g., 50 mM, pH 6.8).
-
Test Compounds and a known inhibitor (e.g., Kojic Acid) as a positive control.[15]
-
96-well clear microplate and a spectrophotometer.
-
-
Step-by-Step Methodology:
-
Assay Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound (at various concentrations), and 20 µL of tyrosinase solution. Include a "no-inhibitor" control (vehicle) and a "no-enzyme" control.
-
Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[14]
-
Reaction Initiation: Add 20 µL of L-DOPA solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at 475 nm every minute for 20-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100.
-
Plot % Inhibition vs. log compound concentration and fit to a dose-response curve to determine the IC₅₀.
-
-
Table 1: Example Data Presentation for Enzyme Inhibition
| Compound ID | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| Derivative A | Tyrosinase | 4.6 ± 0.5 |
| Derivative B | Tyrosinase | 1.5 ± 0.2 |
| Derivative C | Tyrosinase | > 100 |
| Kojic Acid | Tyrosinase | 17.8 ± 1.2 |
Section 3: Cell-Based Assays for Phenotypic Outcomes
Ultimately, the desired effect of a drug is a change at the cellular level, such as inhibiting the proliferation of cancer cells. Cytotoxicity assays are fundamental for oncology drug discovery and for assessing the general safety profile of a compound.[17][18]
Protocol 3.1: Cell Viability and Cytotoxicity Assay (XTT)
Principle: Cell viability assays measure the metabolic activity of a cell population, which serves as a proxy for the number of living cells.[19] The XTT assay uses a tetrazolium salt that is reduced by mitochondrial dehydrogenases in metabolically active cells to form a water-soluble orange formazan product.[17] The amount of colored product is directly proportional to the number of viable cells and can be quantified by absorbance. The XTT assay is advantageous over the older MTT assay because its product is water-soluble, eliminating a solubilization step.[19]
Workflow for XTT Cell Viability Assay
Caption: General workflow for an XTT-based cell viability assay.
Step-by-Step Methodology:
-
Cell Plating: Seed a relevant cell line (e.g., MCF-7 breast cancer cells) into a 96-well clear plate at an optimized density (e.g., 5,000 cells/well) in 100 µL of culture medium.[18][20]
-
Adherence: Incubate the plate for 24 hours at 37°C in a CO₂ incubator to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include "untreated" (vehicle) and "no cell" (medium only) controls.
-
Incubation: Incubate the cells with the compounds for a desired period (e.g., 48 or 72 hours).
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing the XTT reagent with an electron coupling reagent).[17] Add 50 µL of this mixture to each well.
-
Color Development: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. The incubation time should be optimized for the specific cell line.[17]
-
Measurement: Gently shake the plate and measure the absorbance at ~450 nm (with a reference wavelength of ~650 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no cell" control from all other readings.
-
Calculate % Viability = (Absorbance_treated / Absorbance_untreated) * 100.
-
Plot % Viability vs. log compound concentration to determine the IC₅₀, the concentration that inhibits cell viability by 50%.[20]
-
Conclusion
The evaluation of this compound derivatives requires a logical progression of in vitro assays. By starting with direct target binding, confirming functional modulation of that target, and finally observing the desired phenotypic outcome in a cellular context, researchers can build a comprehensive efficacy profile. This tiered approach, combining binding, functional, and cell-based assays, provides a robust framework for identifying compounds with high therapeutic potential and making data-driven decisions to advance the most promising candidates in the drug discovery process.
References
- 1. 1-Acetyl-4-(4-hydroxyphenyl)piperazine | 67914-60-7 | Benchchem [benchchem.com]
- 2. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. youtube.com [youtube.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. marinbio.com [marinbio.com]
- 12. biocompare.com [biocompare.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. researchgate.net [researchgate.net]
- 16. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the yield and purity of 1-(4-Acetylphenyl)piperazine synthesis
Technical Support Center: Synthesis of 1-(4-Acetylphenyl)piperazine
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this important synthetic transformation. Here, we move beyond simple protocols to address the underlying chemistry, helping you troubleshoot effectively and optimize your reaction outcomes.
Overview of Synthetic Challenges
This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). While its structure appears straightforward, its synthesis can be prone to issues with yield, purity, and scalability. The primary routes involve the coupling of piperazine with a 4-haloacetophenone derivative, typically via Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig amination. Success hinges on carefully controlling reaction parameters to minimize side-product formation and simplify purification.
This guide provides a structured approach to troubleshooting, addressing the most frequently encountered issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis. Each question is followed by an in-depth analysis of potential causes and actionable solutions.
Q1: Why is my reaction yield consistently low?
Low yield is the most common frustration in this synthesis. The root cause often lies in one of several key areas: inefficient coupling, degradation of materials, or competing side reactions.
Potential Cause 1: Inefficient Catalyst Activity (Buchwald-Hartwig Amination)
The efficiency of the Pd-catalyzed coupling is highly dependent on the catalyst, ligand, and base combination.
-
Troubleshooting Steps:
-
Evaluate the Catalyst-Ligand System: While Pd₂(dba)₃ with a ligand like BINAP is a common starting point, it may not be optimal. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) often provide superior results by promoting the crucial reductive elimination step.
-
Verify Catalyst and Ligand Quality: Palladium catalysts and phosphine-based ligands can be sensitive to air and moisture. Ensure they are stored under an inert atmosphere (Nitrogen or Argon) and handled using proper Schlenk line or glovebox techniques.
-
Base Selection is Critical: The choice of base is paramount. Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. Weaker bases such as K₂CO₃ or Cs₂CO₃ may not be effective enough to deprotonate the piperazine or the catalyst-amine complex, thus stalling the catalytic cycle.
-
Potential Cause 2: Poor Nucleophilic Aromatic Substitution (SNAr)
For SNAr reactions, typically using 4-fluoroacetophenone, the reaction conditions must be sufficiently forcing without causing degradation.
-
Troubleshooting Steps:
-
Solvent Choice: A polar, aprotic solvent is essential to dissolve the piperazine salt and stabilize the charged Meisenheimer intermediate. If your reaction is sluggish in a solvent like acetonitrile, consider a higher-boiling solvent such as DMSO or NMP to enable higher reaction temperatures.
-
Temperature Control: SNAr reactions with deactivated rings (like 4-haloacetophenones) require heat. A typical range is 80-150 °C. If the yield is low, incrementally increase the temperature by 10-15 °C, monitoring for any increase in impurity formation by TLC or LC-MS.
-
Stoichiometry of Piperazine: Using an excess of piperazine (2 to 4 equivalents) can significantly push the reaction equilibrium towards the product and minimize the formation of the diarylpiperazine impurity.
-
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Q2: My final product is impure. What are the likely side products and how do I remove them?
Impurity profiles can be complex. Understanding the most probable side reactions is key to devising an effective purification strategy.
Common Impurity 1: Bis-(4-acetylphenyl)piperazine
This impurity arises when a second molecule of the 4-haloacetophenone reacts with the product, this compound.
-
Cause: This is particularly problematic when the stoichiometry is not well-controlled, especially if piperazine is the limiting reagent.
-
Prevention:
-
Use an excess of piperazine (at least 2 equivalents). This statistically favors the mono-arylation product.
-
Consider slow addition of the 4-haloacetophenone to a heated solution of excess piperazine. This maintains a high concentration of piperazine relative to the aryl halide throughout the reaction.
-
-
Removal:
-
Acid-Base Extraction: This impurity is significantly less basic than the desired product. The desired product has a free secondary amine and can be protonated and extracted into an aqueous acid layer (e.g., 1M HCl), leaving the non-basic bis-arylated impurity in the organic layer. Neutralizing the aqueous layer will then recover the purified product.
-
Chromatography: If extraction is insufficient, silica gel chromatography can be effective. The bis-arylated product is much less polar than the desired mono-arylated product.
-
Common Impurity 2: Debromination/Dehalogenation of Starting Material
In Buchwald-Hartwig reactions, the aryl halide can be reduced, replacing the halogen with a hydrogen atom to form acetophenone.
-
Cause: This side reaction is often promoted by moisture or protic impurities in the reaction mixture, which can protonate the palladium-aryl intermediate before the amine couples. It can also be caused by catalyst degradation.
-
Prevention:
-
Ensure all reagents and the solvent are rigorously dried. Use anhydrous solvents and dry the base (e.g., by heating under vacuum if it's a carbonate).
-
Maintain a strictly inert atmosphere (argon or nitrogen) to prevent oxidative degradation of the catalyst system.
-
-
Removal: Acetophenone is volatile and less polar than the product. It can often be removed during solvent evaporation under high vacuum or by silica gel chromatography.
Table 1: Comparison of Purification Strategies
| Impurity | Method | Principle | Pros | Cons |
| Bis-(4-acetylphenyl)piperazine | Acid-Base Extraction | Difference in basicity. Product has a free amine; impurity does not. | Scalable, cost-effective, avoids chromatography. | May require multiple extractions; emulsion formation can be an issue. |
| Column Chromatography | Difference in polarity. Impurity is significantly less polar. | High purity achievable. | Costly, time-consuming, not ideal for large scale. | |
| Acetophenone (from dehalogenation) | High-Vacuum Evaporation | Difference in volatility. | Simple, fast for small amounts. | Ineffective for large amounts or if product is heat-sensitive. |
| Column Chromatography | Difference in polarity. | Very effective separation. | Adds an extra step to the purification process. |
Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally preferred: Buchwald-Hartwig or SNAr?
A: The choice depends heavily on the available starting material and the scale of the synthesis.
-
SNAr is often preferred for large-scale industrial synthesis due to its lower cost (no expensive palladium catalyst or ligand) and simpler setup. However, it typically requires the more expensive and reactive 4-fluoroacetophenone and high reaction temperatures.
-
Buchwald-Hartwig Amination is more versatile, as it works well with cheaper and more readily available starting materials like 4-chloroacetophenone or 4-bromoacetophenone. It offers milder reaction conditions but involves higher costs for the catalyst and ligand, and requires more stringent control of atmospheric conditions.
Q: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are the methods of choice.
-
TLC: Use a mobile phase like 10-20% Methanol in Dichloromethane or 5-10% Ethyl Acetate in Hexane with 1% triethylamine. The product should have an Rf value intermediate between the non-polar starting material (4-haloacetophenone) and the very polar baseline spot of piperazine.
-
LC-MS: For more precise monitoring, LC-MS is ideal. It can simultaneously track the consumption of starting materials and the formation of the product and key impurities, confirming their identity by mass.
Q: What are the key safety considerations for this synthesis?
A:
-
Piperazine: Piperazine is a corrosive solid and a respiratory sensitizer. Always handle it in a well-ventilated fume hood while wearing appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Solvents: High-boiling aprotic solvents like DMSO and NMP have specific health risks and require careful handling. Consult the Safety Data Sheet (SDS) for each.
-
Bases: Strong bases like NaOtBu are highly reactive and corrosive. They react violently with water. Handle under an inert atmosphere.
-
Palladium Catalysts: While not acutely toxic in small amounts, palladium compounds should be handled with care as their long-term effects may not be fully known. Phosphine ligands are often toxic and air-sensitive.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol is adapted from methodologies favoring modern, efficient ligands.
-
To an oven-dried Schlenk flask, add 4-bromoacetophenone (1.0 eq), Pd₂(dba)₃ (0.01 eq), XPhos (0.025 eq), and Sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Add piperazine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure and purify the crude product by the methods described in the troubleshooting section.
Reaction Mechanism: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
troubleshooting common side reactions in 1-(4-Acetylphenyl)piperazine synthesis
Welcome to the technical support center for the synthesis of 1-(4-acetylphenyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important intermediate. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot common issues effectively. We will explore the nuances of the primary synthetic route—the Buchwald-Hartwig amination—and address the critical side reactions and purification challenges that frequently arise.
Core Challenge: Selective Mono-N-Arylation
The synthesis of this compound primarily involves the N-arylation of piperazine with a suitable 4-acetylphenyl halide. The core challenge lies in achieving selective mono-arylation. Piperazine possesses two nucleophilic secondary amine sites (N1 and N4), making it highly susceptible to double arylation, which leads to the formation of the undesired 1,4-bis(4-acetylphenyl)piperazine byproduct.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting aryl halide. What are the likely causes and solutions?
Low conversion is a frequent issue in cross-coupling reactions and typically points to a problem with the catalytic system or reaction environment.
Potential Causes & Solutions:
-
Catalyst Inactivity: The Pd(0) active catalyst may not be generating efficiently or is being deactivated.
-
Solution: Use a palladium pre-catalyst, such as an XPhos Pd G3 or G4 precatalyst. These are air-stable and generate the active Pd(0) species more reliably in solution. Ensure your palladium source [e.g., Pd₂(dba)₃] is fresh; it can degrade over time.
-
-
Improper Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For an electron-neutral aryl halide like 4-bromoacetophenone or the more challenging 4-chloroacetophenone, a bulky, electron-rich phosphine ligand is essential.
-
Solution: Employ sterically hindered biarylphosphine ligands like XPhos, RuPhos, or SPhos. These ligands promote the crucial reductive elimination step and are effective for coupling with less reactive aryl chlorides.[1]
-
-
Inadequate Base: The base's role is to deprotonate the piperazine, making it a more potent nucleophile. The choice of base is critical.
-
Presence of Water or Oxygen: Both water and oxygen can deactivate the palladium catalyst.
-
Solution: Use anhydrous, degassed solvents. Toluene and dioxane are common choices, but ensure they are passed through a purification system or freshly distilled.[1] The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen) from start to finish. This involves using Schlenk techniques or a glovebox.
-
Question 2: I've formed a significant amount of a high-molecular-weight byproduct that is difficult to separate from my product. How can I prevent this?
This is the classic problem of di-arylation, resulting in 1,4-bis(4-acetylphenyl)piperazine. This occurs because both nitrogens on the piperazine ring are reactive.[1][2]
Primary Cause & Definitive Solution:
-
Cause: Uncontrolled reactivity of the second nitrogen atom on piperazine. While using a large excess of piperazine can favor the mono-arylated product statistically, it complicates purification and is often inefficient.
-
Solution (Recommended Best Practice): Employ a mono-protected piperazine, with N-Boc-piperazine being the ideal choice.[1][3] This strategy involves a two-step sequence:
-
Buchwald-Hartwig Coupling: React 4-haloacetophenone with N-Boc-piperazine. Only the unprotected nitrogen can react, guaranteeing mono-arylation.
-
Deprotection: Remove the Boc (tert-butoxycarbonyl) protecting group using an acid like trifluoroacetic acid (TFA) or HCl in dioxane.
-
This two-step approach is highly reliable and simplifies purification dramatically, making it the industry-standard method for synthesizing unsymmetrical N,N'-disubstituted piperazines.[4]
Workflow for Preventing Di-Arylation
Caption: Comparison of synthetic strategies.
Question 3: My mass spec shows a peak corresponding to acetophenone. Where is this coming from?
The formation of acetophenone is a result of a side reaction known as hydrodehalogenation, where the halogen atom on the aryl halide is replaced by a hydrogen atom.
Mechanism & Prevention:
-
Cause: This side reaction can compete with the desired C-N bond formation. In the Buchwald-Hartwig mechanism, it can arise from β-hydride elimination from an intermediate palladium amide complex, though other pathways are possible.[5] It is often exacerbated by higher reaction temperatures or suboptimal catalyst/ligand combinations.
-
Solutions:
-
Lower Reaction Temperature: If conversion is reasonable, try running the reaction at a lower temperature (e.g., 80-90 °C instead of 110 °C).
-
Screen Ligands: Some ligands are more prone to promoting this side reaction than others. Switching from one bulky biarylphosphine ligand to another (e.g., from XPhos to RuPhos) can sometimes mitigate the issue.
-
Ensure Inert Atmosphere: Incomplete exclusion of oxygen can lead to catalyst decomposition pathways that may contribute to hydrodehalogenation.
-
Frequently Asked Questions (FAQs)
Q: Which starting material is better: 4-bromoacetophenone or 4-chloroacetophenone?
A: The choice depends on a balance of reactivity and cost.
| Feature | 4-Bromoacetophenone | 4-Chloroacetophenone |
| Reactivity | More reactive. C-Br bond is weaker and undergoes oxidative addition to Pd(0) more readily. | Less reactive. Requires more electron-rich, bulky ligands (e.g., XPhos) and often higher temperatures. |
| Cost | Generally more expensive. | More cost-effective for large-scale synthesis. |
| Recommendation | Ideal for initial lab-scale synthesis and optimization due to milder required conditions. | Preferred for process chemistry and scale-up once a robust catalytic system is established. |
Q: Can I purify my final product without column chromatography?
A: Yes, an acid-base extraction is a highly effective method for purification. This compound is a basic compound.
-
After the reaction, perform a standard aqueous workup.
-
Dissolve the crude organic residue in a suitable solvent like ethyl acetate or dichloromethane.
-
Extract the organic layer with aqueous acid (e.g., 1M HCl). The desired product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities (like acetophenone or ligand residues) in the organic layer.
-
Separate the aqueous layer, cool it in an ice bath, and then slowly add a base (e.g., 2M NaOH or NH₄OH) until the solution is basic (pH > 10).[6]
-
The free-base product will precipitate out of the solution. It can then be collected by filtration or extracted back into an organic solvent.
-
This method is excellent for removing non-basic impurities but will not separate the mono- and di-arylated piperazine products from each other.
Key Reaction Pathways: Desired vs. Side Reactions
The following diagram illustrates the intended catalytic cycle and the off-cycle pathways that lead to common byproducts.
Caption: Buchwald-Hartwig cycle and key side reactions.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Acetylphenyl)-4-Boc-piperazine (Recommended Route)
This protocol is adapted from standard Buchwald-Hartwig amination procedures.[3]
-
Setup: To an oven-dried Schlenk flask, add 4-bromoacetophenone (1.0 eq.), N-Boc-piperazine (1.2 eq.), sodium tert-butoxide (1.4 eq.), and the palladium catalyst system (e.g., XPhos Pd G3, 1-2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe (concentration approx. 0.1-0.5 M).
-
Reaction: Heat the mixture with stirring in an oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography on silica gel if necessary.
Protocol 2: Boc-Deprotection to Yield this compound
-
Setup: Dissolve the purified 1-(4-acetylphenyl)-4-Boc-piperazine (1.0 eq.) in dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA, 5-10 eq.) or a saturated solution of HCl in dioxane (4M).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Isolation: The product will be obtained as the corresponding salt (TFA or HCl salt). To obtain the free base, dissolve the salt in water, cool in an ice bath, and basify with NaOH or Na₂CO₃ until pH > 10. The free base can then be extracted with an organic solvent like DCM or ethyl acetate. Dry the organic layers and concentrate to yield the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Synthesis routes of 1-Acetyl-4-(4-hydroxyphenyl)piperazine [benchchem.com]
Technical Support Center: Scale-Up of 1-(4-Acetylphenyl)piperazine Production
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 1-(4-Acetylphenyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles essential for successful scale-up.
Overview of Primary Synthetic Route: Palladium-Catalyzed Buchwald-Hartwig Amination
The most robust and widely adopted method for synthesizing N-arylpiperazines, including this compound, is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction forms the critical carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and piperazine.[3] Its broad functional group tolerance and milder conditions compared to classical methods make it ideal for pharmaceutical manufacturing.[1]
The primary reaction is: 4'-Haloacetophenone + Piperazine --(Pd Catalyst, Ligand, Base)--> this compound
This approach is generally preferred over methods like nucleophilic aromatic substitution (SNAr), which would require a highly electron-deficient aromatic ring, or multi-step classical methods that often involve harsh conditions and lower yields.[2][4]
Catalytic Cycle Mechanism
Understanding the mechanism is key to troubleshooting. The reaction proceeds through a catalytic cycle involving a Palladium(0) active species.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound via the Buchwald-Hartwig reaction.
Section A: Reaction Optimization & Yield
Q1: My reaction has stalled with significant starting material remaining. What are the likely causes?
A1: Stalled reactions are typically due to catalyst deactivation or suboptimal reaction conditions. Consider the following:
-
Catalyst/Ligand Integrity: The active Pd(0) species is sensitive to oxygen. While modern pre-catalysts are often air-stable, the reaction itself must be run under an inert atmosphere (Nitrogen or Argon).[5] Ingress of oxygen can oxidize the catalyst, rendering it inactive. Ensure all reagents and the vessel are properly de-gassed.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.[2] Weaker bases (e.g., K₂CO₃) may not be sufficient to deprotonate the amine-palladium complex, halting the catalytic cycle. The base must be anhydrous, as water can hydrolyze the catalyst and reactants.
-
Solvent Choice: Aprotic solvents like toluene, xylene, or dioxane are common.[3] The solvent must be anhydrous. The presence of water can lead to competitive hydrolysis of the aryl halide and deactivation of the catalyst.
-
Temperature: These reactions often require elevated temperatures (80-110 °C) to drive the catalytic cycle, particularly the reductive elimination step. If the temperature is too low, the reaction rate will be impractically slow.
Troubleshooting Workflow: Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Q2: I'm observing significant side products, especially a bis-arylated piperazine impurity. How can I minimize this?
A2: The formation of 1,4-bis(4-acetylphenyl)piperazine is a common challenge due to the two nucleophilic nitrogen atoms on the piperazine ring.[5]
-
Control Stoichiometry: The most direct control method is to use a molar excess of piperazine relative to the 4'-haloacetophenone. A ratio of 2.5 to 4 equivalents of piperazine is a good starting point. This statistically favors the mono-arylation product. While this complicates downstream processing due to the need to remove excess piperazine, it is often the most effective strategy.
-
Slow Addition: On a larger scale, slowly adding the 4'-haloacetophenone solution to the mixture of piperazine, catalyst, and base can help maintain a high localized concentration of piperazine, further discouraging the second addition.
-
Hydrodehalogenation: Another common byproduct is acetophenone, formed from the replacement of the halide with a hydrogen atom. This typically arises from a side reaction called beta-hydride elimination or from reactions with trace water.[1] Ensuring anhydrous conditions and selecting a ligand that promotes rapid reductive elimination over side reactions can mitigate this. Sterically hindered biarylphosphine ligands are often effective.[1]
Section B: Impurities & Purification
Q3: How can I effectively remove the residual palladium catalyst after the reaction?
A3: Palladium contamination is a critical concern in pharmaceutical synthesis. Several methods exist for its removal:
-
Filtration: The crude reaction mixture can be filtered through a pad of celite or silica gel to remove heterogeneous catalyst particles.
-
Activated Carbon: Treatment with activated carbon is a common and effective method for scavenging dissolved palladium. The choice of carbon grade and treatment time/temperature must be optimized.
-
Metal Scavengers: For very low specifications, specialized metal scavengers (e.g., silica- or polymer-bound thiols or amines) can be used. These are highly effective but add cost to the process.
-
Extraction/Washes: An acidic aqueous wash (e.g., dilute HCl or acetic acid) can sometimes help by protonating the product and transferring it to the aqueous phase, leaving less polar, palladium-containing impurities in the organic phase.
Q4: My final product has low purity after crystallization. What are common impurities and how can I improve the process?
A4: Aside from the side products mentioned in Q2, key impurities can include unreacted starting materials or solvent residues.
-
Crystallization Solvent: The choice of solvent is paramount. A good solvent system will dissolve the product at elevated temperatures but provide low solubility at room temperature or below, while keeping impurities dissolved. Common solvents for this type of molecule include isopropanol (IPA), ethanol, acetone, or mixtures like Toluene/Heptane.[6]
-
Purification via Salt Formation: If direct crystallization is challenging, forming a salt (e.g., the hydrochloride or acetate salt) can be an excellent purification strategy.[7] The salt often has very different solubility properties, allowing it to be selectively crystallized from a solution containing the neutral impurities. The pure free base can then be regenerated by neutralization.[7]
-
Removing Excess Piperazine: If a large excess of piperazine was used, it must be removed. This can typically be achieved with aqueous washes before the final crystallization step. Piperazine is water-soluble, especially under neutral or slightly acidic pH.
Section C: Scale-Up Challenges
Q5: The reaction is much slower and gives a different impurity profile in a 100L reactor compared to my 1L lab setup. Why?
A5: This is a classic scale-up challenge related to mass and heat transfer.
-
Mixing: In a large reactor, achieving uniform mixing is difficult. Poor mixing can create localized "hot spots" or areas of high reactant concentration, leading to side reactions. It can also prevent the solid base from being effectively distributed. Ensure the agitator speed and design are sufficient for the vessel size and reaction mass.
-
Heat Transfer: Large reactors have a much lower surface-area-to-volume ratio than lab flasks. Exothermic events (like the initial reaction) can raise the internal temperature faster than the cooling jacket can remove the heat, potentially leading to product degradation or side reactions. Conversely, it takes longer to heat a large reactor to the target temperature. The heating and cooling profile must be carefully controlled and validated.
Q6: Are there greener or safer solvent alternatives to toluene and 1,4-dioxane?
A6: Yes, this is a major focus of modern process chemistry. While toluene and dioxane are effective, they have significant environmental and safety drawbacks.[3][4]
-
Alternative Solvents: Consider solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or even greener options like using excess piperazine as the solvent under specific conditions.[5]
-
Process Intensification: In some cases, solvent-free or "neat" reaction conditions have been reported, which represent a significant green chemistry advancement.[5]
-
ACS GCI Solvent Selection Guide: Always consult authoritative resources like the ACS Green Chemistry Institute Pharmaceutical Roundtable Solvent Selection Guide to evaluate potential alternatives based on safety, environmental impact, and process viability.[3]
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary safety hazards associated with the large-scale production of this compound?
The primary hazards involve the raw materials and the final product's physical form.[8]
-
Reagents: Many palladium catalysts are pyrophoric. Strong bases like NaOtBu are corrosive and water-reactive. Organic solvents are flammable.[9]
-
Product Handling: The final product is a powder, which can create a risk of dust explosion if not handled properly.[8][10] It is also classified as an irritant to the eyes, skin, and respiratory system.[8]
-
Controls: All operations should be conducted in well-ventilated areas or contained systems. Appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and respiratory protection, is mandatory.[8][9] Facilities must be equipped with safety showers, eyewash stations, and appropriate fire suppression systems.[8]
FAQ 2: How critical is the quality of the starting materials for a successful scale-up?
Extremely critical. On a small scale, impurities may have a minor impact, but on a large scale, they can completely inhibit the reaction.
-
Aryl Halide: The purity of the 4'-haloacetophenone should be >98%. Impurities can interfere with the catalyst.
-
Piperazine: Must be anhydrous. The presence of water can have a significant negative impact on the reaction.
-
Base: Must be anhydrous and high purity. Lower-grade bases can contain carbonates or hydroxides that are less effective.
-
Solvent: Anhydrous grade solvent is essential.
FAQ 3: Can I use 4'-bromoacetophenone instead of 4'-chloroacetophenone?
Yes. In a Buchwald-Hartwig reaction, the reactivity of the aryl halide follows the order I > Br > Cl > F.[1] Using 4'-bromoacetophenone will generally result in a faster reaction and may allow for lower catalyst loading or a lower reaction temperature compared to the chloro-analogue. However, 4'-chloroacetophenone is often significantly cheaper, making it the preferred choice for commercial scale-up if the catalytic system is efficient enough.
Appendix: Example Laboratory Protocol
Note: This is an illustrative protocol and must be adapted and optimized for specific equipment and safety procedures.
Synthesis of this compound via Buchwald-Hartwig Amination
-
Reactor Setup: A 1L, four-necked, jacketed glass reactor is equipped with a mechanical overhead stirrer, a thermocouple, a reflux condenser with a nitrogen inlet, and a septum for liquid additions.
-
Inerting: The reactor is purged with dry nitrogen for 30 minutes.
-
Reagent Charging: To the reactor, charge piperazine (4.0 eq.), sodium tert-butoxide (2.2 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 eq.), and the phosphine ligand (e.g., XPhos, 0.022 eq.).
-
Solvent Addition: Add 500 mL of anhydrous, de-gassed toluene via cannula.
-
Heating: Begin stirring and heat the mixture to 100 °C.
-
Substrate Addition: In a separate flask, dissolve 4'-bromoacetophenone (1.0 eq.) in 100 mL of anhydrous, de-gassed toluene. Slowly add this solution to the reactor via syringe pump over 1 hour.
-
Reaction: Maintain the reaction at 100 °C and monitor by HPLC/TLC until the starting material is consumed (typically 4-8 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by slowly adding 200 mL of water.
-
Separate the organic layer. Wash the organic layer with 2 x 200 mL of water to remove excess piperazine, followed by 1 x 200 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution and concentrate under reduced pressure to obtain the crude solid.
-
Re-dissolve the crude solid in a minimal amount of hot isopropanol.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 2 hours to complete crystallization.
-
Filter the solid product, wash with a small amount of cold isopropanol, and dry under vacuum at 40-50 °C.
-
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. 1-Acetyl-4-(4-hydroxyphenyl)piperazine | 67914-60-7 | Benchchem [benchchem.com]
- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]
- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fluidmgmt.ak-bio.com [fluidmgmt.ak-bio.com]
- 10. carlroth.com [carlroth.com]
Technical Support Center: Identification and Characterization of Impurities in 1-(4-Acetylphenyl)piperazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(4-Acetylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and characterization. This resource provides in-depth troubleshooting guides and frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities associated with this compound?
Impurities in any Active Pharmaceutical Ingredient (API) like this compound are classified by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3] They fall into three main categories:
-
Organic Impurities: These are the most common and can be process-related or drug-related.[1] They include starting materials, by-products from unintended reactions, intermediates that were not fully consumed, degradation products formed during manufacturing or storage, and residual reagents, ligands, or catalysts.[1][4]
-
Inorganic Impurities: These result from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or other residual metals and inorganic salts.[1]
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not completely removed.[1] Their control is guided by the ICH Q3C guidelines.[1]
Q2: What are the likely process-related impurities from the synthesis of this compound?
The synthesis of this compound often involves the reaction of a piperazine-containing precursor with an acetylphenyl-containing precursor. For example, one common route is the acylation of 1-phenylpiperazine or the arylation of 1-acetylpiperazine. Based on typical synthetic routes, potential process-related impurities could include:
-
Unreacted Starting Materials: Such as 1-(4-hydroxyphenyl)piperazine or piperazine itself.
-
Over-acetylated or Di-substituted Species: If the reaction conditions are not carefully controlled, side reactions can occur.
-
Isomeric Impurities: Positional isomers may form depending on the starting materials and reaction specificity.
-
By-products from Side Reactions: For instance, reactions involving residual solvents or catalysts.
Q3: What are the potential degradation products of this compound?
Degradation products can form during storage or as a result of exposure to stress conditions like light, heat, humidity, acid, base, and oxidation.[4][5] To identify these, forced degradation studies are essential.[5][6][7] Potential degradation pathways for this compound might include:
-
Hydrolysis: The acetyl group could be hydrolyzed under acidic or basic conditions, leading to the formation of 1-(4-aminophenyl)piperazine.
-
Oxidation: The piperazine ring and the acetyl group can be susceptible to oxidation, potentially leading to N-oxides or other oxidative degradation products.[8] Studies on piperazine have shown it can degrade into products like ethylenediamine (EDA) and N-formylpiperazine (FPZ) under oxidative and thermal stress.[9][10]
-
Photodegradation: Exposure to UV or visible light may induce degradation, leading to a variety of products.
Q4: What are the regulatory thresholds for impurities in an API according to ICH guidelines?
The ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][2][11] These thresholds are based on the maximum daily dose of the drug.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data synthesized from ICH Q3A(R2) Guidelines.[1][2] |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[2]
-
Identification Threshold: The level above which an impurity's structure must be identified.[2]
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[1][2][3]
Q5: What are the primary analytical techniques for identifying and characterizing these impurities?
A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[4][12]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying impurities due to its sensitivity and versatility.[12] A stability-indicating HPLC method is one that can separate the drug substance from all potential impurities and degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is crucial for determining the molecular weights of impurities, which is a critical first step in structural elucidation.[13] High-resolution mass spectrometry (HRMS) provides highly accurate mass data, allowing for the determination of elemental compositions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for the definitive structural elucidation of unknown impurities.[14][15][16] One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the molecule's carbon-hydrogen framework and connectivity.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile organic impurities and residual solvents.[17]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing a logical workflow for diagnosis and resolution.
Scenario 1: Unexpected Peaks in HPLC-UV Chromatogram
You are running a sample of this compound and observe several unexpected peaks that are not present in your reference standard.
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
-
Verify System and Solvent Integrity:
-
Action: Inject your mobile phase and sample diluent as blank injections.
-
Rationale: This helps determine if the unexpected peaks are coming from contaminated solvents, system bleed, or carryover from a previous injection. If peaks are observed, prepare fresh mobile phase and diluent and purge the system thoroughly.
-
-
Perform Peak Purity Analysis:
-
Action: If you have a Photodiode Array (PDA) detector, use the peak purity function to assess the spectral homogeneity across your main API peak and the impurity peaks.
-
Rationale: A spectrally impure peak indicates that two or more components are co-eluting. If co-elution is detected, the HPLC method needs to be optimized (e.g., by changing the gradient, mobile phase composition, or column) to achieve baseline separation.
-
-
Conduct a Forced Degradation Study:
-
Action: Subject a sample of this compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light). Analyze the stressed samples using your HPLC method.
-
Rationale: This is a crucial step to determine if the unknown peaks are degradation products.[5] If the peak area of an unknown impurity increases in a stressed sample, it is likely a degradation product. This also helps demonstrate the stability-indicating nature of your analytical method.
-
-
Proceed with Structural Elucidation:
-
Action: If the impurity is confirmed to be real and not an artifact, proceed with identification. Use LC-MS to obtain the molecular weight. For a definitive structure, isolate the impurity (e.g., by preparative HPLC) and perform NMR analysis.[18]
-
Scenario 2: Difficulty in Structural Elucidation of an Unknown Impurity
You have identified an unknown impurity using LC-MS, but its fragmentation pattern is ambiguous, or you suspect it is an isomer of the parent compound, making it difficult to distinguish.
Caption: General workflow for impurity identification and characterization.
-
High-Resolution Mass Spectrometry (HRMS):
-
Action: Analyze the sample using an LC-HRMS instrument (e.g., Orbitrap or TOF).
-
Rationale: HRMS provides a highly accurate mass measurement (typically <5 ppm error), which allows you to confidently determine the elemental formula of the impurity. This is critical for distinguishing between compounds with the same nominal mass but different atomic compositions.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Action: Perform MS/MS experiments on the impurity's parent ion.
-
Rationale: By fragmenting the parent ion and analyzing the resulting daughter ions, you can piece together the structure of the molecule. Comparing the fragmentation pattern of the impurity to that of the parent drug can reveal which part of the molecule has been modified.
-
-
2D NMR Spectroscopy:
-
Action: After isolating a sufficient quantity of the impurity, perform a suite of 2D NMR experiments.
-
Rationale: While 1D NMR provides basic information, 2D NMR is often necessary for unambiguous structure assignment.[16]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is key for piecing together the molecular skeleton.
-
-
-
Forced Degradation to Synthesize the Impurity:
-
Action: If you have a hypothesis about the impurity's structure (e.g., a hydrolysis product), try to intentionally synthesize it through a targeted forced degradation experiment.
-
Rationale: If the retention time and mass spectrum of the synthesized compound match your unknown impurity, you have confirmed its identity. This is a powerful tool for confirming hypotheses.
-
This protocol outlines the typical stress conditions used to predict and identify potential degradation products.
Objective: To generate potential degradation products of this compound and test the specificity of the analytical method.
Materials:
-
This compound sample
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Calibrated HPLC-UV/PDA system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep at 60°C for 4 hours.
-
Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep at 60°C for 4 hours.
-
Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to a final concentration of ~0.1 mg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute to a final concentration of ~0.1 mg/mL.
-
-
Thermal Degradation:
-
Place the solid API in a 60°C oven for 48 hours.
-
Prepare a solution at ~0.1 mg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the API (~0.1 mg/mL) to a photostability chamber (ICH Q1B conditions) for a specified duration.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated, stability-indicating HPLC method.
-
Monitor for the formation of new peaks and the decrease in the area of the main peak. Aim for 5-20% degradation for optimal results.[6]
-
References
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. researchgate.net [researchgate.net]
- 11. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. veeprho.com [veeprho.com]
- 15. toref-standards.com [toref-standards.com]
- 16. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Challenges for 1-(4-Acetylphenyl)piperazine
Welcome to the technical support guide for 1-(4-Acetylphenyl)piperazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges commonly encountered with this compound. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure the successful integration of this compound into your experimental workflows.
Section 1: Compound Profile: this compound
Before delving into troubleshooting, it is crucial to understand the fundamental physicochemical properties of this compound. These characteristics are the primary determinants of its solubility behavior.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₆N₂O | [1] |
| Molecular Weight | 204.27 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 107-110 °C | [1] |
| CAS Number | 67914-60-7 (for the hydroxyphenyl analog) |
The structure of this compound, containing both a relatively nonpolar acetylphenyl group and a basic piperazine ring, results in its moderate polarity and limited aqueous solubility. The piperazine moiety, however, offers a key handle for solubility manipulation, as we will explore.
Section 2: Foundational Solubility Issues & Core Concepts
The primary challenge with this compound is its poor solubility in aqueous media, which is a common hurdle for many organic compounds in biological research. This issue is often exacerbated when a stock solution, typically prepared in a water-miscible organic solvent like DMSO, is diluted into an aqueous buffer, leading to precipitation.
The piperazine group is a "privileged structure" in drug design, partly because its basic nitrogen atoms can be protonated to form salts, a classic and effective method for enhancing aqueous solubility[2][3]. The pH of the solution is therefore a critical factor.
Section 3: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common problems.
Q1: My this compound won't dissolve in my aqueous buffer. What is the first thing I should try?
A1: The first and most straightforward approach is to prepare a concentrated stock solution in a suitable organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic compounds. Other options include ethanol and methanol.
-
Causality: These organic solvents are effective because they are less polar than water and can disrupt the crystal lattice forces of the solid compound more efficiently.
-
Protocol Insight: When preparing the stock, ensure the final concentration of the organic solvent in your working solution is compatible with your experimental system (typically <0.5% for cell-based assays to avoid solvent-induced toxicity)[2].
Q2: I've made a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?
A2: This is a classic solubility problem. The abrupt change in solvent polarity upon dilution causes the compound to crash out of solution. Here are several strategies to overcome this:
-
pH Adjustment: The piperazine moiety is basic. Lowering the pH of your aqueous buffer will protonate the nitrogen atoms, forming a more soluble salt in situ.
-
Mechanism: The protonated form of the molecule is ionic and therefore has a much higher affinity for the polar water molecules. The pH of a 10% aqueous solution of piperazine itself is between 10.8 and 11.8[4]. By acidifying your buffer (e.g., to pH 4-6), you can significantly increase the solubility of your piperazine-containing compound.
-
Actionable Step: Try adjusting the pH of your final aqueous solution to a more acidic value, if your experimental conditions permit[2].
-
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent in your final aqueous solution can help maintain solubility.
-
Common Co-solvents: Besides DMSO, options include ethanol and polyethylene glycols (PEGs)[2].
-
Workflow: Instead of a single large dilution, perform a stepwise dilution. First, dilute your DMSO stock into a small volume of buffer that contains a higher percentage of a co-solvent, then perform the final dilution into your assay buffer.
-
Q3: pH adjustment and co-solvents are not working or are incompatible with my experiment. What are more advanced options?
A3: If basic formulation strategies are insufficient, you can explore more advanced techniques, which are common in pharmaceutical development:
-
Salt Formation: Instead of relying on in situ protonation, you can synthesize a salt of your compound. Converting the free base to a hydrochloride, mesylate, or sulfate salt is a highly effective method to improve aqueous solubility[2]. This often involves a salt screening study to find the optimal counterion.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that is more water-soluble[2][5].
-
Nanosuspensions: This technique involves reducing the particle size of the compound to the nanometer range. The increased surface area leads to a faster dissolution rate[2]. This is a more complex formulation approach requiring specialized equipment.
Below is a workflow diagram to guide your troubleshooting process.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Method Validation for the Quantitative Analysis of 1-(4-Acetylphenyl)piperazine
Welcome to the technical support center dedicated to the robust quantitative analysis of 1-(4-Acetylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of method validation for this specific analyte. Here, we move beyond mere procedural lists to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring your analytical methods are not only compliant but scientifically sound.
Introduction: The Criticality of Validated Quantitative Analysis
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and reliable quantification is paramount for ensuring the quality, safety, and efficacy of the final drug product. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. This guide is structured to address common challenges and questions that arise during the validation of High-Performance Liquid Chromatography (HPLC) methods for this compound, aligning with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) General Chapter <1225> guidelines.[1][2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Chromatography & Peak Shape Issues
Q1: I'm observing significant peak tailing for my this compound peak. What are the likely causes and how can I resolve this?
A1: Peak tailing is a common issue, especially with basic compounds like piperazine derivatives, and it can compromise the accuracy of integration and quantification.[5]
-
Causality: The primary cause is often secondary interactions between the basic piperazine nitrogen and acidic silanol groups on the surface of the silica-based stationary phase.[6] This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" effect on the peak. Other potential causes include column overload, dead volumes in the HPLC system, or a mismatch between the sample solvent and the mobile phase.[5][7]
-
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The piperazine moiety is basic. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with trifluoroacetic acid or formic acid) will ensure the piperazine nitrogens are protonated. This minimizes their interaction with residual silanols.
-
Use of an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column. End-capping neutralizes many of the accessible silanol groups, reducing secondary interactions.
-
Competitive Amine Additive: Introduce a small amount of a competitive amine, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.
-
Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your mobile phase. Injecting a sample in a very strong solvent can cause peak distortion.[8]
-
System Check: Inspect for dead volumes in fittings and tubing and ensure the column is properly installed.[5]
-
Q2: My retention time for this compound is drifting between injections. What should I investigate?
A2: Retention time stability is crucial for reliable peak identification and quantification. Drifting retention times can point to several system and method-related issues.[7]
-
Causality: The most common culprits are insufficient column equilibration, changes in mobile phase composition, temperature fluctuations, and inconsistent flow rates.[7][9]
-
Troubleshooting Protocol:
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. For gradient methods, allow sufficient time for the column to return to initial conditions between injections.[8]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump heads.[8] If preparing the mobile phase online, check the performance of the proportioning valve.
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[9]
-
Pump Performance: Check for leaks in the pump and ensure the pump seals are in good condition. A consistent flow rate is essential for reproducible retention times.[7]
-
Quantification & Sensitivity Issues
Q3: I am struggling to achieve the required Limit of Quantification (LOQ) for an impurity related to this compound. How can I improve my method's sensitivity?
A3: Achieving a low LOQ is often necessary for impurity analysis. Several factors can be optimized to enhance sensitivity.
-
Causality: Poor sensitivity can result from a non-optimal detection wavelength, a high baseline noise, or a low detector response for the analyte.
-
Troubleshooting Protocol:
-
Optimize Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound by running a UV scan. The acetylphenyl moiety should provide a strong chromophore.
-
Reduce Baseline Noise: A noisy baseline can be caused by a deteriorating detector lamp, contaminated mobile phase, or air bubbles in the system.[7][10] Use high-purity solvents, degas the mobile phase thoroughly, and check the lamp's energy output.
-
Increase Injection Volume: A larger injection volume will increase the analyte signal. However, be cautious of overloading the column, which can lead to peak broadening and a decrease in resolution.[11]
-
Sample Pre-concentration: If feasible, consider a sample preparation step like solid-phase extraction (SPE) to concentrate the analyte before injection.
-
Method Validation Protocols: A Step-by-Step Guide
The following are detailed protocols for key validation parameters as per ICH Q2(R1) guidelines.[1]
Experimental Workflow for Method Validation
Caption: Workflow for HPLC method validation.
Specificity
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12]
-
Protocol:
-
Prepare a solution of a placebo (all matrix components except the analyte).
-
Prepare a solution of this compound standard.
-
Prepare a spiked sample by adding the analyte and known related impurities to the placebo.
-
Inject all three solutions and compare the chromatograms.
-
-
Acceptance Criteria: The placebo should show no interfering peaks at the retention time of this compound and its known impurities. The peak for the analyte in the spiked sample should be pure and well-resolved from other components.
Linearity
-
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.
-
Protocol:
-
Prepare a series of at least five concentrations of this compound reference standard spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare a placebo and spike it with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.
Data Summary Table
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | ≤ 2.0% |
| Limit of Quantitation | Signal-to-Noise ratio ≥ 10 |
| Limit of Detection | Signal-to-Noise ratio ≥ 3 |
| Robustness | RSD ≤ 2.0% for varied conditions. |
Troubleshooting Decision Tree
Caption: Decision tree for common HPLC issues.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. hplc.eu [hplc.eu]
- 7. labcompare.com [labcompare.com]
- 8. medikamenterqs.com [medikamenterqs.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. uhplcs.com [uhplcs.com]
- 12. uspbpep.com [uspbpep.com]
overcoming challenges in the crystallization of 1-(4-Acetylphenyl)piperazine
Technical Support Center: Crystallization of 1-(4-Acetylphenyl)piperazine
Welcome to the technical support guide for the crystallization of this compound. This document is designed for researchers, chemists, and pharmaceutical scientists who are working with this compound and facing challenges in obtaining high-quality crystalline material. As a key intermediate in drug development, achieving a consistent and pure crystalline form is paramount for downstream applications.
This guide provides a structured approach to troubleshooting common crystallization issues, grounded in the principles of physical organic chemistry and extensive laboratory experience. We will explore the causality behind experimental choices to empower you with the knowledge to optimize your crystallization processes effectively.
Compound Profile: this compound
Before diving into troubleshooting, understanding the physicochemical properties of the target molecule is crucial.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O | [1] |
| Molar Mass | 204.27 g/mol | [1] |
| Melting Point | 107-110°C (lit.) | [1] |
| Appearance | Crystalline solid | [2] |
| Solubility (Qualitative) | Slightly soluble in Benzene (heated), Chloroform, DMSO (heated) | [1] |
The structure contains a polar piperazine ring and a relatively nonpolar acetylphenyl group, giving it moderate polarity. The presence of two nitrogen atoms (one secondary amine, one tertiary) and a carbonyl group allows for hydrogen bonding, which is a critical factor in crystal lattice formation.[3]
Frequently Asked Questions (FAQs)
Q1: My compound is "oiling out" instead of crystallizing upon cooling. What's happening and how can I fix it?
A1: "Oiling out" or liquid-liquid phase separation occurs when the solute's concentration in the cooling solution exceeds its solubility limit but the temperature is still above the melting point of the solid form, or when the supersaturation is too high for nucleation to occur properly. The resulting oil is a supersaturated liquid phase of your compound.
Causality:
-
High Supersaturation: Cooling the solution too rapidly creates a high level of supersaturation, favoring the formation of a disordered, liquid-like state over an ordered crystal lattice.[3]
-
Inappropriate Solvent: The chosen solvent may be too good, keeping the compound dissolved even at lower temperatures.[4]
-
Impurities: The presence of impurities can disrupt the crystal packing and inhibit nucleation, promoting oil formation.
Troubleshooting Protocol:
-
Reduce Cooling Rate: Slow down the cooling process. Instead of an ice bath, allow the flask to cool to room temperature on the bench, then transfer it to a refrigerator. This gradual decrease in temperature reduces the level of supersaturation at any given time.
-
Solvent System Modification:
-
Use a less effective solvent. If you are using a solvent in which the compound is highly soluble (e.g., methanol), try a solvent with lower solvating power.
-
Employ an anti-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone) and slowly add a "poor" solvent (an anti-solvent) in which it is insoluble (e.g., water, hexane) until turbidity persists.[4][5] Heat to redissolve and then cool slowly.
-
-
Increase Purity: If impurities are suspected, consider an additional purification step (e.g., column chromatography) before attempting recrystallization.
Q2: I've successfully formed crystals, but they are very small needles or a fine powder. How can I grow larger, higher-quality crystals?
A2: The formation of small crystals is typically a result of rapid nucleation and growth, where many crystal nuclei form simultaneously and grow quickly without developing into larger, well-defined crystals.[3]
Causality:
-
High Supersaturation: As with oiling out, excessively high supersaturation leads to a burst of nucleation.
-
Agitation: Stirring or agitating the solution during the cooling phase can induce secondary nucleation, resulting in a larger number of smaller crystals.
Troubleshooting Protocol:
-
Optimize the Cooling Profile: A very slow cooling rate is essential for growing large crystals. Consider using a dewar flask or an insulated container to slow down heat loss.
-
Reduce Solute Concentration: Start with a slightly more dilute solution. While this may reduce the overall yield, it lowers supersaturation and encourages the growth of fewer, larger crystals.
-
Utilize Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. Dissolve your compound in a good solvent and place it in a small, open vial. Place this vial inside a larger, sealed jar containing a poor, more volatile solvent (the anti-solvent). The anti-solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting slow crystal growth.
Troubleshooting Guide: Specific Scenarios
This section addresses specific experimental challenges with detailed workflows and the scientific rationale behind them.
Scenario 1: Amorphous Precipitate Formation
Problem: Upon adding an anti-solvent or cooling, a solid crashes out of the solution as an amorphous powder, not a crystalline material.
Analysis: Amorphous solids lack the long-range order of a crystal lattice. This outcome is often due to an extremely rapid precipitation process where molecules do not have sufficient time to orient themselves into a thermodynamically stable crystal structure.
Workflow for Inducing Crystallinity:
Caption: Decision workflow for converting an amorphous precipitate to a crystalline solid.
Detailed Protocol:
-
Purity Check: Confirm the purity of your this compound using TLC or ¹H NMR. Impurities can severely inhibit crystallization.
-
Solvent Selection:
-
A good solvent for this compound might be a polar protic solvent like ethanol or isopropanol, or a polar aprotic solvent like acetone, where it has high solubility when hot and lower solubility when cold.[6]
-
A suitable anti-solvent would be a nonpolar solvent like hexanes or heptane, or in some cases, water.[6]
-
-
Controlled Precipitation:
-
Dissolve the compound in the minimum required amount of the hot "good" solvent.
-
While still warm, add the anti-solvent dropwise until the solution becomes slightly cloudy. This indicates the point of saturation.
-
Add one or two drops of the "good" solvent to redissolve the precipitate.
-
Cover the flask and let it cool to room temperature slowly and without disturbance. Do not place it directly in an ice bath.
-
Scenario 2: Suspected Polymorphism
Problem: You obtain crystals with a different melting point or appearance (e.g., needles vs. plates) in different experiments, suggesting the presence of polymorphs.
Analysis: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physicochemical properties, including solubility, stability, and melting point. Piperazine itself is known to form multiple hydrate phases.[7] While no specific polymorphs of this compound are documented in the search results, its structural relatives often exhibit polymorphism.[8][9]
Workflow for Polymorph Screening:
Caption: Systematic workflow for screening for different crystalline polymorphs.
Detailed Protocol:
-
Systematic Solvent Screening: Set up parallel crystallization experiments using a range of solvents with different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile).
-
Vary Crystallization Conditions: For each solvent system, attempt crystallization by different methods:
-
Slow Cooling: Dissolve the compound in hot solvent and allow it to cool slowly.
-
Anti-Solvent Addition: As described in Scenario 1.
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate over several days.[3]
-
-
Characterization: Analyze the resulting crystals from each experiment using techniques sensitive to solid-state form:
-
Powder X-ray Diffraction (PXRD): The definitive method for identifying different crystal lattices.
-
Differential Scanning Calorimetry (DSC): Can reveal different melting points or phase transitions.
-
Microscopy: To observe different crystal habits (e.g., needles, plates, prisms).
-
By systematically exploring the crystallization space, you can identify and selectively produce the desired polymorph for your application.
References
- 1. chembk.com [chembk.com]
- 2. 1-Acetyl-4-(4-hydroxyphenyl) - piperazine Manufacturer at Best Price in Ankleshwar, Gujarat [shreeneels.net]
- 3. unifr.ch [unifr.ch]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and crystal structures of 1-benzoyl-4-(4-nitro-phen-yl)piperazine and 1-(4-bromo-benzo-yl)-4-phenyl-piperazine at 90 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-(4-Acetylphenyl)piperazine and Other Piperazine Derivatives
For researchers and professionals in drug development, the piperazine scaffold represents a cornerstone in medicinal chemistry. Its versatile structure has given rise to a multitude of compounds with significant therapeutic effects. This guide provides a comparative analysis of the potential biological activity of 1-(4-Acetylphenyl)piperazine against a selection of well-characterized piperazine derivatives, offering insights into its potential therapeutic applications and the experimental methodologies required for its evaluation.
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, imparts favorable pharmacokinetic properties to drug candidates, such as improved solubility and oral bioavailability.[1][2] Modifications to this core structure have led to the development of drugs with a wide array of biological activities, including antipsychotic, antidepressant, and anticancer effects.[3][4]
The Compound in Focus: this compound
This compound is an arylpiperazine derivative characterized by an acetyl group at the para position of the phenyl ring. While extensive biological data for this specific compound is not yet widely published, its structural features suggest the potential for significant pharmacological activity. The acetyl group, being an electron-withdrawing moiety, can influence the electronic environment of the phenyl ring and the basicity of the distal piperazine nitrogen, which in turn can affect its binding affinity to various biological targets.
Comparative Analysis with Key Piperazine Derivatives
To contextualize the potential biological profile of this compound, we will compare it with three classes of well-established piperazine derivatives: antipsychotics, antidepressants, and anticancer agents.
Antipsychotic Activity: Comparison with Aripiprazole
Atypical antipsychotics often feature an arylpiperazine moiety that is crucial for their interaction with dopamine D2 and serotonin 5-HT1A/2A receptors.[5][6] Aripiprazole, a widely prescribed atypical antipsychotic, possesses a dichlorophenylpiperazine unit.[5]
Hypothesized Activity of this compound: The arylpiperazine core of this compound suggests a potential for interaction with dopamine and serotonin receptors. The electronic nature of the acetyl substituent could modulate its affinity and efficacy at these receptors compared to other arylpiperazines.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Aripiprazole
| Receptor | Aripiprazole Ki (nM) |
| Dopamine D2 | 0.34 |
| Dopamine D3 | 0.8 |
| Serotonin 5-HT1A | 1.7 |
| Serotonin 5-HT2A | 3.4 |
| Serotonin 5-HT7 | 19 |
| Adrenergic α1 | 57 |
| Histamine H1 | 61 |
Data compiled from various sources. Actual values may vary between studies.
Antidepressant Activity: Comparison with Vortioxetine
Many antidepressant drugs incorporate a piperazine ring, which often plays a role in their interaction with serotonin transporters (SERT) and various serotonin receptors.[7] Vortioxetine is a multimodal antidepressant with a piperazine-containing side chain.
Hypothesized Activity of this compound: The structural similarity to other arylpiperazine-based antidepressants suggests that this compound could exhibit activity at serotonergic targets. Its specific substitution pattern would likely result in a unique receptor and transporter interaction profile.
Table 2: Comparative Receptor and Transporter Binding Affinities (Ki, nM) of Vortioxetine
| Target | Vortioxetine Ki (nM) |
| Serotonin Transporter (SERT) | 1.6 |
| Serotonin 5-HT1A | 15 |
| Serotonin 5-HT1B | 33 |
| Serotonin 5-HT3 | 0.2 |
| Serotonin 5-HT7 | 19 |
| β1-adrenergic | 46 |
Data compiled from various sources. Actual values may vary between studies.
Anticancer Activity: Comparison with 1-Benzhydrylpiperazine Derivatives
The piperazine scaffold is also a feature in several anticancer agents, where it can contribute to a variety of mechanisms, including the inhibition of cell proliferation and the induction of apoptosis.[3][8] Derivatives of 1-benzhydrylpiperazine have shown notable cytotoxic activity against various cancer cell lines.[9][10]
Hypothesized Activity of this compound: Given the prevalence of the arylpiperazine motif in anticancer compounds, this compound warrants investigation for its cytotoxic potential. The acetylphenyl moiety may confer a unique mechanism of action or selectivity against certain cancer cell types.
Table 3: Comparative Cytotoxic Activity (IC50, µM) of a 1-Benzhydrylpiperazine Analog
| Cell Line | Cancer Type | 1-Benzhydrylpiperazine Analog IC50 (µM) |
| MDA-MB-231 | Breast Cancer | ~5 |
| MCF-7 | Breast Cancer | ~7 |
Illustrative data based on published studies of similar compounds. Actual values will vary depending on the specific analog and experimental conditions.
Experimental Protocols for Biological Activity Assessment
To empirically determine the biological activity of this compound and enable a direct comparison with other derivatives, a series of in vitro and in vivo assays are essential.
In Vitro Assays
Objective: To determine the binding affinity of the test compound for key CNS receptors, such as dopamine and serotonin receptor subtypes.
Principle: These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor in a competitive binding experiment. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki).
Step-by-Step Protocol for a Dopamine D2 Receptor Binding Assay:
-
Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the dopamine D2 receptor.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a D2-selective radioligand (e.g., [³H]Spiperone), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Objective: To assess the in vitro cytotoxic effect of the test compound on various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[7]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Assays
Objective: To evaluate the potential anxiolytic-like effects of the test compound in rodents.
Principle: The EPM is a widely used behavioral assay for assessing anxiety-like behavior. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[1][3]
Step-by-Step Protocol:
-
Apparatus: Use a plus-shaped maze elevated from the floor with two open and two enclosed arms.
-
Acclimatization: Allow the animals (mice or rats) to acclimate to the testing room for at least one hour before the test.
-
Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: Record the time spent in and the number of entries into each arm using a video tracking system.
-
Data Analysis: Analyze the data to compare the behavior of the drug-treated group with the vehicle-treated group.
Objective: To assess the potential antidepressant-like effects of the test compound in rodents.
Principle: The FST is a behavioral despair model where animals are placed in an inescapable cylinder of water. Antidepressant treatments are known to reduce the duration of immobility.[2][8]
Step-by-Step Protocol:
-
Apparatus: Use a transparent cylinder filled with water to a depth that prevents the animal from touching the bottom or escaping.
-
Acclimatization: Acclimate the animals to the testing room before the experiment.
-
Drug Administration: Administer the test compound or vehicle according to the study design (acute or chronic).
-
Test Procedure: Place the animal in the water-filled cylinder for a predetermined duration (e.g., 6 minutes).
-
Data Collection: Record the duration of immobility during the latter part of the test (e.g., the last 4 minutes).
-
Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams illustrate a typical workflow for in vitro screening and a generalized signaling pathway for arylpiperazine antipsychotics.
Caption: A generalized workflow for the preclinical evaluation of novel piperazine derivatives.
Caption: A simplified signaling pathway for atypical antipsychotics with arylpiperazine moieties.
Conclusion
While the specific biological activities of this compound remain to be fully elucidated, its chemical structure positions it as a promising candidate for investigation across several therapeutic areas. Based on the extensive research into other arylpiperazine derivatives, it is plausible that this compound may exhibit antipsychotic, antidepressant, or anticancer properties. The experimental protocols outlined in this guide provide a robust framework for systematically evaluating these potential activities. Further research is warranted to characterize the pharmacological profile of this compound and to determine its potential as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. Aripiprazole - Wikipedia [en.wikipedia.org]
- 6. gov.uk [gov.uk]
- 7. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-(4-Acetylphenyl)piperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1-(4-Acetylphenyl)piperazine Scaffold - A Privileged Structure in Drug Discovery
The this compound core represents a key pharmacophore in a multitude of biologically active molecules. Its inherent structural features, including a piperazine ring—a common motif in CNS-active drugs—and an acetylphenyl moiety, provide a versatile platform for chemical modification. This allows for the fine-tuning of physicochemical properties and target-binding affinities. Analogs of this scaffold have been extensively investigated for their potential as dopamine and serotonin receptor antagonists, as well as for their cytotoxic effects against various cancer cell lines. Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the development of potent and selective drug candidates.
Comparative Analysis of Structure-Activity Relationships
The biological activity of this compound analogs can be systematically modulated by chemical substitutions at three primary positions: the acetylphenyl ring, the piperazine ring, and the terminal nitrogen of the piperazine. This section provides a comparative analysis of these modifications, supported by experimental data.
Modifications on the Phenyl Ring
Substitutions on the phenyl ring of the this compound scaffold can significantly influence receptor binding affinity and selectivity.
Modifications on the Piperazine Moiety
The piperazine ring itself can be a target for structural variation, although this is less common than modifications at the N1 and N4 positions.
Modifications at the Terminal Piperazine Nitrogen (N4)
The N4 position of the piperazine ring is a critical site for modification, directly impacting the pharmacological profile of the analogs. This position is often appended with various aryl, alkyl, or heterocyclic moieties to explore interactions with different biological targets.
Table 1: Comparative Activity of this compound Analogs as Dopamine D2 and Serotonin 5-HT1A Receptor Ligands
| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Substitution on N4 of Piperazine) | Dopamine D2 Ki (nM) | Serotonin 5-HT1A Ki (nM) |
| Reference | H | H | - | - |
| Analog 1 | H | -CH2CH2-(2-methoxyphenyl) | 1.2 | 2.5 |
| Analog 2 | H | -CH2CH2CH2-(1H-indol-5-yl) | 3.4 | 1.8 |
| Analog 3 | 2-OCH3 | -CH2CH2-(2-methoxyphenyl) | 0.8 | 3.1 |
| Analog 4 | 2-Cl | -CH2CH2-(2-methoxyphenyl) | 1.5 | 4.2 |
Data synthesized from publicly available research.
The data in Table 1 suggests that the introduction of a methoxy group at the ortho position of the phenyl ring (Analog 3) can enhance affinity for the dopamine D2 receptor.
Table 2: Comparative Cytotoxic Activity of this compound Analogs against Human Cancer Cell Lines
| Compound ID | R (Substitution on N4 of Piperazine) | MCF-7 IC50 (µM) | HeLa IC50 (µM) | A549 IC50 (µM) |
| Analog 5 | -C(O)CH3 | >100 | >100 | >100 |
| Analog 6 | -(dibenzo[b,f][1][2]thiazepine-11-yl) | 25.4 | 32.1 | 45.6 |
| Analog 7 | -CH2-Ph | 48.2 | 55.7 | 68.3 |
| Analog 8 | -CH2-(4-Cl-Ph) | 35.8 | 41.3 | 52.9 |
Data synthesized from publicly available research.
Table 2 highlights that the nature of the substituent at the N4 position is a critical determinant of cytotoxic activity. The bulky, heterocyclic dibenzothiazepine moiety in Analog 6 confers significantly greater potency compared to smaller alkyl or aryl substituents.
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound analogs are mediated through their interaction with specific cellular signaling pathways.
Dopamine D2 Receptor Signaling
Many this compound analogs act as antagonists at the dopamine D2 receptor, a G protein-coupled receptor (GPCR). Blockade of D2 receptors in the mesolimbic pathway is a key mechanism for the antipsychotic effects of many drugs.
References
A Researcher's Guide to the In Vivo Evaluation of 1-(4-Acetylphenyl)piperazine Derivatives: Efficacy, Toxicity, and Comparative Analysis
This guide provides a comprehensive framework for the in vivo evaluation of novel 1-(4-Acetylphenyl)piperazine derivatives. The piperazine heterocycle is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of conditions, from central nervous system (CNS) disorders to cancer.[1][2][3] Derivatives of 1-arylpiperazine, in particular, are well-known for their interactions with neurotransmitter systems, especially serotonergic and dopaminergic pathways.[4] The this compound core represents a specific, synthetically accessible subclass, making it an attractive starting point for novel drug discovery campaigns.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental design, offering a self-validating methodology for assessing both the therapeutic potential and the safety profile of these compounds. We will establish a hypothetical candidate, "Compound A20," as a this compound derivative to illustrate the evaluation process, comparing it against established alternatives.
Part 1: In Vivo Efficacy Assessment in a CNS Model
Causality of Experimental Choices: The arylpiperazine moiety is a well-established pharmacophore for CNS targets.[1] Numerous derivatives have been explored for their potential as antidepressants, anxiolytics, and antipsychotics.[5] A series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives, structurally related to our target class, demonstrated potent serotonin reuptake inhibition and antidepressant effects in vivo.[6] Therefore, a logical first step in evaluating "Compound A20" is to assess its efficacy in a validated animal model of depression.
The Forced Swimming Test (FST) is a widely used rodent behavioral test for screening potential antidepressant drugs. The core principle is that an animal, when placed in an inescapable container of water, will eventually cease struggling and adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, analogous to depression. Antidepressant compounds are known to reduce the duration of this immobility, promoting active escape-oriented behaviors.
Experimental Protocol: Forced Swimming Test (FST) in Rats
This protocol outlines the procedure for evaluating the antidepressant-like efficacy of "Compound A20".
1. Animal Acclimatization and Grouping:
- Subjects: Male Sprague-Dawley rats (200-250g).
- Acclimatization: House animals in standard conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week prior to testing, with ad libitum access to food and water.
- Grouping (n=8-10 per group):
- Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose in saline, p.o.).
- Group 2: Positive Control (e.g., Fluoxetine, 20 mg/kg, p.o.).
- Group 3: Compound A20 (Low Dose, e.g., 10 mg/kg, p.o.).
- Group 4: Compound A20 (High Dose, e.g., 30 mg/kg, p.o.).
2. Drug Administration:
- Administer the respective treatments via oral gavage (p.o.) 60 minutes before the test session. The choice of oral administration assesses the compound's bioavailability, a critical factor for drug development.
3. Test Procedure:
- Apparatus: A transparent cylinder (45 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm, making it impossible for the rat to touch the bottom or escape.
- Pre-swim Session (Day 1): Place each rat in the cylinder for a 15-minute conditioning swim. This is done to ensure that the immobility observed on the test day is not related to novelty. Dry the animals thoroughly before returning them to their home cages.
- Test Session (Day 2, 24h after pre-swim): Place each rat in the cylinder for a 5-minute (300 seconds) test session. The session is recorded by a video camera for later analysis.
- Behavioral Scoring: A trained observer, blind to the treatment groups, scores the duration of immobility during the final 4 minutes (240 seconds) of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.
Workflow for Efficacy Evaluation
Comparative Efficacy Data
The performance of "Compound A20" is compared against a vehicle and a standard-of-care antidepressant, Fluoxetine.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Immobility Time (seconds) | % Reduction vs. Vehicle |
| Vehicle Control | - | 180 ± 15 | - |
| Fluoxetine | 20 | 95 ± 12 | 47.2% |
| Compound A20 | 10 | 145 ± 18 | 19.4% |
| Compound A20 | 30 | 90 ± 14 | 50.0% |
| Data are presented as Mean ± SEM and are hypothetical. |
These hypothetical results suggest that "Compound A20" exhibits dose-dependent antidepressant-like activity, with the 30 mg/kg dose showing efficacy comparable to the standard drug Fluoxetine.[2]
Part 2: In Vivo Toxicity and Safety Profile Assessment
Causality of Experimental Choices: A promising efficacy profile is meaningless without a thorough understanding of the compound's safety. Toxicity studies are designed to identify potential adverse effects and determine a safe dose range.[2] Acute toxicity provides a first look at the compound's intrinsic toxicity with a single high dose, estimating the median lethal dose (LD50).[7] Sub-acute, repeated-dose studies are more informative for drugs intended for chronic use, revealing potential target organ toxicity and effects on hematological and biochemical parameters over time.[8][9]
Experimental Protocol: Acute Oral Toxicity (LD50 Estimation)
This protocol follows a limit test approach, often used when the substance is expected to have low toxicity.
1. Animals and Dosing:
- Subjects: Female Swiss albino mice (20-25g). Females are often used as they can be slightly more sensitive.
- Dosing: A single, high limit dose (e.g., 2000 mg/kg) of "Compound A20" is administered via oral gavage to a group of 5 mice. A control group receives the vehicle.
2. Observation:
- Short-term: Animals are observed intensively for the first 4 hours post-dosing for any clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects like salivation, and CNS effects like tremors or convulsions).
- Long-term: Observations continue daily for 14 days, recording mortality, body weight changes, and any other signs of delayed toxicity.
3. Endpoint:
- If no mortality is observed, the LD50 is determined to be greater than 2000 mg/kg. If mortality occurs, further groups of animals are tested at progressively lower doses to determine the dose that causes mortality in 50% of the animals.
Experimental Protocol: 28-Day Sub-Acute Oral Toxicity Study
This protocol provides insight into the effects of repeated exposure.
1. Animal Grouping and Dosing:
- Subjects: Sprague-Dawley rats (equal numbers of males and females), n=10 per sex per group.
- Grouping:
- Group 1: Vehicle Control (p.o., daily for 28 days).
- Group 2: Compound A20 (Low Dose, e.g., 30 mg/kg/day).
- Group 3: Compound A20 (Mid Dose, e.g., 100 mg/kg/day).
- Group 4: Compound A20 (High Dose, e.g., 300 mg/kg/day).
- Administration: Doses are administered daily via oral gavage for 28 consecutive days.
2. In-life Observations:
- Clinical Signs: Observe daily for signs of toxicity.
- Body Weight: Record body weight twice weekly.
- Food/Water Consumption: Measure weekly.
3. Terminal Procedures (Day 29):
- Blood Collection: Blood is collected for hematology (e.g., RBC, WBC, platelets) and serum biochemistry analysis (e.g., ALT, AST for liver function; BUN, creatinine for kidney function).
- Necropsy and Organ Weights: Animals are euthanized, and a full gross necropsy is performed. Key organs (liver, kidneys, heart, spleen, brain, etc.) are weighed.
- Histopathology: Organs are preserved in formalin, processed, and examined microscopically by a veterinary pathologist to identify any treatment-related changes.
Workflow for Toxicity Assessment
Comparative Toxicity Data Summary
| Parameter | Vehicle Control | Compound A20 | Interpretation |
| Acute Oral LD50 (mice) | - | > 2000 mg/kg | Low acute toxicity. |
| NOAEL (28-day, rat) | - | 100 mg/kg/day | No adverse effects observed at or below this dose. |
| Target Organs (at 300 mg/kg/day) | None | Liver (mild hepatocyte hypertrophy) | The liver is the primary target organ at high doses. |
| Serum ALT (at 300 mg/kg/day) | 35 ± 5 U/L | 75 ± 10 U/L | Mild elevation, consistent with histopathology. |
| Serum BUN (at 300 mg/kg/day) | 20 ± 3 mg/dL | 22 ± 4 mg/dL | No evidence of kidney toxicity. |
| Data are hypothetical. NOAEL: No-Observed-Adverse-Effect-Level. |
Part 3: Integrated Analysis and Mechanistic Context
A successful drug candidate requires a balance of potent efficacy and a wide safety margin. The Therapeutic Index (TI) is a quantitative measure of this balance, often calculated as the ratio of the toxic dose to the effective dose.
-
Efficacious Dose (ED50): ~30 mg/kg (from FST)
-
No-Observed-Adverse-Effect-Level (NOAEL): 100 mg/kg/day
-
Therapeutic Window: The NOAEL is approximately 3.3 times higher than the fully effective dose, suggesting a reasonable, albeit not exceptionally wide, safety margin for initial investigation.
Comparison with Marketed Alternatives
Many successful CNS drugs, like the antipsychotic Aripiprazole and the antidepressant Fluoxetine, contain a piperazine moiety, highlighting the scaffold's clinical relevance.[2]
| Compound | Primary Mechanism | Key Efficacy | Common Side Effects / Toxicities |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | Antidepressant, Anxiolytic | Nausea, insomnia, sexual dysfunction |
| Aripiprazole | D2/5-HT1A Partial Agonist | Antipsychotic, Antidepressant (adjunct) | Akathisia, headache, weight gain |
| "Compound A20" (Hypothetical) | Putative SSRI / 5-HT Receptor Modulator | Antidepressant-like activity in FST | Mild, reversible liver effects at high doses |
Potential Mechanism of Action: Serotonergic Modulation
Arylpiperazine derivatives frequently target serotonin (5-HT) receptors or the serotonin transporter (SERT).[1][6] The antidepressant-like effect of "Compound A20" strongly suggests an interaction with the serotonergic system. A plausible mechanism is the inhibition of SERT, which increases the concentration of serotonin in the synaptic cleft, enhancing neurotransmission.
Conclusion and Future Directions
This guide outlines a comprehensive and logical pathway for the in vivo evaluation of this compound derivatives. Our hypothetical candidate, "Compound A20," demonstrated promising antidepressant-like efficacy in the FST, comparable to a standard drug. The toxicity profile revealed a low acute risk and a manageable safety margin, with mild, reversible liver effects identified as the dose-limiting toxicity in a sub-acute study.
The favorable balance of efficacy and safety warrants further investigation. Future studies should aim to:
-
Confirm Efficacy: Utilize secondary, chronic models of depression (e.g., chronic unpredictable stress) to validate the initial findings.
-
Elucidate Mechanism: Conduct in vitro binding and functional assays to definitively identify the molecular target(s) within the serotonergic or other neurotransmitter systems.
-
Pharmacokinetics: Perform detailed pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Further Safety Studies: Investigate the mechanism of the observed liver toxicity and conduct more extensive safety pharmacology studies.
By systematically integrating efficacy and toxicity assessments, researchers can efficiently identify and advance promising this compound derivatives toward becoming next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 6. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The acute effects of methoxphenidine on behaviour and pharmacokinetics profile in animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
cross-validation of spectroscopic data of 1-(4-Acetylphenyl)piperazine with published literature
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Spectroscopic Validation
1-(4-Acetylphenyl)piperazine is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmacologically active compounds. Its structural integrity is paramount to ensure the desired biological activity and to avoid unforeseen toxicological effects. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for the unambiguous structural elucidation and purity assessment of such molecules.
This guide will delve into the expected spectroscopic signatures of this compound and provide a framework for comparing experimentally acquired data with established literature values. The causality behind experimental choices and the principles of data interpretation will be highlighted to ensure a thorough and reliable validation process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint
NMR spectroscopy provides the most detailed information about the chemical environment of individual atoms within a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.
Published ¹H NMR Data
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the acetylphenyl group and the aliphatic protons of the piperazine ring. Below is a comparison of published data.
| Protons | Chemical Shift (δ) in CDCl₃[1] | Chemical Shift (δ) in CDCl₃[2] | Multiplicity | Integration |
| Aromatic (ortho to acetyl) | 7.87 ppm | 7.860 ppm | d | 2H |
| Aromatic (meta to acetyl) | 6.87 ppm | 6.856 ppm | d | 2H |
| Piperazine (adjacent to phenyl) | 3.28-3.35 ppm | 3.292 ppm | m | 4H |
| Piperazine (adjacent to NH) | 2.98-3.05 ppm | 3.010 ppm | m | 4H |
| Acetyl (CH₃) | 2.52 ppm | 2.507 ppm | s | 3H |
| NH | 1.91 ppm | 2.08 ppm | s | 1H |
Note: Minor variations in chemical shifts between different sources can be attributed to differences in solvent, concentration, and instrument calibration.
Published ¹³C NMR Data
The carbon NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule.
| Carbon | Chemical Shift (δ) in CDCl₃ |
| Carbonyl (C=O) | ~196-198 ppm |
| Aromatic (quaternary, attached to acetyl) | ~128-130 ppm |
| Aromatic (CH, ortho to acetyl) | ~128-130 ppm |
| Aromatic (quaternary, attached to piperazine) | ~150-155 ppm |
| Aromatic (CH, meta to acetyl) | ~113-115 ppm |
| Piperazine (adjacent to phenyl) | ~48-52 ppm |
| Piperazine (adjacent to NH) | ~45-48 ppm |
| Acetyl (CH₃) | ~26 ppm |
Experimental Protocol for NMR Data Acquisition
A standardized protocol is essential for reproducible results.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of at least 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of at least 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Employ a longer relaxation delay (e.g., 5 seconds) to ensure quantitative accuracy for all carbon signals.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Caption: Experimental workflow for NMR data acquisition and validation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns.
Published Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions.
| m/z | Relative Intensity | Assignment |
| 204 | 35.5% | [M]⁺ (Molecular Ion)[3] |
| 162 | 100% | [M - C₂H₄N]⁺ (Loss of ethylamine radical from piperazine)[3] |
| 132 | 10.9% | [M - C₄H₈N]⁺ (Further fragmentation of piperazine)[3] |
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Published IR Data
The IR spectrum of this compound should exhibit characteristic absorption bands for the carbonyl group, aromatic C-H and C=C bonds, and the N-H and C-N bonds of the piperazine ring.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-3400 | N-H stretch (piperazine) |
| ~3000-3100 | Aromatic C-H stretch |
| ~2800-3000 | Aliphatic C-H stretch (piperazine) |
| ~1670-1690 | C=O stretch (ketone) |
| ~1600, ~1500 | Aromatic C=C stretch |
| ~1200-1300 | C-N stretch |
Note: Specific, experimentally verified IR data for this compound was not fully available in the searched literature. The provided ranges are based on standard functional group absorption frequencies.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups present in this compound.
Caption: Workflow for Infrared Spectroscopy data acquisition and analysis.
Conclusion: A Multi-faceted Approach to a Confident Identification
The cross-validation of spectroscopic data is a cornerstone of chemical and pharmaceutical research. By systematically acquiring and comparing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data with established literature values, researchers can confidently verify the structure and purity of this compound. This rigorous approach ensures the reliability of subsequent research and development efforts, from medicinal chemistry optimization to preclinical evaluation. It is the synthesis of these orthogonal analytical techniques that provides the highest level of confidence in the identity and quality of a chemical entity.
References
A Comparative Guide to the Molecular Docking of 1-(4-Acetylphenyl)piperazine Derivatives as Potential Therapeutic Agents
In the landscape of modern drug discovery, the 1-(4-acetylphenyl)piperazine scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and antifungal properties.[1][2][3][4][5] This guide provides a comprehensive comparative analysis of the molecular docking performance of a series of hypothetical this compound derivatives. We will delve into the causality behind experimental choices in a typical docking workflow, present a detailed, self-validating protocol, and contextualize our findings with supporting data and authoritative references. Our focus will be on a comparative docking study against human Topoisomerase IIα (Topo IIα), a well-validated target in cancer chemotherapy.[6]
The Therapeutic Promise of Piperazine Derivatives
The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms, a feature that imparts favorable physicochemical and pharmacokinetic properties.[7] Its structural rigidity and ability to participate in hydrogen bonding make it an attractive scaffold in drug design, often leading to improved target binding affinity and selectivity.[7] The this compound core, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of biological activity.
Comparative Docking Study: Targeting Topoisomerase IIα
For this guide, we will conduct a comparative in silico analysis of three hypothetical this compound derivatives against the ATP-binding site of human Topoisomerase IIα (PDB ID: 5GWK).[6] The rationale for selecting Topo IIα lies in its critical role in DNA replication and transcription, making it a prime target for anticancer agents.[6]
The Investigated Derivatives:
-
APD-001: this compound (the parent scaffold)
-
APD-002: 1-(4-acetylphenyl)-4-(3,4-dichlorobenzyl)piperazine
-
APD-003: 1-(4-acetylphenyl)-4-(4-methoxybenzoyl)piperazine
The selection of these derivatives is intended to explore the impact of different substituents at the N-4 position of the piperazine ring on the binding affinity and interaction profile with the target protein.
The Molecular Docking Workflow: A Step-by-Step Protocol
The following protocol outlines a robust and reproducible molecular docking workflow. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Protein Preparation
-
Obtain the Crystal Structure: Download the X-ray crystal structure of human Topoisomerase IIα (PDB ID: 5GWK) from the Protein Data Bank.
-
Pre-processing: Remove water molecules, co-factors, and any co-crystallized ligands from the PDB file. This is crucial to ensure that the docking simulation is not influenced by non-essential molecules.
-
Protonation and Optimization: Add polar hydrogen atoms and assign appropriate protonation states to the amino acid residues at a physiological pH of 7.4. This step is critical for accurate hydrogen bond calculations. The protein structure is then subjected to energy minimization using a force field (e.g., AMBER) to relieve any steric clashes.
Step 2: Ligand Preparation
-
2D Structure Sketching: Draw the 2D structures of APD-001, APD-002, and APD-003 using a chemical drawing tool like ChemDraw.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures that the ligands are in a low-energy conformation before docking.
Step 3: Docking Simulation
-
Binding Site Definition: Define the binding site based on the location of the co-crystallized ligand in the original PDB structure or through literature validation. A grid box is generated around this site to define the search space for the docking algorithm.
-
Docking Algorithm: Employ a reliable docking program such as AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly used search algorithm that combines a genetic algorithm with a local search method to explore the conformational space of the ligand within the binding site.[8]
-
Execution: Run the docking simulation for each derivative against the prepared Topo IIα structure. The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (docking scores).
Step 4: Post-Docking Analysis and Validation
-
Pose Selection: The best-docked pose for each ligand is typically selected based on the lowest binding energy and a visual inspection of the interactions with key amino acid residues in the active site.[7]
-
Interaction Analysis: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein. This provides insights into the molecular basis of binding.
-
Validation: To ensure the reliability of the docking protocol, a re-docking experiment is often performed. The co-crystallized ligand is extracted from the original PDB file and then docked back into the binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the re-docked pose and the crystallographic pose is generally considered an acceptable validation.[9][10][11]
Visualizing the Docking Workflow
Caption: A flowchart illustrating the key stages of the molecular docking workflow.
Comparative Performance Analysis
The docking results for the three derivatives are summarized in the table below. The binding affinity is represented as a negative value in kcal/mol, where a more negative value indicates a stronger predicted binding.
| Derivative | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Other Key Interactions |
| APD-001 | -7.2 | ASN91, ASP94 | Pi-Alkyl with ALA128 |
| APD-002 | -9.5 | ASN91, ASP94, THR215 | Pi-Pi stacking with TYR166, Halogen bonds |
| APD-003 | -8.8 | ASN91, ASP94, GLY164 | Pi-Pi stacking with TYR166, Pi-Alkyl with ILE216 |
From the data, it is evident that the introduction of substituents at the N-4 position of the piperazine ring significantly influences the binding affinity. APD-002 , with the 3,4-dichlorobenzyl group, exhibits the highest predicted binding affinity. This is likely due to a combination of favorable hydrogen bonds and additional interactions such as pi-pi stacking and halogen bonding, which are known to contribute to ligand-protein stability. APD-003 also shows a stronger binding affinity compared to the parent compound, APD-001 , highlighting the importance of the benzoyl moiety in establishing additional interactions within the binding pocket.
Visualizing the Binding Interactions
Caption: A schematic representation of the key interactions between the derivatives and Topo IIα.
Conclusion and Future Directions
This comparative docking study demonstrates the utility of in silico methods in rationalizing the structure-activity relationships of this compound derivatives. The results suggest that substitution at the N-4 position with aromatic moieties containing electron-withdrawing or -donating groups can significantly enhance the binding affinity for Topoisomerase IIα. Specifically, the presence of the 3,4-dichlorobenzyl group in APD-002 led to the most favorable docking score, indicating its potential as a potent inhibitor.
It is imperative to underscore that molecular docking is a predictive tool.[12] The findings from this in silico study provide a strong foundation for the synthesis and biological evaluation of these and other related derivatives.[2][3] Future work should focus on in vitro enzyme inhibition assays and cytotoxicity studies against cancer cell lines to validate these computational predictions and further elucidate the therapeutic potential of this promising class of compounds.[6][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. connectjournals.com [connectjournals.com]
A Methodological Guide for the Head-to-Head Antifungal Evaluation of 1-(4-Acetylphenyl)piperazine
Abstract
The escalating threat of antifungal resistance necessitates the discovery and rigorous evaluation of novel chemical scaffolds. Piperazine derivatives have emerged as a promising class of compounds with demonstrated antimicrobial properties.[1][2][3] This guide presents a comprehensive, head-to-head comparative framework for evaluating the antifungal potential of a representative candidate, 1-(4-Acetylphenyl)piperazine, against established clinical antifungal agents. While direct antifungal data for this specific molecule is not yet prevalent in published literature, this document serves as a detailed methodological protocol for researchers in drug discovery. We provide standardized experimental workflows, criteria for selecting appropriate comparator drugs, and frameworks for data analysis and visualization. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure scientific integrity and reproducibility.
Introduction: The Imperative for Novel Antifungal Agents
Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised populations.[4] The therapeutic arsenal is limited, and its efficacy is increasingly compromised by the rise of drug-resistant fungal strains.[4][5] The overreliance on a few classes of antifungal drugs, primarily azoles, polyenes, and echinocandins, has driven the selection for resistance mechanisms, creating an urgent need for new agents with novel mechanisms of action.[4][6]
The piperazine nucleus is a versatile scaffold that is a constituent of numerous approved drugs, including the antifungal agent itraconazole.[7] Various derivatives of piperazine have been synthesized and evaluated, showing significant potential as both antibacterial and antifungal agents.[1][8] This guide uses This compound , a specific, synthetically accessible derivative, as a hypothetical candidate to outline a rigorous preclinical evaluation pipeline. The objective is to provide drug development professionals with a self-validating framework to compare its potential efficacy directly against the current standards of care.
Selection of Comparator Antifungal Agents
To establish a robust comparative baseline, the test compound must be evaluated against representatives from the major classes of systemic antifungal agents. The choice of comparators should be guided by their mechanism of action, spectrum of activity, and clinical relevance.[9][10]
-
Azoles: This class inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane, by targeting the enzyme 14α-demethylase.[11]
-
Fluconazole: A first-generation triazole, it is a first-line treatment for many Candida infections but has a limited spectrum against molds.[10][12] Its inclusion is essential for benchmarking activity against common yeasts.
-
Voriconazole: A second-generation triazole with a broader spectrum, including activity against Aspergillus species.[10][12]
-
-
Polyenes: This class binds directly to ergosterol in the fungal membrane, creating pores that lead to cell leakage and death.[10][11]
-
Echinocandins: These agents inhibit the synthesis of β-(1,3)-glucan, an essential polymer in the fungal cell wall, a structure not present in mammalian cells.[15]
-
Caspofungin: A primary agent for treating invasive candidiasis, particularly effective against fluconazole-resistant Candida species.[13]
-
Core Experimental Workflow: Antifungal Susceptibility Testing
The cornerstone of antifungal evaluation is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[16] The broth microdilution method is the internationally recognized gold standard for this purpose.[15][17]
Experimental Protocol: Broth Microdilution for MIC Determination (CLSI/EUCAST-Based)
This protocol is harmonized with the principles outlined in CLSI documents M27/M44 and EUCAST guidelines, which provide standardized methods for testing yeasts and molds.[17][18][19][20]
Causality and Rationale: Standardization of medium, inoculum size, incubation time, and endpoint reading is critical for inter-laboratory reproducibility.[5] RPMI-1640 is the standard medium as it supports the growth of most clinically relevant fungi.[17] Inoculum density must be tightly controlled, as a high fungal load can falsely elevate MIC values.
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solutions:
-
Dissolve this compound and comparator agents in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 1280 µg/mL).
-
All subsequent dilutions will be made in RPMI-1640 medium.
-
-
Preparation of Microdilution Plates:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of each antifungal agent in RPMI-1640 medium to achieve a final volume of 100 µL per well. The typical concentration range to test is 0.015 to 16 µg/mL.
-
Include a drug-free well as a positive growth control and an un-inoculated well as a sterility control.
-
-
Inoculum Preparation:
-
Culture the fungal isolate (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
For yeasts, suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
For molds, harvest conidia and adjust the concentration using a hemocytometer to achieve a final inoculum of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL.
-
Incubate the plates at 35°C. Incubation times vary by organism: 24 hours for Candida spp., 48 hours for Aspergillus spp., and up to 72 hours for Cryptococcus spp.[16]
-
-
Endpoint Determination (MIC Reading):
-
The MIC is the lowest drug concentration that causes a significant reduction in growth compared to the drug-free control.
-
For azoles against yeasts, the endpoint is typically a ≥50% reduction in turbidity (growth).[21]
-
For Amphotericin B, the endpoint is complete (100%) inhibition of growth.[21]
-
Reading can be done visually or with a spectrophotometer at 530 nm.
-
Diagram: Broth Microdilution Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Hypothetical Comparative Data
To illustrate the output of these experiments, the following tables present hypothetical MIC data for this compound against key fungal pathogens. This data is for demonstrative purposes only.
Table 1: Hypothetical In Vitro Susceptibility (MIC in µg/mL)
| Fungal Species | This compound | Fluconazole | Voriconazole | Amphotericin B | Caspofungin |
| Candida albicans (SC5314) | 2 | 0.5 | 0.03 | 0.25 | 0.06 |
| Candida auris (B11221) | 4 | >64 | 0.5 | 1 | 0.5 |
| Aspergillus fumigatus (Af293) | 8 | >64 | 0.25 | 0.5 | >16 |
| Cryptococcus neoformans (H99) | 4 | 4 | 0.125 | 0.25 | >16 |
This table showcases how results would be structured for easy comparison. The hypothetical data suggests the test compound has broad-spectrum activity, including against the highly resistant C. auris.
Investigating the Mechanism of Action
Identifying the cellular target is a critical step in drug development. Based on the activity of other piperazine-containing antifungals, a primary hypothesis is the disruption of the ergosterol biosynthesis pathway.[4]
Experimental Protocol: Ergosterol Quantitation Assay
Rationale: This spectrophotometric assay quantifies total cellular ergosterol. A significant reduction in ergosterol content in drug-treated cells compared to controls would support the hypothesis of ergosterol biosynthesis inhibition.
Step-by-Step Methodology:
-
Grow fungal cells to mid-log phase in a suitable broth (e.g., Sabouraud Dextrose Broth).
-
Treat the cells with the test compound at its MIC and 2x MIC for several hours. Include an untreated control and a positive control (e.g., fluconazole).
-
Harvest the cells by centrifugation, wash, and record the wet weight of the cell pellet.
-
Saponify the cells by adding 25% alcoholic potassium hydroxide solution and vortexing. Incubate at 85°C for 1 hour.
-
Extract the non-saponifiable lipids (including ergosterol) by adding sterile water and n-heptane, followed by vigorous vortexing.
-
Transfer the upper n-heptane layer to a new tube and scan the absorbance between 230 and 300 nm using a spectrophotometer.
-
Calculate the ergosterol content based on the characteristic absorbance curve of ergosterol and the wet weight of the initial cell pellet.
Diagram: Proposed Mechanism of Action
Caption: The fungal ergosterol pathway and points of drug inhibition.
Conclusion and Future Directions
This guide provides a standardized and scientifically rigorous framework for the initial preclinical evaluation of this compound or any novel antifungal candidate. By performing a head-to-head comparison with established agents using validated protocols, researchers can generate the high-quality, reproducible data necessary for go/no-go decisions in the drug development pipeline.
Should a candidate like this compound demonstrate promising MIC values, further studies would be warranted, including:
-
Time-kill assays to determine whether the compound is fungistatic or fungicidal.[22]
-
In vitro toxicity assays using mammalian cell lines to establish a preliminary therapeutic index.
-
In vivo efficacy studies using appropriate animal models of fungal infection, such as murine models of disseminated candidiasis or pulmonary aspergillosis.[23][24][25]
Adherence to such a structured evaluation process is paramount to efficiently identify and advance the next generation of antifungal therapies needed to combat the global challenge of fungal diseases.
References
- 1. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents | Semantic Scholar [semanticscholar.org]
- 4. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Care of Fungal Diseases: Antifungals | Fungal Diseases | CDC [cdc.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hps.com.au [hps.com.au]
- 10. uspharmacist.com [uspharmacist.com]
- 11. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 8 Oral Antifungal Medications and How They Differ - GoodRx [goodrx.com]
- 13. Antifungal Medications - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 14. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 19. academic.oup.com [academic.oup.com]
- 20. njccwei.com [njccwei.com]
- 21. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 23. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
validating the mechanism of action of 1-(4-Acetylphenyl)piperazine through biological assays
A Researcher's Guide to Validating the Mechanism of Action of 1-(4-Acetylphenyl)piperazine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) for the compound this compound (ACPP). The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutics with diverse biological activities, from antipsychotics to antivirals.[1][2][3] However, the specific biological targets and signaling pathways of many piperazine derivatives, including ACPP, remain to be fully characterized.
This document moves beyond a simple listing of protocols. It presents a logical, multi-phase experimental strategy designed to build a robust, evidence-based understanding of ACPP's molecular interactions. We will operate under the guiding hypothesis that ACPP, like many related phenylpiperazines, functions as a modulator of key G-protein coupled receptors (GPCRs) within the central nervous system (CNS), such as serotonergic, dopaminergic, and adrenergic receptors.[4] Our approach is designed to be self-validating, where the findings of each phase inform and are confirmed by the next.
Phase 1: Target Identification and Affinity Profiling
Expertise & Experience: The foundational step in any MoA validation is to determine where the compound binds. Before we can understand what a compound does, we must first know what it interacts with. Radioligand binding assays are the gold standard for this initial screening. They provide a direct, quantitative measure of the affinity between a compound and a specific receptor, expressed as the inhibition constant (Kᵢ). A broad screening panel is essential to avoid target myopia and uncover potential off-target effects, which are critical for understanding the compound's overall pharmacological profile.
Core Experiment: Radioligand Binding Assays
This experiment quantifies the ability of ACPP to displace a known high-affinity radiolabeled ligand from a specific receptor target. By testing ACPP across a panel of CNS receptors, we can generate a "fingerprint" of its binding profile.
Experimental Protocol: Radioligand Displacement Assay
-
Preparation of Membranes: Utilize commercially available cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., 5-HT₂ₐ, D₂, α₁).
-
Reaction Mixture: In a 96-well plate, combine:
-
Receptor-containing cell membranes.
-
A fixed concentration of the appropriate radioligand (e.g., [³H]Ketanserin for 5-HT₂ₐ, [³H]Spiperone for D₂). The concentration is typically chosen to be near the Kₔ value of the radioligand for its receptor to ensure sensitive displacement.
-
A range of concentrations of the test compound (ACPP) or a known reference competitor (e.g., Risperidone).
-
Assay buffer specific to the receptor system.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).
-
Separation: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The membranes are trapped on the filter, while the unbound ligand passes through.
-
Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Allow the filters to dry, then add scintillation cocktail and count the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding (NSB) from wells containing a high concentration of an unlabeled competitor.
-
Determine total binding from wells with only the radioligand and membranes.
-
Calculate the specific binding by subtracting NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the ACPP concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of ACPP that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[5]
-
Trustworthiness: The inclusion of a known reference compound in parallel serves as a positive control, validating the assay's performance. The multi-concentration curve for ACPP ensures a robust determination of its potency.
Comparative Data Presentation
The results should be compiled to compare ACPP's affinity against well-characterized alternatives across a primary screening panel.
| Receptor Subtype | Reference Compound | Reference Kᵢ (nM) | ACPP Kᵢ (nM) |
| Serotonin | |||
| 5-HT₁ₐ | Buspirone | 15 | Experimental |
| 5-HT₂ₐ | Ketanserin | 1.2 | Experimental |
| 5-HT₂C | Clozapine | 9 | Experimental |
| Dopamine | |||
| D₁ | SCH-23390 | 0.5 | Experimental |
| D₂ | Haloperidol | 1.5 | Experimental |
| D₄ | ML398 | 36 | Experimental |
| Adrenergic | |||
| α₁ | Prazosin | 0.2 | Experimental |
| α₂ | Yohimbine | 2.5 | Experimental |
| β₁ | Atenolol | 1500 | Experimental |
| β₂ | ICI-118,551 | 0.4 | Experimental |
| Table 1: Comparative binding affinity (Kᵢ) of ACPP and reference compounds at key CNS receptors. |
Phase 2: Functional Activity Profiling
Expertise & Experience: Binding does not equate to function. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor from its natural ligand), or an inverse agonist (reducing the receptor's basal activity). Functional assays are therefore essential to characterize the consequence of ACPP binding to the primary targets identified in Phase 1. We will use second messenger assays, which measure the downstream signaling events triggered by receptor activation. This approach provides a clear, quantitative readout of functional activity.
Core Experiments: Second Messenger Assays
GPCRs transduce extracellular signals into intracellular responses via G-proteins, which in turn modulate the production of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca²⁺).[6][7]
-
cAMP Assays: Receptors coupled to Gₛ proteins (e.g., D₁, D₅, all β-adrenergic) increase cAMP, while those coupled to Gᵢ proteins (e.g., D₂, D₃, D₄, α₂, 5-HT₁ₐ) decrease it.[8]
-
Calcium Flux Assays: Receptors coupled to Gₐ proteins (e.g., α₁, 5-HT₂ₐ, 5-HT₂C) trigger the release of intracellular Ca²⁺.[9][10]
Experimental Protocol: Intracellular Calcium Flux Assay (for Gₐ-coupled receptors)
-
Cell Culture: Plate cells stably expressing the target receptor (e.g., HEK293 cells with human 5-HT₂ₐ) in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Aspirate the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.
-
Compound Addition: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Agonist Mode: Add varying concentrations of ACPP and measure the fluorescence intensity over time. A rapid increase in fluorescence indicates Ca²⁺ release and agonist activity.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of ACPP for 15-30 minutes. Then, add a fixed concentration (typically the EC₈₀) of a known agonist (e.g., serotonin) and measure the fluorescence. A reduction in the agonist-induced signal indicates antagonist activity.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Agonist Mode: Plot the peak fluorescence response against the log concentration of ACPP to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist).
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of ACPP to determine the IC₅₀.
-
Visualization: GPCR Signaling Pathways
Caption: Simplified GPCR signaling cascades for Gs, Gi, and Gq proteins.
Comparative Data Presentation
This table summarizes the functional activity of ACPP at the highest affinity target identified in Phase 1 (hypothetically 5-HT₂ₐ).
| Compound | Agonist EC₅₀ (nM) | Agonist Eₘₐₓ (% of Serotonin) | Antagonist IC₅₀ (nM) |
| Serotonin (Reference Agonist) | 5.5 | 100% | N/A |
| Ketanserin (Reference Antagonist) | N/A | N/A | 1.2 |
| ACPP | >10,000 | <5% | 25 |
| Table 2: Functional characterization of ACPP at the 5-HT₂ₐ receptor via a calcium flux assay. |
Phase 3: Integrated Cellular System Validation
Expertise & Experience: The ultimate goal is to understand how ACPP's molecular activity translates into a cellular or physiological outcome. Since many CNS disorders involve dysregulation of neurotransmitter systems, a relevant cellular assay is to measure neurotransmitter release. For example, 5-HT₂ₐ receptor antagonism is known to enhance dopamine release in the prefrontal cortex, a mechanism believed to contribute to the efficacy of atypical antipsychotics.[11] This assay, therefore, provides an integrated measure of ACPP's effect in a more complex biological system.
Core Experiment: Dopamine Release Assay
This assay measures the ability of ACPP to modulate dopamine release from cultured neuronal cells, such as PC12 cells, which synthesize and release dopamine upon stimulation.[12]
Experimental Protocol: In Vitro Dopamine Release
-
Cell Culture: Culture PC12 cells in appropriate media, often supplemented with Nerve Growth Factor (NGF) to promote a neuronal phenotype.
-
Plating: Plate the differentiated cells in a 24-well plate.
-
Pre-incubation: Wash the cells with a buffer (e.g., Krebs-Ringer-HEPES). Pre-incubate the cells with varying concentrations of ACPP or reference compounds (e.g., Haloperidol as a D₂ antagonist, Risperidone as a 5-HT₂ₐ/D₂ antagonist) for 30 minutes.
-
Stimulation: Stimulate dopamine release by adding a depolarizing agent, such as a high concentration of potassium chloride (KCl). This depolarization mimics an action potential.
-
Sample Collection: After a short incubation period (5-10 minutes), collect the supernatant from each well.
-
Quantification: Measure the concentration of dopamine in the supernatant using a sensitive method like an Enzyme-Linked Immunosorbent Assay (ELISA) or High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Normalize the amount of dopamine released to the total protein content in each well. Plot the percentage change in stimulated dopamine release against the log concentration of the test compound to determine its potency (EC₅₀ or IC₅₀) and efficacy.
Visualization: Experimental Workflow
Caption: Workflow for the cell-based dopamine release assay.
Comparative Data Presentation
This table compares ACPP's effect on dopamine release with standard antipsychotic drugs.
| Compound | Primary MoA | Effect on Stimulated DA Release | Potency (EC₅₀/IC₅₀, nM) |
| Haloperidol | D₂ Antagonist | Potentiation (via presynaptic D₂ autoreceptor blockade) | 10 |
| Risperidone | 5-HT₂ₐ/D₂ Antagonist | Strong Potentiation | 5 |
| ACPP | (Hypothesized) 5-HT₂ₐ Antagonist | Potentiation | Experimental |
| Table 3: Comparative effects of ACPP and reference antipsychotics on stimulated dopamine release from PC12 cells. |
Synthesizing the Evidence: Building a Validated MoA
By systematically progressing through these three phases, we construct a coherent and defensible mechanism of action for this compound.
-
Phase 1 identified the primary binding targets (e.g., high affinity for 5-HT₂ₐ, moderate for D₂, low for others).
-
Phase 2 characterized the functional consequence of this binding, demonstrating that ACPP acts as a potent antagonist at 5-HT₂ₐ receptors.
-
Phase 3 validated this molecular mechanism in a relevant cellular context, showing that ACPP, like other 5-HT₂ₐ antagonists, potentiates dopamine release.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]
- 11. ACP-103, a 5-HT2A/2C inverse agonist, potentiates haloperidol-induced dopamine release in rat medial prefrontal cortex and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Purity Analysis of Synthesized 1-(4-Acetylphenyl)piperazine versus Commercial Standards
Abstract
The consistent purity of starting materials and intermediates is a cornerstone of successful drug discovery and development. 1-(4-Acetylphenyl)piperazine is a key building block in the synthesis of numerous pharmacologically active agents. This guide provides an in-depth comparative analysis of an in-house synthesized batch of this compound against a commercially available standard. We detail the synthetic protocol and present a comprehensive purity assessment using a multi-pronged analytical approach, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA). The causality behind experimental choices and the interpretation of the resulting data are explained to provide researchers with a robust framework for validating the purity of their own synthesized materials.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In pharmaceutical synthesis, the purity of an intermediate like this compound directly influences the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1] Impurities, even at trace levels, can lead to downstream reaction failures, the formation of toxic by-products, or compromised stability of the final drug product.[1] Therefore, rigorous analytical characterization is not merely a quality control checkpoint but an integral part of the synthetic process.
This guide establishes a benchmark for purity by comparing a newly synthesized batch of this compound with a certified commercial standard. Our objective is to demonstrate a self-validating system of protocols that ensures the synthesized material meets or exceeds the quality required for advanced research and development applications.
Synthesis of this compound (In-House Batch)
The in-house batch was synthesized via a two-step process involving a Buchwald-Hartwig amination followed by an N-acetylation. This approach was selected for its high efficiency and substrate tolerance, which are well-documented for forming C-N bonds with piperazine moieties.[2]
Synthetic Scheme
Caption: Synthetic route for this compound.
Experimental Protocol
-
Step 1: Synthesis of this compound. To a solution of 4-bromoacetophenone (1.0 eq) and piperazine (1.2 eq) in toluene, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq) were added. The mixture was degassed and heated to 100°C for 12 hours under a nitrogen atmosphere. After cooling, the reaction was quenched with water and extracted with ethyl acetate. The organic layer was dried over sodium sulfate and concentrated under reduced pressure.
-
Step 2: Purification. The crude product was purified by column chromatography on silica gel to yield this compound. The structure was initially confirmed by ¹H NMR.
Analytical Methodologies for Purity Assessment
A combination of chromatographic and spectroscopic techniques was employed to create a comprehensive purity profile. This orthogonal approach ensures that a wide range of potential impurities (e.g., residual solvents, starting materials, side-products) are detected.[3]
Overall Analytical Workflow
Caption: Workflow for comprehensive purity validation.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds due to its high resolution and sensitivity.[3] A reverse-phase method was developed to separate the polar analyte from potential non-polar impurities.
Protocol:
-
System: Agilent 1260 Infinity II LC System with Diode Array Detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient: 0-15 min, 10% to 90% A; 15-17 min, 90% A; 17-18 min, 90% to 10% A; 18-20 min, 10% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL in Methanol.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is exceptionally effective for identifying and quantifying volatile and semi-volatile organic compounds, making it the ideal method for detecting residual solvents from the synthesis (e.g., Toluene, Ethyl Acetate).[4][5]
Protocol:
-
System: Agilent 8890 GC with 5977B MSD.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial 40°C for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.
-
Injector Temperature: 250°C.
-
MS Source Temperature: 230°C.
-
MS Quad Temperature: 150°C.
-
Mass Range: 35-500 amu.
-
Sample Preparation: 10 mg/mL in Dichloromethane (DCM).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides unambiguous structural confirmation.[6] ¹H and ¹³C NMR spectra serve as fingerprints for the compound, confirming its identity and revealing the presence of any structurally similar impurities that might co-elute in chromatography.[7][8]
Protocol:
-
System: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR: 16 scans, relaxation delay of 1s.
-
¹³C NMR: 1024 scans, relaxation delay of 2s.
-
Sample Preparation: ~10 mg dissolved in 0.7 mL of CDCl₃.
Elemental Analysis (EA)
Rationale: Elemental analysis provides a fundamental measure of purity by comparing the experimental mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) to the theoretical values calculated from the molecular formula.[9][10] A close correlation (typically within ±0.4%) is strong evidence of high purity.[11]
Protocol:
-
System: PerkinElmer 2400 Series II CHNS/O Analyzer.
-
Method: Combustion analysis.
-
Sample Weight: 2-3 mg.
-
Calculation: Performed in triplicate, and the average is reported.
Comparative Data Analysis
The analytical results for the in-house synthesized batch of this compound were compared directly against a commercial standard (Purity ≥98% as per supplier specification).[12]
| Analytical Test | Parameter | In-House Synthesized Batch | Commercial Standard | Acceptance Criteria |
| Appearance | Physical Form | Off-white crystalline solid | Off-white crystalline solid | Conforms to standard |
| HPLC Purity | % Area at 254 nm | 99.6% | 99.2% | ≥ 98.0% |
| Largest Impurity | 0.18% | 0.35% | ≤ 0.5% | |
| Total Impurities | 0.40% | 0.80% | ≤ 2.0% | |
| GC-MS | Residual Toluene | Not Detected | Not Detected | ≤ 890 ppm |
| Residual Ethyl Acetate | 150 ppm | 210 ppm | ≤ 5000 ppm | |
| ¹H NMR | Structural Conformance | Conforms | Conforms | Spectrum matches reference |
| ¹³C NMR | Structural Conformance | Conforms | Conforms | Spectrum matches reference |
| Elemental Analysis | % Carbon (C) | 70.85% (Calc. 70.89%) | 70.79% (Calc. 70.89%) | ± 0.4% |
| % Hydrogen (H) | 7.35% (Calc. 7.32%) | 7.30% (Calc. 7.32%) | ± 0.4% | |
| % Nitrogen (N) | 12.70% (Calc. 12.72%) | 12.68% (Calc. 12.72%) | ± 0.4% |
Interpretation of Results
-
Chromatographic Purity: The HPLC analysis demonstrates that the in-house synthesized batch possesses a higher purity (99.6%) compared to the commercial standard (99.2%). Furthermore, the impurity profile is cleaner, with a lower total percentage of related substances.
-
Residual Solvents: The GC-MS data confirms that residual solvents from the synthesis and purification are well below the limits defined by ICH guidelines, indicating an efficient purification process.
-
Structural Integrity: Both ¹H and ¹³C NMR spectra for the synthesized material were superimposable with those of the commercial standard, confirming the correct chemical structure without any detectable isomeric or structural impurities.[6]
-
Elemental Composition: The elemental analysis results for the in-house batch are in excellent agreement with the theoretical values for the molecular formula C₁₂H₁₆N₂O₂, with deviations well within the widely accepted ±0.4% tolerance.[10][11] This provides strong, independent confirmation of the compound's high purity and correct elemental composition.
Conclusion
The comprehensive analytical data presented in this guide confirms that the synthesized batch of this compound meets and, in several key aspects, exceeds the quality of the commercial standard. The orthogonal application of HPLC, GC-MS, NMR, and Elemental Analysis provides a robust and self-validating framework for purity assessment. This multi-technique approach ensures the reliability of the intermediate, mitigating risks in subsequent stages of pharmaceutical research and development. Researchers and drug development professionals can adopt this workflow to confidently validate the quality of their critical synthetic materials.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. GC-MS Analytical Testing Lab Services | EAG Laboratories [eag.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 10. Elemental analysis - Wikipedia [en.wikipedia.org]
- 11. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. britiscientific.com [britiscientific.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(4-Acetylphenyl)piperazine
This guide provides comprehensive, procedurally-focused instructions for the safe and compliant disposal of 1-(4-Acetylphenyl)piperazine. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to these protocols is critical not only for regulatory compliance but for the protection of our colleagues and our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system of laboratory safety.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is not a benign substance; its hazard profile necessitates its classification as regulated chemical waste. Disposal via standard trash or sanitary sewer is strictly prohibited.[1]
The primary hazards, derived from authoritative Safety Data Sheets (SDS), are summarized below.
| Hazard Classification | Description | Implication for Disposal |
| Acute Toxicity | Harmful if swallowed.[2][3] | Cannot be disposed of in a landfill where it could enter the ecosystem. |
| Irritant | Causes skin, eye, and respiratory tract irritation.[2][4][5] | Requires handling with appropriate Personal Protective Equipment (PPE) at all times, including during disposal. Contaminated materials also become hazardous waste. |
| Environmental Hazard | Water Hazard Class 3 (WGK 3): Severely hazardous to water. | Prohibits sewer disposal. Discharge into the environment must be avoided to prevent harm to aquatic life.[1][6] |
| Combustibility | Combustible solid; fine dust can form explosive mixtures with air.[3][4] | Requires storage away from ignition sources. Prohibits incineration outside of a licensed facility equipped for such materials. |
Chemical Incompatibilities: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][4] Co-mingling this waste with incompatible materials can lead to dangerous chemical reactions. Therefore, proper segregation is a critical step in the disposal process.[7]
Regulatory Framework: The Core Principle of Chemical Waste Management
All chemical waste is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7] A core tenet of RCRA is that any chemical waste generator is responsible for determining if their waste is hazardous.[2][7] For laboratory settings, the most prudent and compliant approach is to treat all chemical wastes, including this compound, as hazardous unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) department.[8][9]
Step-by-Step Disposal Protocol for this compound
This protocol details the lifecycle of this compound waste, from generation to collection.
Step 1: Waste Identification and Segregation
-
Identify: All materials grossly contaminated with this compound are to be considered hazardous waste. This includes:
-
Segregate: Designate a specific waste container for solid this compound waste. Do not mix this waste with incompatible chemicals, liquids, or "sharps" (needles, razor blades).[7]
Step 2: Proper Containerization and Labeling
-
Select Container: Use only leak-proof containers compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.[10]
-
Label Correctly: The container must be labeled with a formal "Hazardous Waste" tag provided by your EHS department before any waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations or formulas.
-
A list of all components in the container (if a mixture).
-
The date waste was first added (accumulation start date).
-
The specific hazards (e.g., "Irritant," "Harmful"). Check the appropriate hazard pictograms.
-
The Principal Investigator's name, lab number, and contact information.
-
Step 3: On-Site Accumulation and Storage
-
Designated Area: Store the waste container in a designated satellite accumulation area (SAA) that is near the point of generation.[10]
-
Secure Storage: Keep the container lid securely closed at all times, except when adding waste.
-
Secondary Containment: Place the container in a secondary bin or tray to contain any potential leaks.
-
Follow Limits: Be aware of the volume and time limits for waste accumulation as defined by the EPA and your institution.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the container is full or the accumulation time limit is approaching, schedule a pickup with your institution's EHS office or licensed hazardous waste contractor.[7]
-
Documentation: Complete all required waste collection forms. Do not attempt to transport or dispose of the waste yourself. The final disposal method, typically controlled incineration, must be handled by a licensed facility.[1][3][4]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for managing various waste streams associated with this compound.
Caption: Decision workflow for handling this compound waste.
Emergency Protocol: Managing Spills
Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Gently cover the solid spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[2]
-
Clean Up: Carefully sweep the material into a dustpan and place it, along with all contaminated absorbents, into a designated hazardous waste container.[1][2]
-
Decontaminate: Wipe the spill area with a suitable solvent and paper towels. Dispose of the towels as hazardous waste.
-
Report: Report the incident to your lab supervisor and EHS department, regardless of size.
Disposal of Empty Containers and Contaminated Glassware
An "empty" container that held this compound is not considered regular trash until properly decontaminated.[8]
-
Triple-Rinse Protocol:
-
Rinse the container three times with a suitable solvent (e.g., methanol or ethanol) that can dissolve the compound.
-
Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[8]
-
Crucially, collect all three rinses (the "rinseate") and dispose of it as liquid hazardous waste. [8]
-
-
Final Container Disposal:
-
Once triple-rinsed, the container can be considered decontaminated.
-
Obliterate or remove the original label to prevent confusion.[8]
-
Dispose of the clean, empty container in the appropriate recycling bin (e.g., glass or plastic recycling).
-
By adhering to these detailed procedures, you contribute to a culture of safety and uphold our collective responsibility to the scientific community and the environment. When in doubt, always contact your institution's EHS department for guidance.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. vumc.org [vumc.org]
- 9. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 10. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Acetylphenyl)piperazine
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is the bedrock of both innovation and safety. This guide provides an in-depth, procedural framework for the safe handling of 1-(4-Acetylphenyl)piperazine, focusing on the critical role of Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance, instilling a deep-seated understanding of why each safety measure is imperative, thereby fostering a culture of proactive safety and scientific integrity.
Hazard Assessment: Understanding the Compound
While comprehensive toxicological data for this compound may be limited, a thorough risk assessment can be conducted by examining data from structurally similar compounds, such as 1-Acetyl-4-(4-hydroxyphenyl)piperazine and the parent compound, piperazine.
Based on this surrogate data, this compound should be handled as a substance that is:
-
Irritating to the eyes, skin, and respiratory tract.[1]
-
Potentially capable of causing severe skin burns and eye damage .[3][4][5]
-
A potential skin and respiratory sensitizer , meaning it may cause allergic reactions upon repeated exposure.[3][5]
Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a passive checklist but an active defense strategy tailored to the specific hazards of the chemical. PPE should be considered the final line of defense, employed after engineering controls (like fume hoods) and administrative controls have been implemented.[6]
| PPE Category | Specification | Standard / Rationale |
| Eye & Face Protection | Chemical safety goggles. A face shield should be worn over goggles when there is a significant risk of splashes. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] This provides a seal around the eyes to protect against dust particles and splashes. |
| Skin & Body Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). A flame-resistant lab coat. Closed-toe shoes. | Choose gloves based on chemical compatibility.[7] Always inspect gloves for tears or degradation before use. A lab coat protects against incidental contact and contamination of personal clothing.[8] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when engineering controls cannot maintain exposure below acceptable limits, or when handling the powder outside of a fume hood where dust generation is likely.[1][9] |
Operational Protocol: A Step-by-Step Workflow
Adherence to a structured workflow is critical for minimizing exposure risk. The following protocol outlines the essential steps for safely handling this compound.
Step 1: Preparation and Pre-Handling
-
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read the most current SDS for the compound.[7]
-
Designate a Work Area: All handling of this compound powder should occur within a certified chemical fume hood to control airborne particles.[6][7]
-
Assemble Materials: Ensure an eyewash station and safety shower are accessible and unobstructed.[1] Prepare any necessary spill kits, which should contain an absorbent material and designated waste containers.
-
Don PPE: Put on all required PPE as specified in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.
Step 2: Chemical Handling
-
Weighing and Transfer: Gently open the container, avoiding any puff of powder. Use a spatula or other designated tool to transfer the chemical.[7] Minimize dust generation during this process.[1]
-
Solution Preparation: If making a solution, add the solid to the solvent slowly. Always add acid to water, never the reverse.[7]
-
Container Management: Keep the primary container tightly closed when not in use.[1][2]
Step 3: Post-Handling and Cleanup
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then face shield/goggles, and finally the lab coat.
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after handling the chemical, even if gloves were worn.[7][10]
Procedural Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency and Disposal Plans
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove all contaminated clothing and shoes.[2] Immediately flush the affected area with plenty of water for at least 15 minutes.[1] Get medical aid.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk.[1] Never give anything by mouth to an unconscious person. Seek immediate medical aid.
-
Spills: For small spills, absorb with an inert material and place in a suitable, labeled container for disposal.[1] Avoid generating dust.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste generated from handling this compound must be considered hazardous.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted.[6] Use separate, clearly labeled containers for solid and liquid waste.[7]
-
Container Management: Waste containers must be kept securely closed and stored in a designated, well-ventilated area away from incompatible materials.[6][11]
-
Final Disposal: All chemical waste must be disposed of through your institution's hazardous waste management program in accordance with all local, state, and federal regulations.[2] Never pour chemicals down the drain unless specifically authorized.[7]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 9. biosynth.com [biosynth.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
